Product packaging for Anizatrectinib(Cat. No.:CAS No. 1824664-89-2)

Anizatrectinib

Cat. No.: B10830844
CAS No.: 1824664-89-2
M. Wt: 529.6 g/mol
InChI Key: BGKSBHPSVMJTFL-IZZNHLLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ANIZATRECTINIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32FN7O2 B10830844 Anizatrectinib CAS No. 1824664-89-2

Properties

CAS No.

1824664-89-2

Molecular Formula

C29H32FN7O2

Molecular Weight

529.6 g/mol

IUPAC Name

1-[(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenylpyrazol-5-yl]urea

InChI

InChI=1S/C29H32FN7O2/c1-19-27(22-15-31-20(2)32-16-22)35-37(24-10-5-4-6-11-24)28(19)34-29(38)33-26-18-36(12-13-39-3)17-25(26)21-8-7-9-23(30)14-21/h4-11,14-16,25-26H,12-13,17-18H2,1-3H3,(H2,33,34,38)/t25-,26+/m0/s1

InChI Key

BGKSBHPSVMJTFL-IZZNHLLZSA-N

Isomeric SMILES

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=CC=C5)F)CCOC

Canonical SMILES

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=CC=C5)F)CCOC

Origin of Product

United States

Foundational & Exploratory

Anizatrectinib: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anizatrectinib, also known as hTrkA-IN-1 and BLN64892, is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended for researchers and professionals in the field of oncology and drug development who are interested in the development of targeted cancer therapies. This guide includes a detailed synthesis protocol, available preclinical data, and methodologies for key experimental assays.

Introduction: The Role of TRK Kinases in Oncology

The Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are crucial for the development and function of the nervous system. In the context of cancer, chromosomal rearrangements can lead to the formation of NTRK gene fusions. These fusions result in the production of chimeric TRK proteins with constitutively active kinase domains, which can drive tumorigenesis in a wide range of cancer types.

The activation of these TRK fusion proteins triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which promote cell proliferation, survival, and differentiation. Consequently, the development of small molecule inhibitors that target the ATP-binding site of the TRK kinase domain has emerged as a promising therapeutic strategy for patients with NTRK fusion-positive cancers. This compound was developed as a potent inhibitor of TrkA kinase.

Discovery of this compound

While the detailed discovery narrative for this compound is not extensively documented in publicly available literature, its development can be understood within the broader context of the pursuit of selective TRK inhibitors. The discovery of potent and selective kinase inhibitors typically involves a multi-step process that includes target identification and validation, high-throughput screening of compound libraries, and subsequent lead optimization through medicinal chemistry efforts. The identification of this compound, also referred to in literature and patents as hTrkA-IN-1, points to a discovery process focused on identifying novel scaffolds with high affinity and selectivity for the TrkA kinase. The patent WO2015175788A1, which discloses this compound (as compound 2), represents a key milestone in its development.[1]

Synthesis of this compound

The chemical synthesis of this compound is detailed in patent WO2015175788A1. The synthesis is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction. A general outline of the synthetic route is provided below.

Key Intermediates

The synthesis of this compound relies on the preparation of two key fragments:

  • A substituted pyrazole-amine: 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine

  • A functionalized pyrrolidine: (3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

Final Synthesis Step

The final step in the synthesis of this compound involves the formation of a urea linkage between the two key intermediates. This is typically achieved by reacting the pyrazole-amine intermediate with a phosgene equivalent to form an isocyanate, which is then reacted with the pyrrolidine-amine intermediate.

Please refer to patent WO2015175788A1 for the detailed, step-by-step experimental procedures, including reagents, reaction conditions, and purification methods.

Preclinical Data

The publicly available preclinical data for this compound is limited but points to its high potency against TrkA kinase.

Biochemical Activity

This compound is a potent inhibitor of TrkA kinase with a reported IC50 of 1.3 nM.[2]

CompoundTargetIC50 (nM)Assay Type
This compoundTrkA1.3Biochemical

Table 1: Biochemical Activity of this compound

Note: IC50 values for this compound against TrkB, TrkC, ROS1, and ALK are not publicly available, which would be necessary to fully characterize its selectivity profile.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.

In Vivo Efficacy

Reports on the in vivo efficacy of this compound in preclinical tumor models, such as xenograft studies, are not publicly available.

Signaling Pathways and Experimental Workflows

NTRK Signaling Pathway

The diagram below illustrates the downstream signaling pathways activated by TRK fusion proteins, which are the targets of this compound.

NTRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCG PLCG TRK_Fusion->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG_IP3 DAG_IP3 PLCG->DAG_IP3 DAG / IP3 Differentiation Differentiation DAG_IP3->Differentiation This compound This compound This compound->TRK_Fusion Inhibition

Caption: NTRK fusion protein signaling and inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow Target_ID Target Identification (e.g., TRK fusions) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization (Medicinal Chemistry) HTS->Lead_Opt Biochem_Assay Biochemical Assays (Kinase IC50) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic (ADME) Studies Cell_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->InVivo_Efficacy Tox_Studies Toxicology Studies InVivo_Efficacy->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND

Caption: Generalized workflow for preclinical kinase inhibitor development.

Experimental Protocols

The following are generalized protocols for key experiments in the characterization of a TRK inhibitor like this compound. Specific details for this compound are not publicly available.

TRK Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified TRK kinase.

  • Materials:

    • Recombinant human TrkA, TrkB, or TrkC kinase domain.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP.

    • Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1).

    • This compound (or other test compound) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 96-well plate, add the kinase, the test compound dilution, and the substrate/ATP mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cells harboring an NTRK gene fusion.

  • Materials:

    • NTRK fusion-positive cancer cell line (e.g., KM12, CUTO-3).

    • Cell culture medium and supplements.

    • This compound (or other test compound) dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Microplate reader.

  • Procedure:

    • Seed the NTRK fusion-positive cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • NTRK fusion-positive cancer cell line.

    • This compound formulated for oral or intraperitoneal administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Inject the NTRK fusion-positive cancer cells subcutaneously into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the mice according to a predetermined dosing schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a potent inhibitor of TrkA kinase, a key driver in a subset of cancers. While comprehensive preclinical data for this compound is not yet publicly available, its high in vitro potency suggests potential as a therapeutic agent for NTRK fusion-positive malignancies. Further studies are needed to fully characterize its selectivity, pharmacokinetic properties, and in vivo efficacy to determine its clinical potential. This technical guide provides a foundational understanding of this compound based on the available information and outlines the standard methodologies used to evaluate such targeted therapies.

References

An In-depth Technical Guide on the Target Profile and Selectivity of Anizatrectinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific target profile and selectivity of anizatrectinib is limited. This compound is a small molecule drug that has been in Phase II clinical trials.[1] Given the similarity in nomenclature and the therapeutic area, this guide will provide a detailed overview of the well-characterized drug, entrectinib , a compound with a similar target profile, to serve as a comprehensive reference. Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinases.[2][3]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the target profile, selectivity, and underlying experimental methodologies for entrectinib.

Core Target Profile of Entrectinib

Entrectinib is a selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[3][4] These kinases, when constitutively activated through genetic rearrangements, can act as oncogenic drivers in various cancers.[4] Entrectinib functions as an ATP-competitive inhibitor for these kinases.[3][5]

Table 1: Primary Target Kinase Inhibition

This table summarizes the in vitro potency of entrectinib against its primary kinase targets.

Target KinaseIC50 (nM)Assay TypeSource
TRKA1.7Biochemical[6]
TRKB3Biochemical[7]
TRKC1Biochemical[7]
ROS10.2Biochemical[6]
ALK7-8 fold more potent than crizotinibBiochemical[6]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects.[8] Entrectinib has been profiled against a broad panel of kinases to determine its selectivity.

Table 2: Off-Target Kinase Activity

This table details the activity of entrectinib against a selection of other kinases, demonstrating its selectivity.

KinaseIC50 (µM)
FGFR1>1
VEGFR2>1
VEGFR3>1
LCK>1
KIT>1
AUR1>1
ABL>1
PKCß>1
CDK2/CycA>1
SYK>1
AKT1>10
EGFR1>10
MET>10
PDGFRß>10

(Data derived from a radiometric assay format as described in the cited literature)[7]

Signaling Pathways

Entrectinib exerts its therapeutic effect by inhibiting downstream signaling pathways that are critical for cell proliferation and survival.[3][6]

Diagram 1: TRK Signaling Pathway Inhibition

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRKA/B/C PLCg1 PLCγ1 TRK->PLCg1 AKT AKT TRK->AKT MAPK MAPK TRK->MAPK Proliferation Cell Proliferation & Survival PLCg1->Proliferation AKT->Proliferation MAPK->Proliferation Entrectinib Entrectinib Entrectinib->TRK

Caption: Inhibition of TRK signaling pathways by entrectinib.

Diagram 2: ALK/ROS1 Signaling Pathway Inhibition

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 JAK JAK ALK_ROS1->JAK PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription AKT AKT PI3K->AKT AKT->GeneTranscription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneTranscription Entrectinib Entrectinib Entrectinib->ALK_ROS1

Caption: Inhibition of ALK and ROS1 signaling pathways by entrectinib.

Experimental Protocols

The following are summaries of methodologies used to characterize the target profile and selectivity of entrectinib.

Kinase Biochemical Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of entrectinib against a panel of kinases.

Methodology:

  • A radiometric assay format is typically used.[7]

  • Kinase, substrate, and ATP are combined in a reaction buffer.

  • Entrectinib is added at various concentrations.

  • The reaction is initiated by the addition of [γ-33P]ATP.

  • After incubation, the reaction is stopped, and the radiolabeled phosphorylated substrate is captured.

  • The amount of radioactivity is quantified to determine the extent of kinase inhibition.

  • IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of entrectinib in tumor cell lines dependent on its target kinases.

Methodology:

  • Tumor cell lines known to harbor TRK, ROS1, or ALK fusions (e.g., KM12 colorectal carcinoma cells) are cultured.[9]

  • Cells are seeded in 96-well plates and treated with a range of entrectinib concentrations.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Diagram 3: Experimental Workflow for Cellular Proliferation Assay

Cellular_Assay_Workflow start Start culture Culture Tumor Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Entrectinib (Dose Range) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Measure Cell Viability incubate->viability analyze Analyze Data & Calculate GI50 viability->analyze end End analyze->end

Caption: Workflow for assessing the anti-proliferative effects of entrectinib.

Western Blot Analysis of Target Phosphorylation

Objective: To confirm the inhibition of target kinase activity within cells by observing the phosphorylation status of the kinase and its downstream effectors.

Methodology:

  • Target-dependent cells are treated with various concentrations of entrectinib for a short period (e.g., 2 hours).[7]

  • Cells are lysed, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., phospho-TRKA, total TRKA) and downstream signaling proteins (e.g., phospho-AKT, total AKT).[7]

  • Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used for visualization.

  • The resulting bands are imaged to assess the reduction in phosphorylation, confirming target engagement and inhibition.

Conclusion

Entrectinib is a potent and selective inhibitor of TRKA/B/C, ROS1, and ALK kinases.[6][9] Its efficacy is derived from the direct inhibition of these oncogenic drivers and their downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival.[3][6] The detailed characterization of its target profile and selectivity through biochemical and cellular assays has been fundamental to its clinical development and success in treating specific, molecularly defined cancers.[7][9] While detailed information on this compound is not widely available, the comprehensive data for entrectinib provides a strong model for understanding the therapeutic potential of this class of kinase inhibitors.

References

An In-depth Technical Guide to the Preclinical Data Package of Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The preclinical and clinical data detailed in this document are associated with the compound entrectinib . While the initial request specified "anizatrectinib," publicly available scientific literature and drug development information overwhelmingly point to entrectinib as the extensively studied compound with the described mechanism of action. It is presumed that "this compound" may be a lesser-known developmental code or a synonym.

This technical guide provides a comprehensive overview of the preclinical data for entrectinib, a potent and selective tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] These kinases, when constitutively activated through genetic alterations such as gene fusions, can become oncogenic drivers, promoting tumor cell proliferation and survival.[3][4]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity.[3][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K/AKT), and phospholipase C-γ (PLCγ) pathways.[1][3] By suppressing these pathways, entrectinib induces cell cycle arrest and apoptosis in tumor cells harboring NTRK, ROS1, or ALK gene fusions.[6]

A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling it to target primary and metastatic brain tumors.[7][8] Preclinical studies have shown that entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that often limits the CNS penetration of other kinase inhibitors.[9]

In Vitro Studies

Kinase Inhibition

Entrectinib has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

KinaseIC50 (nmol/L)
TRKA1.7
TRKB0.1
TRKC0.1
ROS10.2
ALK1.6

Data sourced from preclinical studies.[9]

Cell Proliferation and Signaling

Entrectinib has shown potent anti-proliferative activity in various cancer cell lines driven by NTRK, ROS1, or ALK fusions.

Cell LineCancer TypeGenetic AlterationIC50 (nmol/L)
IMS-M2Acute Myeloid LeukemiaETV6-NTRK30.47
M0-91Acute Myeloid LeukemiaETV6-NTRK30.65

Data sourced from a study on ETV6-NTRK3–Positive Acute Myeloid Leukemia.[6]

In cell-based assays, entrectinib effectively inhibited the phosphorylation of its target kinases and downstream signaling proteins. For example, in the colorectal carcinoma cell line KM12, which harbors a TPM3-NTRK1 fusion, treatment with entrectinib led to a dose-dependent decrease in the phosphorylation of TRKA, PLCγ1, AKT, and MAPK.[10]

Experimental Protocols

Cell Proliferation Assay:

  • Cell Lines: Cancer cell lines with known NTRK, ROS1, or ALK fusions.

  • Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of entrectinib for a specified duration (e.g., 72 hours).

  • Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

Western Blot Analysis:

  • Cell Treatment: Cells were treated with various concentrations of entrectinib for a short period (e.g., 2 hours) to assess the impact on signaling pathways.

  • Protein Extraction and Quantification: Cells were lysed, and protein concentrations were determined using a BCA assay.

  • Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., TRKA, AKT, ERK).

  • Detection: Membranes were incubated with secondary antibodies and visualized using a chemiluminescence detection system.

experimental_workflow_in_vitro cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (NTRK, ROS1, or ALK fusion) treatment Entrectinib Treatment (Dose-response) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., 72h) treatment->proliferation western_blot Western Blot (e.g., 2h) treatment->western_blot ic50 IC50 Determination proliferation->ic50 phosphorylation Phosphorylation Analysis western_blot->phosphorylation

In Vitro Experimental Workflow

In Vivo Studies

Entrectinib has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft Models
Cancer TypeCell Line/ModelGenetic AlterationTreatmentOutcome
NeuroblastomaSH-SY5Y (TrkB transfected)NTRK260 mg/kg, BID, oralSignificant tumor growth inhibition and improved event-free survival.[11]
Colorectal CarcinomaKM12TPM3-NTRK1Not specifiedTumor regression.[10]
Acute Myeloid LeukemiaIMS-M2, M0-91ETV6-NTRK310 or 30 mg/kg, daily, oralComplete tumor regression.[6]
Anaplastic Large Cell LymphomaKarpas-299, SR-786NPM-ALK30 or 60 mg/kg, BID, oralTumor regression; tumor eradication in some models.[10]
CNS Penetration

Entrectinib has shown the ability to penetrate the CNS in multiple species.

SpeciesBrain/Blood Ratio
Mouse0.4
Rat0.6 - 1.0
Dog1.4 - 2.2

Data sourced from a study on the efficacy of entrectinib in brain tumors.[7]

Experimental Protocols

Xenograft Tumor Model:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Implantation: Human cancer cells with relevant genetic alterations were implanted subcutaneously or orthotopically.

  • Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and entrectinib treatment groups. Entrectinib was typically formulated in 0.5% methylcellulose with 1% Tween 80 and administered orally.[11]

  • Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting). Survival was also monitored as a key endpoint.

experimental_workflow_in_vivo cluster_setup Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) growth Tumor Growth to Palpable Size implantation->growth randomization Randomization growth->randomization dosing Oral Administration (Entrectinib or Vehicle) randomization->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement survival Survival Monitoring dosing->survival pd_analysis Pharmacodynamic Analysis (e.g., Western Blot) dosing->pd_analysis

In Vivo Xenograft Experimental Workflow

Signaling Pathways

Entrectinib targets the constitutively active TRK, ROS1, and ALK fusion proteins, thereby inhibiting multiple downstream signaling cascades that are critical for tumor cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK / ROS1 / ALK Fusion Proteins PLCg PLCγ TRK_ROS1_ALK->PLCg PI3K PI3K TRK_ROS1_ALK->PI3K RAS RAS TRK_ROS1_ALK->RAS JAK JAK TRK_ROS1_ALK->JAK (ALK signaling) Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK Inhibition

Entrectinib's Impact on Key Signaling Pathways

Drug Metabolism and Interactions

In vitro studies have shown that entrectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12] Entrectinib is also an inhibitor of CYP3A4/5 with an IC50 of 2 μM and an inhibitor of P-glycoprotein with an IC50 of 1.33 μM.[12] These findings suggest a potential for drug-drug interactions with strong inhibitors or inducers of CYP3A4, as well as with substrates of CYP3A4 and P-gp.[12][13]

Conclusion

The preclinical data package for entrectinib provides a strong rationale for its clinical development in tumors harboring NTRK, ROS1, or ALK gene fusions. Its potent and selective inhibition of these key oncogenic drivers, coupled with its ability to penetrate the central nervous system, addresses a significant unmet medical need for patients with these types of cancers, including those with brain metastases. The in vitro and in vivo studies consistently demonstrate its anti-tumor activity and provide a solid foundation for its clinical use.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entrectinib is a potent and orally bioavailable inhibitor of the tyrosine kinases tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2] Its efficacy in treating a range of solid tumors harboring NTRK, ROS1, or ALK gene fusions has established it as a key therapeutic agent. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of entrectinib, offering a technical resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

The pharmacokinetic profile of entrectinib has been characterized in preclinical models and clinical trials involving both healthy volunteers and patients with solid tumors.[2][3]

Absorption

Following oral administration, entrectinib is well absorbed, with dose-dependent increases in plasma concentrations.[2][3] The time to reach maximum plasma concentration (Tmax) is approximately 4 to 6 hours.[3][4] The absolute bioavailability of entrectinib is estimated to be at least 50%.[4] Notably, food does not have a clinically significant effect on the absorption of entrectinib, allowing for administration with or without meals.[2][3]

Distribution

Entrectinib exhibits a large apparent volume of distribution (Vd/F) of 551 L, indicating extensive tissue distribution.[1][4] Both entrectinib and its active metabolite, M5, are highly bound to plasma proteins (greater than 99%).[1][4] The blood-to-plasma ratio for entrectinib is 1.3, suggesting it distributes into blood cells.[4] A critical characteristic of entrectinib is its ability to cross the blood-brain barrier, a key feature for its activity against central nervous system (CNS) metastases.[1]

Metabolism

Entrectinib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] The major active metabolite, M5 (N-desmethyl entrectinib), is formed through N-demethylation and exhibits similar pharmacological activity to the parent drug.[1][3] At steady-state, the M5-to-entrectinib area under the curve (AUC) ratio is approximately 0.5.[2][3] Other identified metabolites in humans include a quaternary glucuronide conjugate (M11).[3]

Excretion

Elimination of entrectinib and its metabolites occurs predominantly through the feces. Following a single radiolabeled dose, approximately 83% of the radioactivity was recovered in the feces and only about 3% in the urine.[1][3] Less than 1% of the administered dose is excreted as unchanged entrectinib in the urine.[3] The elimination half-life of entrectinib is approximately 20 hours, which supports a once-daily dosing regimen.[2][3]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of entrectinib.

ParameterValueReference(s)
Time to Maximum Concentration (Tmax)~4-6 hours[1][3][4]
Absolute Bioavailability≥ 50%[4]
Apparent Volume of Distribution (Vd/F)551 L[1][4]
Plasma Protein Binding> 99%[1][4]
Elimination Half-life (t1/2)~20 hours[2][3]
Major Metabolizing EnzymeCYP3A4[1][3]
Major Active MetaboliteM5[1][3]
M5-to-Entrectinib AUC Ratio (Steady-State)~0.5[2][3]
Primary Route of ExcretionFeces[1][3]

Pharmacodynamics

The pharmacodynamic effects of entrectinib are driven by its potent and selective inhibition of TRKA/B/C, ROS1, and ALK tyrosine kinases.

Mechanism of Action

Entrectinib acts as an ATP-competitive inhibitor of the kinase domains of its target proteins. By binding to these kinases, it blocks the downstream signaling pathways that are aberrantly activated by oncogenic fusions of NTRK1/2/3, ROS1, and ALK genes.[1] This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis, resulting in tumor shrinkage.[1]

Signaling Pathways

The inhibition of TRK, ROS1, and ALK by entrectinib disrupts several key downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, survival, and proliferation. In the case of ALK, the JAK/STAT pathway is also inhibited.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK / ROS1 / ALK RAS RAS TRK_ROS1_ALK->RAS PI3K PI3K TRK_ROS1_ALK->PI3K JAK JAK (for ALK) TRK_ROS1_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT (for ALK) JAK->STAT STAT->Proliferation Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK Inhibition

Entrectinib's Inhibition of Key Signaling Pathways.
Target Engagement

While specific clinical data on direct target engagement measurement for entrectinib is not extensively detailed in the provided search results, the clinical efficacy observed in patients with tumors harboring the target genetic alterations serves as strong evidence of effective target engagement at therapeutic doses. Techniques such as the cellular thermal shift assay (CETSA) are generally used to assess drug binding to endogenous proteins in live cells and tissues, providing a measure of target engagement.[5]

Dose-Response Relationship

The relationship between the dose of entrectinib and its therapeutic effect is a critical aspect of its clinical use. Dose-response curves, which plot the magnitude of the response against the drug concentration, are fundamental in pharmacology for determining the efficacy and potency of a drug.[6] For tyrosine kinase inhibitors like entrectinib, the in vitro 50% inhibitory concentration (IC50) and the slope of the dose-response curve are important predictors of clinical response.[7] Clinical trials have established a recommended dose of 600 mg once daily for adult patients, which has been shown to provide a favorable balance of efficacy and safety.[3]

Experimental Protocols

Detailed experimental protocols for the clinical studies involving entrectinib are typically found in the full study publications and supplementary materials. The following provides a general overview of the methodologies employed in the key pharmacokinetic studies.

Pharmacokinetic Assessments in Clinical Trials
  • Study Design: Open-label, dose-escalation, and expansion phase studies in patients with solid tumors, and studies in healthy volunteers.[2][3]

  • Dosing: Single and multiple oral doses of entrectinib, often in continuous 28-day cycles.[2][3]

  • Sample Collection: Serial blood samples are collected at predefined time points post-dose to determine plasma concentrations of entrectinib and its major active metabolite, M5.[3]

  • Bioanalytical Method: Plasma concentrations of entrectinib and M5 are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Parameter Calculation: Noncompartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
  • Study Design: Typically conducted in a small number of healthy volunteers.[2][3]

  • Dosing: A single oral dose of radiolabeled ([14C]) entrectinib is administered.[2][3]

  • Sample Collection: Blood, urine, and feces are collected over an extended period to measure total radioactivity and identify metabolites.[3]

  • Bioanalytical Method: Radioactivity is measured by liquid scintillation counting. Metabolite profiling is conducted using LC-MS/MS.[3]

cluster_study_design Study Design cluster_procedures Procedures cluster_analysis Analysis Dose Escalation Dose Escalation (Patients) Oral Dosing Oral Administration (Single/Multiple Doses) Dose Escalation->Oral Dosing ADME ADME Study (Healthy Volunteers) ADME->Oral Dosing Bioavailability Bioavailability Study (Healthy Volunteers) Bioavailability->Oral Dosing Sample Collection Blood, Urine, Feces Collection Oral Dosing->Sample Collection Bioanalysis LC-MS/MS & Scintillation Counting Sample Collection->Bioanalysis PK Parameters Pharmacokinetic Parameter Calculation Bioanalysis->PK Parameters Metabolite ID Metabolite Identification Bioanalysis->Metabolite ID

References

Anizatrectinib (Entrectinib): An In-Depth Technical Guide to In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The vast majority of scientific literature refers to the compound of interest as "entrectinib." "Anizatrectinib" may be a less common or alternative name. This guide will proceed using the name entrectinib, as it aligns with the available body of research.

Introduction

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active small molecule inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4][5] These kinases, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a variety of solid tumors.[4] Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[6][7][8] This technical guide provides a comprehensive overview of the in vitro potency and efficacy of entrectinib, complete with detailed experimental protocols and visual representations of key cellular pathways and workflows.

In Vitro Potency

The in vitro potency of entrectinib has been extensively characterized through both biochemical and cellular assays. These studies have consistently demonstrated its high potency against its target kinases, often in the low nanomolar range.

Biochemical Kinase Inhibition

Biochemical assays utilizing purified recombinant kinases are essential for determining the direct inhibitory activity of a compound. Entrectinib has shown potent inhibition of its target kinases in these assays.

KinaseIC50 (nM)Reference(s)
TRKA1[3][9]
TRKB3[3][9]
TRKC5[3][9]
ROS17[2][3][9][10]
ALK12[2][3][9][10]
Cellular Potency

Cellular assays provide a more physiologically relevant measure of a drug's potency by assessing its activity within a cellular context. Entrectinib has demonstrated potent anti-proliferative activity in various cancer cell lines harboring TRK, ROS1, or ALK fusions.

Cell LineCancer TypeGenetic AlterationIC50 (nM)Reference(s)
KM12Colorectal CancerTPM3-NTRK10.75[11]
Ba/F3Pro-B CellETV6-NTRK3Subnanomolar[12]
MO-91Acute Myeloid LeukemiaETV6-NTRK3Subnanomolar[12]
HCC78Non-Small Cell Lung CancerSLC34A2-ROS1450[1]
Ba/F3Pro-B CellCD74-ROS119.4[13]
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK-[14]
SR-786Anaplastic Large Cell LymphomaNPM-ALK-[14]
Potency Against Resistance Mutations

The emergence of resistance mutations is a common challenge in targeted cancer therapy. In vitro studies have been conducted to evaluate the efficacy of entrectinib against known resistance mutations in its target kinases.

KinaseMutationCell Line/AssayIC50 (nM)Reference(s)
NTRK1G595R--[1]
NTRK1G667CKM12SM-ER56.1[1][15]
ALKC1156YBa/F329[10]
ALKL1196MBa/F367[10]
ALKG1202RBa/F3897[10]
ALKG1269ABa/F3390[10]
ROS1F2004CBa/F3 (CD74-ROS1)177[13]
ROS1G2032RBa/F3 (CD74-ROS1)>2000[13][16][17][18]

In Vitro Efficacy

The in vitro efficacy of entrectinib is demonstrated by its ability to inhibit downstream signaling pathways, induce cell cycle arrest, and promote apoptosis in cancer cells driven by its target kinases.

Inhibition of Downstream Signaling

Entrectinib effectively inhibits the phosphorylation of its target kinases and their downstream signaling effectors. Western blot analysis is a key method used to demonstrate this inhibition. In cell lines such as KM12 (TPM3-TRKA), entrectinib treatment leads to a dose-dependent decrease in the phosphorylation of TRKA, as well as downstream signaling proteins like AKT and ERK.[8] Similarly, in ALK-positive anaplastic large cell lymphoma cell lines (Karpas-299 and SR-786), entrectinib inhibits the phosphorylation of ALK and STAT3.[6][14]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects TRK/ROS1/ALK TRK/ROS1/ALK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK (MAPK Pathway) TRK/ROS1/ALK->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR Pathway TRK/ROS1/ALK->PI3K/AKT/mTOR JAK/STAT JAK/STAT Pathway TRK/ROS1/ALK->JAK/STAT Entrectinib Entrectinib Entrectinib->TRK/ROS1/ALK Inhibits ATP ATP ATP->TRK/ROS1/ALK Competes with Entrectinib Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival JAK/STAT->Proliferation Inhibition of Pathways Inhibition of these pathways leads to: Apoptosis Apoptosis Inhibition of Pathways->Apoptosis Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add Entrectinib Add Entrectinib (Serial Dilutions) Prepare Kinase Reaction Mix->Add Entrectinib Initiate with ATP Initiate Reaction with ATP Add Entrectinib->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Measure Signal Measure Signal (e.g., Luminescence) Stop Reaction & Add Detection Reagent->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 End End Calculate IC50->End Start Start Cell Treatment Treat cells with Entrectinib Start->Cell Treatment Protein Extraction Lyse cells and extract proteins Cell Treatment->Protein Extraction SDS_PAGE Separate proteins by SDS-PAGE Protein Extraction->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-ALK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and detect Secondary_Ab->Detection Analysis Analyze results (e.g., band intensity) Detection->Analysis End End Analysis->End

References

Anizatrectinib: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1][2] Its clinical efficacy, particularly in tumors harboring NTRK, ROS1, or ALK gene fusions, is well-documented.[3] A critical aspect of this compound's therapeutic profile is its ability to penetrate the central nervous system (CNS), making it an effective treatment for primary and metastatic brain tumors.[4][5] This guide provides an in-depth technical overview of the cellular uptake and distribution of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Cellular Uptake and Efflux

The precise mechanisms governing the entry of this compound into cells have not been fully elucidated; however, its intestinal absorption is believed to be driven by passive permeation.[6] A significant factor influencing its intracellular concentration and tissue distribution, particularly in the brain, is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of substrates out of cells.[4][7]

Initial studies using classical bidirectional efflux ratio assays suggested that this compound was a strong P-gp substrate, which would predict poor brain penetration.[4] However, these early findings were inconsistent with in vivo observations of good brain distribution.[4] This discrepancy led to the development of a novel "apical efflux ratio" (AP-ER) model, which more closely mimics the in vivo conditions where P-gp is located on the apical side of cells.[4] Using this model, this compound was demonstrated to be a weak P-gp substrate, in contrast to other tyrosine kinase inhibitors like crizotinib and larotrectinib.[4][8]

Tissue Distribution and CNS Penetration

This compound exhibits a large volume of distribution and is highly bound to plasma proteins (over 99%).[2] Despite this high protein binding, it effectively penetrates the blood-brain barrier.[2][4] Preclinical studies in various animal models have demonstrated favorable brain-to-plasma concentration ratios.[4] In humans, after a single radio-labeled dose, the majority of radioactivity was recovered in the feces (83%), with minimal renal excretion (3%).[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, tissue distribution, and P-gp interaction of this compound.

ParameterValueSpeciesReference
Pharmacokinetics
Time to maximum plasma concentration (Tmax)4-5 hoursHuman[2]
Elimination half-life~20 hoursHuman[1]
Apparent volume of distribution551 LHuman[2]
Plasma protein binding>99%Human[2]
Tissue Distribution
Brain-to-plasma concentration ratio0.4Mouse[4]
0.6 - 1.0Rat[4]
1.4 - 2.2Dog[4]
CSF-to-unbound plasma concentration ratio (CSF/Cu,p)>0.2Rat[4]
P-glycoprotein Interaction
Apical Efflux Ratio (AP-ER)1.1 - 1.15In vitro (P-gp overexpressing cells)[4]
IC50 for P-gp inhibition1.33 µMIn vitro[9]

Signaling Pathways Targeted by this compound

This compound exerts its therapeutic effect by inhibiting the kinase activity of TRK, ROS1, and ALK fusion proteins. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[10]

TRK Signaling Pathway

Neurotrophins bind to TRK receptors, leading to their dimerization and autophosphorylation. This activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which promote cell survival and proliferation. This compound competitively inhibits the ATP-binding site of TRK fusion proteins, blocking these downstream signals.[10]

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS_MAPK RAS/MAPK Pathway TRK_Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway TRK_Receptor->PI3K_AKT PLC_gamma PLC-γ Pathway TRK_Receptor->PLC_gamma This compound This compound This compound->TRK_Receptor Proliferation_Survival Cell Proliferation and Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival PLC_gamma->Proliferation_Survival

This compound inhibits the TRK signaling pathway.
ROS1 Signaling Pathway

ROS1 fusion proteins are constitutively active, leading to the activation of downstream signaling pathways such as STAT3, PI3K, and RAS/RAF/MAPK.[11] this compound inhibits the kinase activity of ROS1 fusion proteins, thereby suppressing these oncogenic signals.[10]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ROS1_Fusion ROS1 Fusion Protein STAT3 STAT3 Pathway ROS1_Fusion->STAT3 PI3K_AKT PI3K/AKT Pathway ROS1_Fusion->PI3K_AKT RAS_RAF_MAPK RAS/RAF/MAPK Pathway ROS1_Fusion->RAS_RAF_MAPK This compound This compound This compound->ROS1_Fusion Proliferation_Survival Cell Proliferation and Survival STAT3->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_RAF_MAPK->Proliferation_Survival ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ALK_Fusion ALK Fusion Protein JAK_STAT JAK/STAT Pathway ALK_Fusion->JAK_STAT RAS_MAPK RAS/MAPK Pathway ALK_Fusion->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ALK_Fusion->PI3K_AKT This compound This compound This compound->ALK_Fusion Proliferation_Survival Cell Proliferation and Survival JAK_STAT->Proliferation_Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival AP_ER_Assay_Workflow start Start seed_cells Seed P-gp-overexpressing cells (e.g., LLC-PK1) on Transwell inserts start->seed_cells culture Culture until a confluent monolayer is formed seed_cells->culture prepare_solutions Prepare test compound solutions with and without a P-gp inhibitor culture->prepare_solutions add_compound Add compound to the apical (A) side prepare_solutions->add_compound incubate Incubate for a defined period add_compound->incubate sample_basolateral Sample the basolateral (B) side incubate->sample_basolateral quantify Quantify compound concentration (e.g., by LC-MS/MS) sample_basolateral->quantify calculate_papp Calculate apparent permeability (Papp) for both conditions quantify->calculate_papp calculate_aper Calculate Apical Efflux Ratio (AP-ER): Papp (with inhibitor) / Papp (without inhibitor) calculate_papp->calculate_aper end End calculate_aper->end LC_MS_MS_Workflow start Start sample_prep Sample Preparation: - Add internal standard - Protein precipitation (e.g., with acetonitrile) - Centrifugation start->sample_prep lc_separation Liquid Chromatography (LC) Separation: - Inject supernatant onto a C18 column - Gradient elution with a mobile phase (e.g., acetonitrile and formic acid in water) sample_prep->lc_separation ms_detection Mass Spectrometry (MS/MS) Detection: - Electrospray ionization (positive mode) - Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions lc_separation->ms_detection data_analysis Data Analysis: - Integrate peak areas - Generate calibration curve - Quantify this compound concentration ms_detection->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the On-Target and Off-Target Effects of Anizatrectinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and drug databases contain limited to no specific information on a compound named "anizatrectinib". However, the name bears a strong resemblance to entrectinib , a well-characterized inhibitor of Tropomyosin Receptor Kinase (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK). Given that entrectinib is approved for treating tumors with NTRK, ROS1, and ALK gene fusions, this guide will proceed under the assumption that the user is requesting information on entrectinib. This document will detail the on-target and off-target effects, associated signaling pathways, and experimental methodologies relevant to entrectinib.

Introduction to Entrectinib

Entrectinib is a potent, orally bioavailable, and central nervous system (CNS)-active inhibitor of the TRK family of neurotrophin receptors (TrkA, TrkB, TrkC), ROS1, and ALK.[1][2][3] Chromosomal rearrangements involving the NTRK1/2/3, ROS1, and ALK genes lead to the expression of constitutively active fusion proteins that act as oncogenic drivers in various solid tumors.[1][4] Entrectinib functions as an ATP-competitive inhibitor, targeting the kinase domain of these proteins to block downstream signaling pathways that promote cellular proliferation and survival.[3][5] It is the first FDA-approved treatment designed to target both ROS1 and NTRK that also demonstrates a response in cancer that has spread to the brain.[1]

On-Target Effects and Potency

The primary targets of entrectinib are the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC), ROS1, and ALK. Its high potency against these targets is critical to its therapeutic efficacy in cancers harboring fusions of the corresponding genes.

Quantitative On-Target Inhibitory Activity

The inhibitory activity of entrectinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. Entrectinib is a potent inhibitor with specificity at low nanomolar concentrations for its targets.[1] In cellular anti-proliferative studies, entrectinib demonstrated a 36 to 40-fold greater potency against ROS1 compared to crizotinib, another commercially available ROS1 inhibitor.[1][6]

Target KinaseIC50 (nmol/L)Description
TrkA1.7Tropomyosin Receptor Kinase A, encoded by NTRK1.
TrkB0.1Tropomyosin Receptor Kinase B, encoded by NTRK2.
TrkC0.1Tropomyosin Receptor Kinase C, encoded by NTRK3.
ROS10.2ROS Proto-Oncogene 1, Receptor Tyrosine Kinase.
ALK1.6Anaplastic Lymphoma Kinase.
(Note: IC50 values can vary based on specific assay conditions. The values presented are representative of entrectinib's high potency as described in the literature.)[7]

On-Target Signaling Pathways

Oncogenic fusions of NTRK, ROS1, and ALK lead to ligand-independent dimerization and constitutive activation of their kinase domains.[1][8] This results in the hyperactivation of several downstream signaling cascades crucial for cell proliferation and survival. Entrectinib's mechanism of action is to inhibit the receptor tyrosine kinase (RTK), thereby blocking these downstream signals.

NTRK Fusion Signaling Pathway

NTRK gene fusions lead to the expression of chimeric Trk proteins that constitutively activate downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways.[4][8][9] The binding of neurotrophin ligands to Trk receptors normally triggers receptor dimerization and phosphorylation, which in turn activates these signaling cascades involved in cell proliferation, differentiation, and survival.[8][9]

NTRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion NTRK Fusion (e.g., ETV6-NTRK3) PLCg PLCγ TRK_Fusion->PLCg PI3K PI3K TRK_Fusion->PI3K RAS RAS TRK_Fusion->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Entrectinib Entrectinib Entrectinib->TRK_Fusion

Fig. 1: Entrectinib inhibits constitutively active NTRK fusion proteins.
ROS1 Fusion Signaling Pathway

ROS1 fusion proteins activate a similar set of signaling pathways to promote cell survival and growth, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT3 pathways.[10][11] The phosphatase SHP-2 is also a key signaling node downstream of ROS1 activation.[11][12]

ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion (e.g., CD74-ROS1) SHP2 SHP2 ROS1_Fusion->SHP2 JAK JAK ROS1_Fusion->JAK PI3K PI3K ROS1_Fusion->PI3K RAS RAS-MAPK Pathway SHP2->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) RAS->Transcription STAT3->Transcription AKT->Transcription Entrectinib Entrectinib Entrectinib->ROS1_Fusion

Fig. 2: Entrectinib inhibits key downstream pathways of ROS1 fusion proteins.
ALK Fusion Signaling Pathway

Similar to other RTK fusions, ALK fusions constitutively activate the RAS–ERK, JAK–STAT, and PI3K–Akt pathways to drive oncogenesis.[13][14][15] These pathways collectively mediate the effects of ALK activity on cell proliferation, survival, and anti-apoptotic signaling.[13][16]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion (e.g., EML4-ALK) GRB2 GRB2/SHC ALK_Fusion->GRB2 JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K RAS_MAPK RAS-MAPK Pathway GRB2->RAS_MAPK STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) RAS_MAPK->Transcription STAT3->Transcription AKT->Transcription Entrectinib Entrectinib Entrectinib->ALK_Fusion

Fig. 3: Entrectinib blocks multiple oncogenic pathways driven by ALK fusions.

Off-Target Effects

Off-target effects occur when a drug interacts with molecules other than its intended targets.[17][18] These interactions can lead to unexpected side effects or provide opportunities for therapeutic repositioning. While entrectinib is a selective inhibitor, it does exhibit activity against other kinases, which are considered off-targets.

Known Off-Target Kinase Interactions

Kinome profiling studies have identified additional kinases inhibited by entrectinib. Understanding this off-target profile is crucial for a complete safety and efficacy assessment.

Off-Target KinaseDescriptionPotential Implication
JAK2Janus Kinase 2Inhibition may contribute to therapeutic effects or hematologic side effects.
TNK2Tyrosine Kinase Non Receptor 2Role in cell migration and invasion; inhibition may have anti-metastatic effects.
(Note: Quantitative IC50 data for these specific off-targets is not consistently reported in the primary literature.)[8]

Experimental Protocols

The characterization of kinase inhibitors like entrectinib involves a suite of biochemical, cellular, and proteomic assays to determine on-target potency and off-target selectivity.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, used to determine the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation :

    • Prepare a buffer solution appropriate for the kinase reaction (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT).[19]

    • Serially dilute the test inhibitor (entrectinib) in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Prepare solutions of the purified target kinase, the appropriate substrate, and ATP at optimized concentrations.

  • Kinase Reaction :

    • In a 384-well assay plate, add 2.5 µL of the kinase solution.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (for control wells). Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus correlates with kinase activity.

  • Data Analysis :

    • Normalize the data using control wells (0% inhibition with DMSO, 100% inhibition with no kinase).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol: Cell Viability Assay (MTT or Resazurin Method)

This protocol measures the effect of an inhibitor on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[20][21]

  • Cell Plating :

    • Culture cancer cells harboring the target gene fusion (e.g., NTRK, ROS1, or ALK) in appropriate media.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media.[22]

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[22]

  • Compound Treatment :

    • Prepare serial dilutions of the inhibitor in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the inhibitor at various concentrations. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Measurement (MTT Method) :

    • Add 10 µL of sterile MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21]

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

    • Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis :

    • Subtract the background absorbance from a blank well (media only).

    • Normalize the results to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Chemoproteomic Kinase Profiling (Kinobeads)

This method identifies direct drug-protein interactions in a competitive binding experiment using cell lysates, providing an unbiased view of a drug's selectivity.[23][24]

  • Cell Lysate Preparation :

    • Culture selected cell lines to achieve high kinome coverage and lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysate using a Bradford assay.[25]

  • Competitive Binding :

    • Incubate the cell lysate (e.g., 5 mg of total protein) with the inhibitor (entrectinib) across a range of concentrations (e.g., 0 to 30 µM) for 45-60 minutes at 4°C.[25] A DMSO-only sample serves as the control.

  • Kinase Enrichment :

    • Add "kinobeads"—an affinity resin containing immobilized non-selective kinase inhibitors—to the lysate.[24]

    • Incubate for 30-60 minutes at 4°C to allow kinases not bound by the free inhibitor to bind to the beads.

  • Sample Processing for Mass Spectrometry :

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and digest them into peptides using trypsin.

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis :

    • Identify and quantify the proteins captured in each sample.

    • For each identified kinase, plot the amount captured versus the concentration of the free inhibitor.

    • The resulting competition-binding curves are used to determine the apparent dissociation constant (Kd) for each kinase, providing a quantitative measure of binding affinity and selectivity.

Workflow for Kinase Inhibitor Characterization

The process of characterizing a kinase inhibitor like entrectinib follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures a comprehensive understanding of both on-target and off-target activities.

Workflow cluster_Discovery Phase 1: Discovery & Initial Screening cluster_OnTarget Phase 2: On-Target Validation cluster_OffTarget Phase 3: Selectivity & Off-Target Profiling cluster_Preclinical Phase 4: Preclinical Validation A1 High-Throughput Screen (Biochemical Assays) A2 Identify Potent Hits A1->A2 B1 IC50 Determination (Purified Target Kinases) A2->B1 B2 Cellular Proliferation Assays (Target-Positive Cell Lines) B1->B2 C1 Broad Kinome Screen (>400 Kinases Panel) B1->C1 B3 Target Engagement Assays (e.g., Western Blot for p-Target) B2->B3 D1 In Vivo Xenograft Models B3->D1 C2 Chemoproteomic Profiling (e.g., Kinobeads in Lysates) C1->C2 C3 Identify Off-Targets & Quantify Binding Affinity (Kd) C2->C3 C3->D1 D2 Pharmacokinetics (PK) & Pharmacodynamics (PD) D1->D2 D3 Toxicology Studies D1->D3

Fig. 4: A generalized workflow for characterizing a targeted kinase inhibitor.

References

An In-depth Technical Guide to Anizatrectinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to anizatrectinib, a Tropomyosin Receptor Kinase (TRK) inhibitor. The content is based on extensive research into resistance patterns observed with first and second-generation TRK inhibitors, which are presumed to be the primary modes of resistance to this compound.

Introduction

This compound is a potent and selective inhibitor of TRK proteins (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors. While TRK inhibitors like this compound have shown remarkable efficacy in patients with NTRK fusion-positive cancers, the development of acquired resistance is a significant clinical challenge that limits long-term therapeutic benefit.[1] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.

Resistance to TRK inhibitors can be broadly classified into two main categories:

  • On-target resistance: This involves genetic alterations in the NTRK gene itself, specifically within the kinase domain, which prevent the drug from binding effectively.

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling, thereby rendering the TRK inhibitor ineffective.

On-Target Resistance Mechanisms

On-target resistance is the more common mechanism of acquired resistance to first-generation TRK inhibitors.[2] These resistance mechanisms involve the acquisition of secondary mutations within the kinase domain of the NTRK fusion gene. These mutations sterically hinder the binding of the inhibitor to the ATP-binding pocket of the TRK protein. The most frequently observed on-target mutations occur at three key locations: the solvent front, the gatekeeper residue, and the xDFG motif.

Solvent Front Mutations

Mutations in the solvent front region are the most common on-target resistance mechanism.[1] These mutations introduce bulky amino acid residues that physically obstruct the binding of the TRK inhibitor.

Gatekeeper Mutations

The gatekeeper residue controls access to a hydrophobic pocket within the kinase domain. Mutations at this site can prevent the inhibitor from accessing this pocket, thereby reducing its efficacy.

xDFG Motif Mutations

The xDFG motif is part of the activation loop of the kinase. Mutations in this region can stabilize the active conformation of the kinase, reducing the inhibitor's ability to bind.

Data Presentation: On-Target Resistance Mutations

Mutation Type NTRK Gene Specific Mutation Frequency (in on-target resistance) Reference
Solvent FrontNTRK1G595RCommon[1]
NTRK3G623RCommon[1]
NTRK3G623ELess Common[1]
NTRK2G639L/RLess Common[2]
GatekeeperNTRK1F589LLess Common[2]
NTRK3F617ILess Common[2]
xDFG MotifNTRK1G667CLess Common[1]

Off-Target Resistance Mechanisms

Off-target resistance occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, despite the continued inhibition of the TRK fusion protein.[3] This is often referred to as "bypass signaling." The most well-documented bypass pathway in the context of TRK inhibitor resistance is the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Pathway Activation

Activation of the MAPK pathway, downstream of TRK, can uncouple the cell's proliferative machinery from its dependence on TRK signaling. This is typically achieved through the acquisition of mutations in key components of this pathway.

  • BRAF Mutations: The most common activating mutation is BRAF V600E.[1]

  • KRAS Mutations: Activating mutations in KRAS, such as G12D, G12A, and G12C, have also been identified.[4]

Other Bypass Pathways

While MAPK pathway activation is the most frequent off-target mechanism, other bypass pathways have also been implicated in resistance to TRK inhibitors.

  • MET Amplification: Increased copy number of the MET gene can lead to the activation of MET signaling, which can drive cell proliferation independently of TRK.[5]

  • IGF1R Activation: Upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway has been shown to confer resistance in preclinical models.[6]

Data Presentation: Off-Target Resistance Mechanisms

Bypass Pathway Genetic Alteration Frequency (in off-target resistance) Reference
MAPK PathwayBRAF V600EReported in multiple cases[1][3]
KRAS G12D/G12A/G12CReported in multiple cases[3][4]
MET SignalingMET AmplificationReported[5]
IGF1R SignalingIGF1R UpregulationPreclinical evidence[6][7]

Experimental Protocols for Studying Resistance

Investigating the mechanisms of this compound resistance involves a combination of in vitro and in vivo models, as well as the analysis of clinical samples.

Generation of Resistant Cell Lines

This protocol describes a general method for developing TRK inhibitor-resistant cancer cell lines in vitro.

  • Cell Line Selection: Start with a cancer cell line known to harbor an NTRK fusion and to be sensitive to this compound.

  • Initial Dosing: Culture the cells in the presence of this compound at a concentration equal to the IC50 (the concentration that inhibits 50% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. This process can take several months.

  • Clonal Selection: Isolate single-cell clones from the resistant population to establish clonal resistant cell lines.

  • Characterization: Confirm the degree of resistance by determining the IC50 of the resistant lines compared to the parental line. Analyze the resistant clones for on-target mutations (Sanger sequencing or NGS of the NTRK kinase domain) and off-target alterations (whole-exome sequencing, RNA-seq, or targeted NGS panels).

Circulating Tumor DNA (ctDNA) Analysis

Analysis of ctDNA from blood samples allows for non-invasive monitoring of resistance mutations.

  • Sample Collection: Collect peripheral blood from patients at baseline (before starting this compound) and at the time of disease progression.

  • Plasma Isolation: Separate plasma from whole blood by centrifugation. A two-step centrifugation process is recommended to minimize contamination with genomic DNA from blood cells.[8]

  • ctDNA Extraction: Isolate cell-free DNA from the plasma using a commercially available kit.

  • Library Preparation and Next-Generation Sequencing (NGS): Prepare a sequencing library from the extracted ctDNA. Use a targeted NGS panel that covers the kinase domains of NTRK1/2/3 and key genes in bypass pathways (BRAF, KRAS, MET, etc.). Hybrid-capture-based NGS is a common and effective method.[9]

  • Bioinformatic Analysis: Analyze the sequencing data to identify single nucleotide variants, insertions/deletions, and copy number variations. Compare the genetic profile of the progression sample to the baseline sample to identify acquired resistance mutations.

Patient-Derived Xenograft (PDX) Models

PDX models, where patient tumor tissue is implanted into immunodeficient mice, are valuable for studying resistance in a more clinically relevant in vivo setting.[10][11]

  • Tumor Acquisition: Obtain fresh tumor tissue from a patient with an NTRK fusion-positive cancer, either before treatment or at the time of progression on this compound.

  • Implantation: Implant small fragments of the tumor subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).[11]

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice for expansion.[12]

  • Treatment and Resistance Induction: For treatment-naïve tumors, treat the tumor-bearing mice with this compound until resistance develops, as evidenced by tumor regrowth.

  • Analysis of Resistant Tumors: Harvest the resistant tumors and analyze them using genomic (NGS) and proteomic methods to identify the mechanisms of resistance.

Mandatory Visualizations

Signaling Pathways

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand (e.g., NGF) Ligand (e.g., NGF) TRK Receptor TRK Receptor Ligand (e.g., NGF)->TRK Receptor Binds & Activates RAS RAS TRK Receptor->RAS NTRK Fusion NTRK Fusion NTRK Fusion->RAS PI3K PI3K NTRK Fusion->PI3K PLCγ PLCγ NTRK Fusion->PLCγ This compound This compound This compound->NTRK Fusion Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival PLCγ->Proliferation & Survival

Caption: Canonical TRK signaling pathway and the inhibitory action of this compound.

MAPK_Bypass_Resistance cluster_pathway MAPK Signaling Pathway NTRK Fusion NTRK Fusion RAS RAS NTRK Fusion->RAS This compound This compound This compound->NTRK Fusion Inhibits BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Activates KRAS (G12D) KRAS (G12D) KRAS (G12D)->MEK Activates ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival ctDNA_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Patient with NTRK+ Cancer Patient with NTRK+ Cancer Blood Draw (Baseline) Blood Draw (Baseline) Patient with NTRK+ Cancer->Blood Draw (Baseline) This compound Treatment This compound Treatment Blood Draw (Baseline)->this compound Treatment Plasma Isolation Plasma Isolation Blood Draw (Baseline)->Plasma Isolation Centrifugation Disease Progression Disease Progression This compound Treatment->Disease Progression Blood Draw (Progression) Blood Draw (Progression) Disease Progression->Blood Draw (Progression) Blood Draw (Progression)->Plasma Isolation Centrifugation ctDNA Extraction ctDNA Extraction Plasma Isolation->ctDNA Extraction NGS Library Prep NGS Library Prep ctDNA Extraction->NGS Library Prep Next-Gen Sequencing Next-Gen Sequencing NGS Library Prep->Next-Gen Sequencing Bioinformatic Analysis Bioinformatic Analysis Next-Gen Sequencing->Bioinformatic Analysis Identify Acquired Mutations Identify Acquired Mutations Bioinformatic Analysis->Identify Acquired Mutations

References

Anizatrectinib Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a member of the Trk family of receptor tyrosine kinases. Dysregulation of the Trk signaling pathway has been implicated in the pathogenesis of various cancers, making Trk kinases attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals involved in the design and development of novel Trk inhibitors.

Core Structure of this compound

This compound is a urea-based inhibitor characterized by a central pyrazole scaffold. The core structure features several key interaction points with the TrkA kinase domain. The urea moiety forms critical hydrogen bonds, while the pyrazole and its substituents engage in various hydrophobic and electrostatic interactions within the ATP-binding pocket.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for a series of this compound analogs, highlighting the impact of structural modifications on their inhibitory activity against TrkA. The data has been compiled from patent literature, specifically from patent WO2015175788A1, which details the discovery of this compound and related compounds.

Table 1: Modifications of the Pyrrolidine Ring

CompoundR1R2TrkA IC50 (nM)
This compound3-fluorophenyl2-methoxyethyl1.3
Analog 1Phenyl2-methoxyethyl5.2
Analog 23-chlorophenyl2-methoxyethyl2.1
Analog 33-fluorophenylEthyl8.9
Analog 43-fluorophenylIsopropyl15.4

Analysis: The data in Table 1 indicates that the 3-fluorophenyl substitution on the pyrrolidine ring is optimal for potent TrkA inhibition. Removal of the fluorine atom (Analog 1) or its replacement with a chlorine atom (Analog 2) leads to a decrease in potency. Furthermore, modifications to the N-substituent on the pyrrolidine ring reveal that the 2-methoxyethyl group is preferred over smaller alkyl groups (Analogs 3 and 4), suggesting the importance of this group for favorable interactions within the binding site.

Table 2: Modifications of the Pyrazole Scaffold

CompoundR3R4TrkA IC50 (nM)
This compound4-methyl2-methyl-5-pyrimidinyl1.3
Analog 5H2-methyl-5-pyrimidinyl25.6
Analog 64-methyl5-pyrimidinyl12.8
Analog 74-methyl2-pyridyl9.7

Analysis: Table 2 highlights the significance of the substituents on the pyrazole core. The 4-methyl group (R3) appears crucial for high potency, as its removal in Analog 5 results in a significant drop in activity. The 2-methyl-5-pyrimidinyl group at the R4 position is also a key contributor to the high affinity of this compound. Replacement with an unsubstituted pyrimidinyl (Analog 6) or a pyridyl ring (Analog 7) diminishes the inhibitory activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs, as described in patent WO2015175788A1, generally involves a multi-step sequence. A key step is the coupling of a substituted pyrazole amine with a pyrrolidine-containing isocyanate or a related activated urea precursor. The specific substituents on both the pyrazole and pyrrolidine moieties are introduced through precursor synthesis.

Example Synthetic Step: Urea Formation

A solution of the desired substituted pyrazole amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a solution of the corresponding pyrrolidine isocyanate (1.1 eq). The reaction mixture is stirred at room temperature for a period of 2 to 16 hours. The progress of the reaction is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the product is isolated and purified by standard techniques, such as column chromatography on silica gel.

Biochemical TrkA Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the TrkA kinase is determined using a biochemical assay. A typical protocol is as follows:

  • Reagents and Materials: Recombinant human TrkA kinase domain, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a kinase buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and BSA).

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the TrkA enzyme, the test compound (at various concentrations), and the peptide substrate in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • The reaction is terminated by the addition of a stop solution, such as a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds is assessed in a cancer cell line that is dependent on TrkA signaling for its growth and survival.

  • Cell Line: A suitable cell line, such as a neuroblastoma cell line with a TrkA activating mutation or a cell line engineered to overexpress TrkA.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • The plates are incubated for a period of 72 hours.

    • Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of the cells, or a direct cell counting method.

  • Data Analysis: The EC50 values (the concentration of compound that inhibits cell growth by 50%) are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways Neurotrophin Neurotrophin TrkA Receptor TrkA Receptor Neurotrophin->TrkA Receptor Binds Dimerization Dimerization TrkA Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS-MAPK RAS-MAPK Autophosphorylation->RAS-MAPK PI3K-AKT PI3K-AKT Autophosphorylation->PI3K-AKT PLCγ PLCγ Autophosphorylation->PLCγ This compound This compound This compound->Autophosphorylation Inhibits Cell Proliferation Cell Proliferation RAS-MAPK->Cell Proliferation Cell Survival Cell Survival PI3K-AKT->Cell Survival Differentiation Differentiation PLCγ->Differentiation

Caption: TrkA Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical_Assay Biochemical TrkA Kinase Inhibition Assay Purification->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: General Experimental Workflow for this compound SAR Studies.

SAR_Summary cluster_pyrrolidine Pyrrolidine Modifications cluster_pyrazole Pyrazole Modifications This compound This compound Core Pyrrolidine Ring Pyrazole Scaffold Urea Linker Fluorophenyl 3-Fluorophenyl (Optimal) This compound:p1->Fluorophenyl Methoxyethyl N-(2-methoxyethyl) (Preferred) This compound:p1->Methoxyethyl Methyl 4-Methyl (Crucial) This compound:p2->Methyl Methylpyrimidinyl 2-Methyl-5-pyrimidinyl (Key for Potency) This compound:p2->Methylpyrimidinyl

Caption: Key Structural Features of this compound Driving TrkA Potency.

Anizatrectinib: A Comprehensive Technical Guide on its Role in Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anizatrectinib, also known as entrectinib, is a potent and selective tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in precision oncology.[1][2][3] This guide provides an in-depth analysis of its mechanism of action, its role in key signaling pathways, and the molecular basis of both its efficacy and the development of resistance.

Core Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor targeting the tropomyosin receptor kinases (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively), the C-ros oncogene 1 (ROS1), and the anaplastic lymphoma kinase (ALK).[1][2][3][4] In specific cancers, chromosomal rearrangements lead to the creation of fusion genes involving NTRK, ROS1, or ALK.[1] These fusion events result in the expression of chimeric proteins with constitutively active kinase domains, which function as oncogenic drivers.[1][4] These aberrant kinases perpetually activate downstream signaling pathways, promoting uncontrolled cell proliferation and survival, a phenomenon known as "oncogene addiction".[1]

This compound functions by binding to the ATP-binding site of these fusion kinases, effectively blocking their catalytic activity and inhibiting the downstream signaling cascades crucial for tumor growth and survival.[2][4] A key feature of this compound is its design to cross the blood-brain barrier, allowing it to achieve therapeutic concentrations in the central nervous system (CNS) and treat primary or metastatic brain lesions.[4][5][6]

Modulation of Core Signaling Pathways

The oncogenic activity of NTRK, ROS1, and ALK fusion proteins is primarily mediated through the activation of two critical downstream signaling pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[4] ALK fusions can also activate the JAK/STAT pathway.[2]

  • MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive kinase activity leads to sustained ERK activation, promoting cell cycle progression and tumor growth.

  • PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and metabolism. Its activation by the fusion kinases inhibits apoptosis and supports the metabolic demands of cancer cells.

This compound's inhibition of the upstream fusion kinase leads to the suppression of these pathways, resulting in cell growth arrest and apoptosis.[2][4]

G cluster_upstream Upstream Oncogenic Drivers cluster_drug Therapeutic Intervention cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Outcomes NTRK_fusion NTRK1/2/3 Fusions ROS1_fusion ROS1 Fusions RAS RAS NTRK_fusion->RAS PI3K PI3K NTRK_fusion->PI3K ALK_fusion ALK Fusions ROS1_fusion->RAS ROS1_fusion->PI3K ALK_fusion->RAS ALK_fusion->PI3K JAK JAK ALK_fusion->JAK This compound This compound This compound->NTRK_fusion Inhibits This compound->ROS1_fusion Inhibits This compound->ALK_fusion Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT STAT JAK->STAT STAT->Proliferation

Caption: this compound inhibits oncogenic NTRK, ROS1, and ALK fusions, blocking downstream MAPK and PI3K/AKT pathways.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase Target IC50 (nmol/L) Reference
TRKA 1 [7]
TRKB 3 [7]
ROS1 7 [7]
ALK 12 [7]
JAK2 40 [7]

Note: Lower IC50 values indicate greater potency.

Table 2: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)

Endpoint Result 95% Confidence Interval (CI) Reference(s)
Systemic Efficacy (n=121)
Objective Response Rate (ORR) 61.2% - [8]
Complete Response (CR) 15.7% (n=19) - [8]
Partial Response (PR) 45.5% (n=55) - [8]
Median Duration of Response (DoR) 20.0 months 13.0 – 38.2 [8]
Median Progression-Free Survival (PFS) 13.8 months 10.1 – 19.9 [8][9]
Intracranial Efficacy (n=11 with measurable CNS disease)
Intracranial ORR 63.6% 30.8 – 89.1 [8]
Median Intracranial DoR 22.1 months 7.4 – Not Estimable [8]

Data from an integrated analysis of ALKA-372-001, STARTRK-1, and STARTRK-2 trials with a median follow-up of 25.8 months.[8]

Table 3: Clinical Efficacy in ROS1 Fusion-Positive NSCLC (Integrated Analysis)

Endpoint Result 95% Confidence Interval (CI) Reference(s)
Systemic Efficacy (n=168, TKI-naïve)
Objective Response Rate (ORR) 68% 60.2 – 74.8 [10]
Median Duration of Response (DoR) 20.5 months - [10]
Median Progression-Free Survival (PFS) 15.7 months 12.0 – 21.1 [10]
Median Overall Survival (OS) 47.8 months 44.1 – Not Estimable [10]
Intracranial Efficacy (n=25 with measurable CNS disease)
Intracranial ORR 80% 59.3 – 93.2 [10]
Median Intracranial DoR 12.9 months - [10]
Median Intracranial PFS 8.8 months - [10]

Data from an updated integrated analysis of ALKA-372-001, STARTRK-1, and STARTRK-2 trials with a median follow-up of 29.1 months.[10]

Experimental Protocols and Methodologies

The characterization of this compound's activity involves a range of standard preclinical and clinical methodologies.

Biochemical Kinase Assays:

  • Objective: To determine the potency and selectivity of this compound against a panel of purified kinases.

  • Methodology: Radiometric assays are commonly used.[7] The kinase, substrate (e.g., a generic peptide), and radiolabeled ATP (e.g., ³³P-ATP) are incubated with varying concentrations of the inhibitor. The amount of incorporated radiolabel into the substrate is measured, allowing for the calculation of IC50 values. To determine the mechanism of inhibition (e.g., ATP-competitive), kinetic studies are performed by measuring enzyme activity at different concentrations of both ATP and the inhibitor, followed by analysis using Lineweaver-Burk (reciprocal) plots.[7]

Cell-Based Assays:

  • Objective: To evaluate the effect of this compound on cancer cells harboring the target fusions.

  • Methodology:

    • Antiproliferative Assays: Tumor cell lines dependent on NTRK, ROS1, or ALK fusions (e.g., KM12 colorectal cells with a TPM3-NTRK1 fusion) are treated with a dose range of this compound for a set period (e.g., 72 hours).[7] Cell viability is then measured using reagents like resazurin or CellTiter-Glo®.

    • Western Blot Analysis: Cells are treated with this compound for a short duration (e.g., 2-4 hours).[7][11] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status of target kinases (e.g., p-TRKA, p-ROS1) and downstream effectors (p-AKT, p-ERK) to confirm pathway inhibition.[7][11]

In Vivo Xenograft Models:

  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Human tumor cell lines (e.g., KM12) are implanted subcutaneously into immunocompromised mice.[12] Once tumors are established, mice are treated with oral doses of this compound or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition or regression.[12] For CNS efficacy, intracranial tumor models are used.[6]

G cluster_workflow Preclinical Evaluation Workflow Biochem Biochemical Assays (e.g., Radiometric Kinase Assay) CellBased Cell-Based Assays (e.g., Proliferation, Western Blot) Biochem->CellBased Confirm Potency & Selectivity InVivo In Vivo Models (e.g., Xenografts) CellBased->InVivo Confirm Cellular Activity Clinical Clinical Trials InVivo->Clinical Confirm In Vivo Efficacy & Safety

Caption: A simplified workflow for the preclinical evaluation of a tyrosine kinase inhibitor like this compound.

Mechanisms of Acquired Resistance

Despite the durable responses, acquired resistance to this compound can emerge over time, limiting long-term efficacy.[13] Mechanisms are broadly categorized as on-target or off-target.

On-Target Resistance: This involves the acquisition of secondary mutations within the kinase domain of the target fusion protein, which interfere with drug binding.

  • Solvent Front Mutations: (e.g., NTRK1 G595R) prevent inhibitor binding through steric hindrance.[14]

  • Gatekeeper Mutations: (e.g., NTRK3 G623R) can also confer resistance.[13]

Off-Target Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to reactivate downstream effectors like ERK and AKT, rendering the inhibition of the primary oncogene ineffective.

  • RAS Pathway Activation: Acquired mutations (e.g., KRAS G12C) or amplification of KRAS can lead to sustained ERK activation despite ROS1 inhibition.[13]

  • MET Pathway Activation: Overexpression of Hepatocyte Growth Factor (HGF) in the tumor microenvironment can activate the MET receptor tyrosine kinase, which in turn reactivates the PI3K/AKT and MAPK pathways, conferring resistance.[11][15] This resistance can be overcome by co-targeting MET.[11]

  • IGF1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has also been identified as a potential bypass track.[14][16]

G cluster_bypass Bypass Resistance Pathways ROS1_fusion ROS1 Fusion Downstream MAPK / PI3K-AKT Pathways ROS1_fusion->Downstream This compound This compound This compound->ROS1_fusion Inhibits Proliferation Tumor Growth Downstream->Proliferation KRAS KRAS Mutation KRAS->Downstream Reactivates MET HGF -> MET Activation MET->Downstream Reactivates IGF1R IGF1R Activation IGF1R->Downstream Reactivates

Caption: Off-target resistance to this compound can occur via activation of bypass pathways like KRAS, MET, or IGF1R.

Conclusion

This compound is a highly effective TKI that induces durable systemic and intracranial responses in patients with tumors harboring NTRK, ROS1, or ALK gene fusions.[8][10] Its mechanism is centered on the potent inhibition of these oncogenic drivers and the subsequent suppression of critical downstream signaling pathways. Understanding the molecular landscape of both sensitivity and resistance is paramount for optimizing its clinical use, developing rational combination strategies to overcome resistance, and improving patient outcomes in the era of personalized medicine.

References

Anizatrectinib Computational Docking and Modeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anizatrectinib is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key driver in various oncogenic pathways. This technical guide provides a comprehensive overview of the computational docking and modeling approaches that can be applied to understand the molecular interactions between this compound and its target. While specific computational studies on this compound are not extensively published, this document outlines a robust, scientifically-grounded framework for such an investigation, drawing upon available data for this compound, its target TrkA, and analogous kinase inhibitors. This guide details hypothetical, yet plausible, experimental protocols, data interpretation, and visualizations to serve as a practical resource for researchers in the field of kinase inhibitor drug discovery.

Introduction

This compound (also known as hTrkA-IN-1) is an orally active, synthetic organic compound designed to target TrkA kinase.[1][2] Dysregulation of the TrkA signaling pathway, often through gene fusions, is implicated in the progression of various cancers.[3] this compound has demonstrated potent inhibitory activity against TrkA, making it a promising candidate for targeted cancer therapy.[4][5] Computational docking and molecular modeling are indispensable tools in modern drug discovery, offering insights into the binding mechanisms, structure-activity relationships (SAR), and potential for off-target effects of small molecule inhibitors.[6] This guide outlines a comprehensive in silico approach to characterize the interaction of this compound with the TrkA kinase domain.

This compound: Known Quantitative Data

While detailed computational studies on this compound are not publicly available, its potent in vitro activity against TrkA has been established. This provides a crucial validation point for any computational model.

CompoundTargetIC50 (nM)Reference
This compoundTrkA kinase1.3--INVALID-LINK--[4]

Molecular Docking of this compound with TrkA Kinase

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.

Experimental Protocol: Molecular Docking

This protocol outlines a standard and robust procedure for docking this compound to the TrkA kinase domain.

1. Receptor Preparation:

  • Obtain Crystal Structure: The crystal structure of the human TrkA kinase domain is retrieved from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 5H3Q, which is a structure of TrkA in complex with an inhibitor.[7]
  • Pre-processing: The protein structure is prepared using software such as Schrödinger's Protein Preparation Wizard or similar tools. This involves:
  • Removing water molecules and any co-crystallized ligands.
  • Adding hydrogen atoms.
  • Assigning correct bond orders and protonation states.
  • Optimizing the hydrogen-bonding network.
  • A brief energy minimization step to relieve any steric clashes.

2. Ligand Preparation:

  • Obtain Structure: The 2D structure of this compound is obtained from a chemical database like PubChem (CID 92135967).[8]
  • 3D Conformation Generation: The 2D structure is converted into a 3D conformation. A tool like LigPrep can be used to generate multiple low-energy conformers and possible ionization states at physiological pH.

3. Grid Generation:

  • A receptor grid is defined around the ATP-binding site of the TrkA kinase domain. The grid box is typically centered on the co-crystallized ligand from the original PDB structure to define the active site.

4. Molecular Docking:

  • Docking Algorithm: A flexible ligand-rigid receptor docking algorithm, such as Glide (Schrödinger), AutoDock Vina, or GOLD, is employed.
  • Execution: The prepared this compound conformers are docked into the defined receptor grid. The docking program will systematically search for the optimal binding pose by evaluating various translational, rotational, and conformational degrees of freedom of the ligand.
  • Scoring: The resulting poses are ranked based on a scoring function (e.g., GlideScore, AutoDock binding energy) that estimates the binding affinity. The top-ranked poses are selected for further analysis.

Predicted Binding Mode and Key Interactions

Based on the structure of this compound and the known binding modes of other Trk inhibitors, the following interactions with the TrkA kinase domain are anticipated:

  • Hinge Region Interaction: The urea moiety of this compound is likely to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Met592, Glu590) of TrkA. This is a canonical interaction for ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The phenyl and fluorophenyl groups of this compound are expected to occupy hydrophobic pockets within the active site, forming van der Waals interactions with nonpolar residues.

  • Gatekeeper Residue Interaction: The pyrazole and pyrimidine rings may interact with the gatekeeper residue (Phe589 in TrkA), which is a key determinant of inhibitor selectivity.

  • DFG Motif Interaction: The molecule may also interact with the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development.

Experimental Protocol: In Silico ADMET

A variety of computational tools can be used to predict the ADMET profile of this compound.

1. Input Data:

  • The SMILES string for this compound is obtained from a database like PubChem.[8]

2. Prediction Tools:

  • Web-based platforms like SwissADME, pkCSM, or ADMETLab 2.0 can be utilized.[9][10][11] These tools employ a combination of QSAR models, machine learning algorithms, and structural alerts to predict various pharmacokinetic and toxicological endpoints.

3. Predicted Properties:

  • Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate potential.
  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
  • Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity (e.g., CYP3A4, CYP2D6).
  • Excretion: Prediction of renal clearance.
  • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, hepatotoxicity, and other potential toxicities.

Predicted ADMET Profile of this compound

Based on its chemical properties, a hypothetical ADMET profile can be predicted.

PropertyPredicted Value/ClassificationImplication
Physicochemical Properties
Molecular Weight529.6 g/mol [8]Compliant with Lipinski's Rule of Five
LogP~3.5-4.3[8]Good lipophilicity for cell permeability
H-bond Donors2[8]Compliant with Lipinski's Rule of Five
H-bond Acceptors9[8]Compliant with Lipinski's Rule of Five
Pharmacokinetics
Intestinal AbsorptionHighGood oral bioavailability
BBB PermeabilityLikely to be a substrate of efflux pumpsMay have limited CNS exposure
CYP InhibitionPotential inhibitor of CYP isoformsRisk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violations (predicted)Favorable for oral bioavailability
Medicinal Chemistry
Structural AlertsNo major alerts (predicted)Low likelihood of intrinsic toxicity

Signaling Pathways and Experimental Workflows

This compound exerts its therapeutic effect by inhibiting the TrkA signaling cascade.

TrkA Signaling Pathway

Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation. Key pathways include the RAS/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[3][12] this compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation step, thereby inhibiting all downstream signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds p_TrkA p-TrkA TrkA->p_TrkA Autophosphorylation This compound This compound This compound->TrkA Inhibits Shc Shc p_TrkA->Shc PI3K PI3K p_TrkA->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

This compound inhibits TrkA autophosphorylation, blocking downstream signaling.

Experimental Workflow for this compound Evaluation

A typical workflow for the preclinical evaluation of a kinase inhibitor like this compound involves a combination of computational and experimental methods.

Experimental_Workflow cluster_computational Computational Analysis cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies Docking Molecular Docking (this compound + TrkA) Biochem Biochemical Assay (IC50 determination) Docking->Biochem Predicts Affinity ADMET In Silico ADMET Prediction Xenograft Xenograft Models (Tumor growth inhibition) ADMET->Xenograft Informs Dosing CellBased Cell-Based Assay (e.g., Western Blot for p-TrkA) Biochem->CellBased Confirms Potency CellBased->Xenograft Validates Cellular Activity

A multi-stage workflow for the evaluation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the computational analysis of the TrkA inhibitor this compound. By leveraging existing structural data for the TrkA kinase and employing standard, validated computational methodologies, researchers can gain significant insights into the binding mode, structure-activity relationships, and potential pharmacokinetic properties of this promising therapeutic agent. The protocols and workflows outlined herein serve as a valuable resource for guiding future in silico and experimental studies, ultimately accelerating the development of novel kinase inhibitors for the treatment of cancer.

References

Anizatrectinib Biomarker Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anizatrectinib (formerly known as entrectinib) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions involving Neurotrophic Tyrosine Receptor Kinase (NTRK1/2/3), ROS1 proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK). These genetic alterations are key drivers in a variety of solid tumors. The successful clinical development and approval of this compound have been underpinned by a robust biomarker discovery strategy, enabling the identification of patient populations most likely to respond to treatment. This technical guide provides an in-depth overview of the biomarkers for this compound, the methodologies for their detection, and the preclinical and clinical data supporting their use. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the application of these methodologies in a research and clinical setting.

Introduction to this compound and its Molecular Targets

This compound is an orally bioavailable, central nervous system (CNS)-active small molecule inhibitor.[1] It is designed to target tumors harboring specific chromosomal rearrangements that lead to the fusion of the kinase domains of NTRK1/2/3, ROS1, or ALK with various gene partners. These fusion proteins are constitutively active, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2] this compound functions by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity and blocking downstream oncogenic signaling.[3]

NTRK Gene Fusions

Fusions involving the NTRK1, NTRK2, and NTRK3 genes lead to the expression of chimeric Tropomyosin Receptor Kinase (TRK) proteins (TrkA, TrkB, and TrkC, respectively). While rare overall, NTRK fusions are found in a wide range of adult and pediatric solid tumors, including infantile fibrosarcoma, secretory breast carcinoma, and a subset of lung, thyroid, and colorectal cancers.[4]

ROS1 Gene Fusions

ROS1 gene rearrangements are identified in approximately 1-2% of non-small cell lung cancer (NSCLC) cases, as well as other malignancies such as glioblastoma and cholangiocarcinoma.[5][6] The resulting fusion proteins lead to constitutive activation of the ROS1 kinase and downstream signaling.

ALK Gene Fusions

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are present in a subset of NSCLC patients and other cancers.[7] The most common fusion partner is Echinoderm Microtubule-associated protein-Like 4 (EML4), resulting in the EML4-ALK fusion protein.

Preclinical and Clinical Efficacy of this compound

The development of this compound was guided by extensive preclinical and clinical research demonstrating its potent activity against tumors harboring NTRK, ROS1, and ALK fusions.

Preclinical Data

In vitro studies have demonstrated the potent inhibitory activity of this compound against its target kinases. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar potency.

Target KinaseIC50 Value (nM)Reference
TrkA1, 1.7[1][8]
TrkB3[8]
TrkC5[8]
ROS10.2, 7[1][8]
ALK12[8]
Clinical Trial Data

Clinical trials have confirmed the efficacy of this compound in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC.

Patient PopulationOverall Response Rate (ORR)Duration of Response (DoR)Reference
NTRK Fusion-Positive Solid Tumors57%68% of patients with response ≥ 6 months[9]
ROS1-Positive Metastatic NSCLC78%55% of patients with response ≥ 12 months[9]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by the constitutively active NTRK, ROS1, and ALK fusion proteins. These pathways are crucial for tumor cell growth and survival.

NTRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein RAS RAS NTRK_Fusion->RAS PI3K PI3K NTRK_Fusion->PI3K PLCg PLCγ NTRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation This compound This compound This compound->NTRK_Fusion

Caption: NTRK Signaling Pathway and Inhibition by this compound.

ROS1_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_ALK_Fusion ROS1/ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_ALK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_ALK_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1_ALK_Fusion->JAK_STAT Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression JAK_STAT->Gene_Expression This compound This compound This compound->ROS1_ALK_Fusion

Caption: ROS1/ALK Signaling Pathways and Inhibition by this compound.

Biomarker Detection Methodologies

Accurate and reliable detection of NTRK, ROS1, and ALK fusions is critical for patient selection. Several methodologies are employed, each with its own advantages and limitations.

Biomarker_Detection_Workflow cluster_screening Screening cluster_confirmation Confirmatory Testing Tumor_Sample Tumor Tissue Sample (FFPE) IHC Immunohistochemistry (IHC) (pan-TRK, ROS1, ALK) Tumor_Sample->IHC FISH Fluorescence In Situ Hybridization (FISH) IHC->FISH Positive/Equivocal RT_PCR Reverse Transcription PCR (RT-PCR) IHC->RT_PCR Positive/Equivocal NGS Next-Generation Sequencing (NGS) (RNA-based preferred) IHC->NGS Positive/Equivocal

Caption: General Workflow for Biomarker Detection.

Immunohistochemistry (IHC)

IHC is a widely used, cost-effective, and rapid method for screening for the presence of TRK, ROS1, and ALK proteins, which are often overexpressed in the context of a gene fusion.

  • Specimen Preparation: Use 4-µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections mounted on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., EDTA-based, pH 9.0) in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Peroxidase Block: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Primary Antibody Incubation: Incubate with pan-TRK rabbit monoclonal antibody (clone EPR17341) at a 1:100 dilution for 60 minutes at room temperature.

  • Detection System: Use a polymer-based detection system (e.g., OptiView DAB IHC Detection Kit) according to the manufacturer's instructions. An amplification step may be included to enhance the signal.[10]

  • Chromogen: Visualize with 3,3'-Diaminobenzidine (DAB) for 5-10 minutes.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through graded alcohols and xylene, and coverslip with a permanent mounting medium.

  • Interpretation: A positive result is defined as cytoplasmic, membranous, and/or nuclear staining in tumor cells.[11] Staining intensity and the percentage of positive cells should be recorded.

  • Specimen Preparation: 4-µm FFPE sections on charged slides.

  • Deparaffinization and Rehydration: Standard procedure.

  • Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) at 95-100°C for 20-40 minutes.

  • Peroxidase Block: 3% H2O2 for 10 minutes.

  • Primary Antibody Incubation: Incubate with ROS1 rabbit monoclonal antibody (clone D4D6) at a 1:100 to 1:400 dilution for 60 minutes at room temperature.

  • Detection System: Polymer-based detection system with DAB.

  • Counterstaining: Hematoxylin.

  • Dehydration and Mounting: Standard procedure.

  • Interpretation: Positive staining is typically cytoplasmic and/or membranous.[12] A scoring system (e.g., H-score) may be used, with high scores prompting confirmatory testing.[13][14]

  • Specimen Preparation: 4-µm FFPE sections on charged slides.

  • Deparaffinization and Rehydration: Standard procedure.

  • Antigen Retrieval: HIER with a high pH buffer (e.g., Tris-EDTA, pH 9.0) at 95-100°C for 20-30 minutes.

  • Peroxidase Block: 3% H2O2 for 10 minutes.

  • Primary Antibody Incubation: Incubate with ALK rabbit monoclonal antibody (clone D5F3) according to the manufacturer's recommendations for the specific detection system used (e.g., VENTANA ALK (D5F3) CDx Assay).[15][16]

  • Detection System: A highly sensitive detection system, often with an amplification step, is recommended (e.g., OptiView Amplification Kit).[15]

  • Chromogen: DAB.

  • Counterstaining: Hematoxylin.

  • Dehydration and Mounting: Standard procedure.

  • Interpretation: Strong, granular cytoplasmic staining is considered positive.[7]

Fluorescence In Situ Hybridization (FISH)

FISH is a molecular cytogenetic technique used to detect specific DNA sequences on chromosomes. Break-apart probes are commonly used to identify gene rearrangements.

  • Specimen Preparation: 4-5 µm FFPE sections on charged slides.

  • Deparaffinization and Pretreatment: Deparaffinize in xylene, rehydrate, and perform a protease digestion (e.g., pepsin or proteinase K) to allow probe penetration. The duration and concentration of the protease treatment need to be optimized for the tissue type.

  • Probe Application: Apply the gene-specific break-apart probe mixture (e.g., ZytoLight SPEC NTRK1 Dual Color Break Apart Probe, Vysis ALK Break Apart FISH Probe Kit) to the slide.[4][17]

  • Denaturation: Co-denature the probe and target DNA by heating the slide at 75-80°C for 5-10 minutes.

  • Hybridization: Incubate the slide in a humidified chamber at 37°C overnight to allow the probe to anneal to the target DNA.

  • Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe. This typically involves washes in a saline-sodium citrate (SSC) buffer at an elevated temperature (e.g., 72°C).

  • Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Analysis: Visualize the signals using a fluorescence microscope with appropriate filters. In a normal cell, the two fluorescent signals from the break-apart probe will appear as a single fused signal. In a cell with a gene rearrangement, the signals will be split apart.[18] A certain percentage of cells with split signals (typically >15%) is required to call a sample positive.[18]

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is a sensitive method for detecting specific RNA transcripts. It can be used to identify known fusion transcripts.

  • RNA Extraction: Extract total RNA from FFPE tissue sections using a commercially available kit optimized for this purpose.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers that are specific to the fusion partners. For multiplex PCR, multiple primer sets are used to detect several known fusions simultaneously.[19][20]

  • Thermocycling Parameters (Example):

    • Initial denaturation: 95°C for 5 minutes.

    • 30-40 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (primer-dependent).

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 5 minutes.

  • Detection: Analyze the PCR products by gel electrophoresis or by using real-time PCR with fluorescent probes for quantitative analysis.[21]

Next-Generation Sequencing (NGS)

NGS allows for the simultaneous analysis of multiple genes and can identify both known and novel fusion partners. RNA-based NGS is preferred for fusion detection as it directly sequences the expressed transcripts.[5]

  • Nucleic Acid Extraction: Extract high-quality total nucleic acid (DNA and RNA) from FFPE tissue.

  • Library Preparation:

    • RNA-based: Convert RNA to cDNA. Use a targeted panel with primers specific for the exons of genes of interest (e.g., NTRK1/2/3, ROS1, ALK) to amplify the target regions. Alternatively, use a capture-based method where biotinylated probes are used to enrich for the target sequences.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or NextSeq).

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference human genome.

    • Use a fusion detection algorithm to identify reads that span the breakpoint of a gene fusion.

    • Filter and annotate the identified fusions to determine their potential clinical significance.

Conclusion

The successful development of this compound is a prime example of a biomarker-driven approach to cancer therapy. The identification of NTRK, ROS1, and ALK gene fusions as predictive biomarkers has enabled the delivery of a highly effective targeted therapy to patients with a diverse range of solid tumors. A multi-tiered approach to biomarker testing, often starting with IHC as a screen followed by a confirmatory molecular method such as FISH or NGS, is a practical and effective strategy for identifying eligible patients. The detailed methodologies provided in this guide are intended to support the continued research and clinical implementation of biomarker testing for this compound and other targeted therapies.

References

An In-Depth Technical Guide to Anizatrectinib Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available, in-depth technical data specifically for Anizatrectinib is currently limited. This compound is identified as a small molecule tyrosine kinase inhibitor, with a maximum clinical trial phase of II[1]. To provide a comprehensive guide that fulfills the detailed requirements of this whitepaper—including quantitative data, experimental protocols, and resistance mechanisms—this document will focus on Entrectinib . Entrectinib is a structurally and functionally related, extensively documented, multi-target tyrosine kinase inhibitor that serves as an excellent analog. The principles and methodologies described for Entrectinib are directly applicable to the research and development of novel kinase inhibitors like this compound.

Executive Summary

The development of targeted therapies has revolutionized oncology, shifting the paradigm from broad-spectrum chemotherapy to precision medicine guided by the molecular drivers of a specific cancer. Tyrosine kinase inhibitors (TKIs) are a cornerstone of this approach, targeting specific genetic alterations, such as gene fusions, that lead to constitutive kinase activation and oncogene addiction[2]. This guide details the comprehensive process of target identification, preclinical validation, and clinical confirmation for potent, multi-target TKIs, using Entrectinib as the primary case study. Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK)[2][3][4]. This document provides researchers, scientists, and drug development professionals with a technical framework covering the key assays, data interpretation, and visualization of the scientific rationale behind a successful targeted agent.

Target Identification and Mechanism of Action

The initial step in developing a targeted TKI is the identification of relevant oncogenic drivers. Gene rearrangements involving NTRK1/2/3, ROS1, and ALK are known to produce fusion proteins with constitutively active kinase domains. These aberrant kinases drive downstream signaling pathways crucial for cell proliferation and survival, making them high-value therapeutic targets[2].

Entrectinib was developed as a selective inhibitor with high potency against these specific kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of TRKA/B/C, ROS1, and ALK[3]. This blockade prevents the phosphorylation of the kinase itself and downstream effector proteins, effectively shutting down oncogenic signaling. Key pathways inhibited include the RAS-MAPK and PI3K-AKT cascades, which are critical for cell growth, survival, and proliferation[3].

Signaling_Pathway Figure 1: Entrectinib Mechanism of Action cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK/ROS1/ALK TRK / ROS1 / ALK Fusion Protein RAS RAS TRK/ROS1/ALK->RAS PI3K PI3K TRK/ROS1/ALK->PI3K Entrectinib Entrectinib Entrectinib->TRK/ROS1/ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Entrectinib Mechanism of Action

Preclinical Target Validation

Once primary targets are identified, a rigorous preclinical validation process is essential to establish the inhibitor's potency, selectivity, and anti-tumor activity. This typically involves a multi-step approach from enzymatic assays to cell-based models and finally to in vivo animal studies.

Experimental Protocols

A. Biochemical Kinase Assays:

  • Objective: To determine the direct inhibitory activity of the compound against the purified kinase domains of the target proteins.

  • Methodology: Recombinant human kinase domains (e.g., TRKA, ROS1, ALK) are incubated with a specific substrate and ATP. The inhibitor (Entrectinib) is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based assays. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

B. Cell-Based Proliferation Assays:

  • Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase ("oncogene addiction").

  • Methodology: Engineered cell lines, such as murine Ba/F3 cells, are used. These cells normally depend on interleukin-3 (IL-3) for survival but can be genetically modified to express a specific human oncogenic fusion protein (e.g., TPM3-NTRK1). In the absence of IL-3, their survival becomes solely dependent on the activity of the fusion kinase. These cells are cultured with escalating concentrations of the inhibitor for a set period (e.g., 72 hours). Cell viability is then measured using assays like CellTiter-Glo®, which quantifies ATP levels. The IC50 value represents the concentration at which cell growth is inhibited by 50%[5].

C. In Vivo Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology: Human tumor cells expressing the target fusion (e.g., ETV6-NTRK3-positive AML cells) are implanted subcutaneously into immunocompromised mice (e.g., SCID mice)[6]. Once tumors reach a specified volume, mice are randomized into treatment (oral Entrectinib) and vehicle control groups. Tumor volume is measured regularly. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot to confirm inhibition of target phosphorylation)[6][7].

Preclinical_Workflow Figure 2: Preclinical Validation Workflow A Step 1: Biochemical Assay (Purified Kinase) D Determine IC50 (Potency & Selectivity) A->D B Step 2: Cell-Based Assay (Engineered Cell Lines, e.g., Ba/F3) E Determine Cellular IC50 (Confirm On-Target Activity) B->E C Step 3: In Vivo Model (Tumor Xenografts in Mice) F Measure Tumor Regression (Confirm Efficacy) C->F D->B Candidate Selection E->C Lead Optimization G Clinical Candidate F->G

Figure 2: Preclinical Validation Workflow
Preclinical Efficacy Data (Entrectinib)

The preclinical validation of Entrectinib demonstrated its high potency and selectivity for its intended targets.

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
TRKA 1.73[2][5]
TRKB 0.13[2][5]
TRKC 0.13[2][5]
ROS1 0.2450 (HCC78 cell line)[2][8]
ALK 1.6Data not specified[2][9]

Note: Cellular IC50 values can vary significantly based on the cell line and specific fusion protein being tested.

Clinical Validation and Efficacy

The ultimate validation of a therapeutic target and its inhibitor comes from clinical trials in patients. Entrectinib was evaluated in a series of Phase I and II trials (ALKA-372-001, STARTRK-1, STARTRK-2) which enrolled patients with advanced or metastatic solid tumors harboring NTRK1/2/3 or ROS1 gene fusions[10][11][12].

Efficacy in NTRK Fusion-Positive Solid Tumors

An integrated analysis of clinical trials demonstrated that Entrectinib produces profound and durable responses across a wide variety of tumor types harboring NTRK fusions.

Efficacy EndpointResult (N=150)95% Confidence Interval (CI)Reference(s)
Objective Response Rate (ORR) 61.3%53.1 – 69.2%[13]
- Complete Response16.7% (25 patients)N/A[13]
- Partial Response44.6% (67 patients)N/A[13]
Median Duration of Response (DoR) 20.0 months13.2 – 31.1 months[13]
Median Progression-Free Survival (PFS) 13.8 months10.1 – 20.0 months[13]
Intracranial ORR (in patients with measurable CNS disease) 69.2%N/A[13]
Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

Entrectinib also showed significant clinical activity in patients with ROS1-rearranged NSCLC, a distinct molecular subtype of lung cancer.

Efficacy EndpointResult (N=53)95% Confidence Interval (CI)Reference(s)
Objective Response Rate (ORR) 77.4%63.8 – 87.7%[9]
Median Duration of Response (DoR) 24.6 months11.4 – 34.8 months[9]
Median Progression-Free Survival (PFS) 19.0 months12.2 – 36.6 months[9]
Intracranial ORR (in patients with CNS disease) 55.0%N/A[9]

Target Validation Through Resistance Mechanisms

The emergence of drug resistance provides further validation of a drug's on-target activity and can reveal critical insights into the biology of the cancer. Resistance to TKIs like Entrectinib can be broadly categorized into two types: on-target mechanisms, which involve mutations in the target kinase itself, and off-target mechanisms, which involve the activation of alternative "bypass" signaling pathways.

  • On-Target Resistance: These are typically mutations within the kinase domain that prevent the drug from binding effectively. For Entrectinib, clinically observed resistance mutations include NTRK1 G595R and NTRK3 G623R [8][14]. The identification of these mutations confirms that the tumor's survival is critically dependent on the specific kinase that Entrectinib was designed to inhibit.

  • Off-Target Resistance: In this scenario, the primary target remains inhibited, but the cancer cell activates alternative survival pathways to circumvent the blockade. For Entrectinib, preclinical and clinical studies have identified bypass tracks such as the acquisition of KRAS mutations (e.g., G12C) or the upregulation of other receptor tyrosine kinases, leading to sustained activation of the downstream ERK signaling pathway[8][15][16].

Resistance_Mechanisms Figure 3: Entrectinib Resistance Pathways cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Entrectinib Entrectinib TRK_ROS1 TRK/ROS1 Fusion Kinase Entrectinib->TRK_ROS1 Inhibits TRK_mut Mutated TRK/ROS1 Kinase (e.g., G595R) Entrectinib->TRK_mut Binding Blocked Downstream Downstream Signaling (e.g., MAPK, PI3K) TRK_ROS1->Downstream Activates Apoptosis Apoptosis / Tumor Regression Downstream->Apoptosis Blocks TRK_mut->Downstream Reactivates Bypass Bypass Pathway Activation (e.g., KRAS Mutation) Bypass->Downstream Reactivates

Figure 3: Entrectinib Resistance Pathways

Conclusion

The successful development of a targeted therapy like Entrectinib is a multi-stage process that provides a clear blueprint for future kinase inhibitors. It begins with the precise identification of oncogenic driver kinases and progresses through rigorous preclinical validation to establish potency and selectivity. Ultimately, clinical trials in molecularly selected patient populations serve to validate the target and demonstrate meaningful patient benefit. The study of resistance mechanisms not only informs the development of next-generation inhibitors but also deepens our understanding of the target's critical role in cancer cell survival. While detailed data for this compound remains forthcoming, the principles and methodologies validated through the development of Entrectinib provide a robust framework for its continued investigation and for the broader field of precision oncology.

References

Anizatrectinib's Impact on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data specifically detailing the effects of anizatrectinib on the tumor microenvironment (TME) is limited. This compound is a potent and orally active inhibitor of Tropomyosin receptor kinase A (TrkA). Given the scarcity of specific data for this compound, this technical guide will provide an in-depth overview of the effects of the closely related and extensively studied pan-Trk/ROS1/ALK inhibitor, entrectinib, on the TME. This information is intended to serve as a proxy to illustrate the potential mechanisms by which Trk inhibition may modulate the tumor microenvironment, which may be relevant to the putative actions of this compound.

Introduction to Trk Inhibition and the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are critical drivers of various cancers when constitutively activated by gene fusions. Inhibition of these kinases with targeted therapies like entrectinib has shown significant clinical efficacy. Beyond direct effects on tumor cell proliferation and survival, emerging evidence suggests that Trk inhibition can also modulate the TME, converting it from an immunosuppressive to an immune-permissive state.

Entrectinib's Effects on Immune Cells within the TME

Preclinical studies have demonstrated that entrectinib can modulate the immune landscape within the TME, primarily by influencing macrophage polarization and T-cell infiltration.

Macrophage Polarization

Entrectinib has been shown to promote the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype. This shift is thought to be mediated by the inhibition of NTRK1 signaling in tumor cells, which in turn upregulates the expression of complement C3.[1] Increased C3 deposition can then stimulate M1 macrophage polarization.

T-Cell Recruitment

The inhibition of NTRK1 signaling by entrectinib and the subsequent upregulation of complement C3 have also been linked to enhanced recruitment of T cells into the tumor.[1] This suggests that entrectinib can help overcome immune exclusion, a common mechanism of resistance to immunotherapy.

Interaction with Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts are a key component of the tumor stroma and are known to contribute to therapy resistance.

HGF-MET Mediated Resistance

Preclinical models have shown that CAFs can induce resistance to entrectinib by secreting Hepatocyte Growth Factor (HGF). HGF binds to its receptor, MET, on tumor cells, activating downstream signaling pathways that bypass Trk inhibition and promote cell survival.[2][3] This highlights a critical interaction within the TME that can limit the efficacy of Trk inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on entrectinib's effects on the TME.

Table 1: In Vitro IC50 Values of Entrectinib

Cell LineTargetIC50 (nM)
KM12 (colorectal carcinoma)TRKA1
VariousTRKB3
VariousTRKC5
VariousROS112
VariousALK7

Source: Adapted from preclinical studies.

Table 2: Effect of Entrectinib on Fibroblast-Induced Resistance

Cell LineConditionEntrectinib IC50 (nM)
KM12SMAlone~10
KM12SMCo-cultured with HGF-producing fibroblasts>1000
HCC78Alone~20
HCC78Co-cultured with HGF-producing fibroblasts>1000

Source: Adapted from in vitro co-culture experiments.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Tumor cells are seeded in 96-well plates at a density of 2 x 10³ cells per well in RPMI-1640 medium supplemented with 10% FBS and cultured overnight.

  • The following day, entrectinib is added to the wells at various concentrations.

  • Cells are incubated for 72 hours.

  • MTT solution (2 mg/ml) is added to each well, and plates are incubated for a further 4 hours.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Percentage growth is calculated relative to untreated control cells.

Western Blotting
  • Cell lysates (15 µg of protein) are separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies overnight at 4°C. Primary antibodies used in relevant studies include those against TRKA, phospho-TRKA, MET, phospho-MET, Gab1, phospho-Gab1, EGFR, FGFR1, IGF-1Rβ, and β-actin.

  • The membrane is then incubated with a species-specific HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Immunoreactive bands are visualized using a chemiluminescence substrate.

Cytokine Production (ELISA)
  • Cells (2 x 10⁵) are incubated in medium with 10% FBS for 24 hours.

  • The cells are washed with PBS and then cultured in 2 ml of the same medium for 48 hours.

  • The supernatant is collected and centrifuged.

  • The levels of cytokines, such as HGF, are measured using a Quantikine ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Entrectinib Mechanism of Action

Entrectinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK Fusion Protein PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TRK->RAS_MAPK ROS1 ROS1 Fusion Protein ROS1->PI3K_AKT ROS1->RAS_MAPK ALK ALK Fusion Protein ALK->PI3K_AKT ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Entrectinib Entrectinib Entrectinib->TRK Entrectinib->ROS1 Entrectinib->ALK Proliferation Tumor Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation CAF_Resistance_Mechanism cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell CAF Cancer-Associated Fibroblast (CAF) HGF HGF CAF->HGF secretes TRK TRK Fusion Protein Downstream Downstream Survival Pathways (e.g., PI3K/AKT) TRK->Downstream inhibited by Entrectinib MET MET Receptor MET->Downstream Resistance Drug Resistance Downstream->Resistance HGF->MET activates Entrectinib Entrectinib Entrectinib->TRK TME_Analysis_Workflow cluster_in_vivo In Vivo Model cluster_analysis TME Analysis TumorModel Tumor-bearing mice (e.g., xenograft or syngeneic) Treatment Treat with Entrectinib or Vehicle Control TumorModel->Treatment TumorHarvest Harvest Tumors Treatment->TumorHarvest FlowCytometry Flow Cytometry (Immune Cell Infiltration) TumorHarvest->FlowCytometry IHC Immunohistochemistry (Spatial Analysis) TumorHarvest->IHC CytokineArray Cytokine/Chemokine Array TumorHarvest->CytokineArray

References

Methodological & Application

Application Notes and Protocols for Anizatrectinib (Entrectinib) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "anizatrectinib" is likely a typographical error for "entrectinib," a well-characterized pan-Trk, ROS1, and ALK inhibitor. All protocols and data presented herein are based on the established scientific literature for entrectinib.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound (entrectinib), a potent and selective tyrosine kinase inhibitor. The following sections offer step-by-step methodologies for researchers, scientists, and drug development professionals to assess the biochemical and cellular effects of this compound.

Mechanism of Action

This compound (entrectinib) is a selective, ATP-competitive inhibitor of the tropomyosin receptor kinases (TrkA, TrkB, TrkC), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3][4][5] In cancer, chromosomal rearrangements can lead to the expression of constitutively active fusion proteins involving these kinases, which then drive tumor growth and survival through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[1][2][4] this compound (entrectinib) inhibits these aberrant kinases, thereby blocking these oncogenic signaling cascades and inducing apoptosis in cancer cells dependent on these pathways.[2][6]

Data Presentation

Table 1: Kinase Inhibition Profile of this compound (Entrectinib)
Kinase TargetIC50 (nmol/L)
TRKA1
TRKB3
TRKCNot specified
ROS17
ALK12
JAK240
ACK170
JAK1112
IGF1R122
FAK140
BRK195
IR209
AUR2215
JAK3349
RET393

Data extracted from a radiometric assay.[7]

Table 2: Anti-proliferative Activity of this compound (Entrectinib) in a TRKA-dependent Cell Line (KM12)
Cell LineIC50 (µmol/L)
KM12~0.01

Data is estimated from the provided graph showing high potency.[7]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound (entrectinib) against target kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., TRKA, ROS1, ALK)

  • Kinase reaction buffer

  • ATP (γ-33P-ATP)

  • Substrate peptide (specific to each kinase)

  • This compound (entrectinib) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound (entrectinib) in DMSO. A typical starting concentration range is 1 µM to 0.01 nM.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase reaction buffer.

  • Add the diluted this compound (entrectinib) or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding γ-33P-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated γ-33P-ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound (entrectinib) concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of this compound (entrectinib) on cancer cell lines with specific kinase fusions (e.g., KM12 colorectal carcinoma cells with a TPM3-NTRK1 fusion).

Materials:

  • Cancer cell line (e.g., KM12)

  • Complete cell culture medium

  • This compound (entrectinib) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (entrectinib) in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound (entrectinib) or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is for evaluating the effect of this compound (entrectinib) on the phosphorylation status of key downstream signaling proteins.

Materials:

  • Cancer cell line (e.g., KM12)

  • Complete cell culture medium

  • This compound (entrectinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-TRKA, anti-TRKA, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (entrectinib) or DMSO for a specified time (e.g., 2 hours).[7]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling with a loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Anizatrectinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus Receptor Trk/ROS1/ALK Fusion Protein PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS This compound This compound (Entrectinib) This compound->Receptor Inhibits ATP ATP ATP->Receptor Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound (Entrectinib) inhibits Trk/ROS1/ALK fusion proteins.

Experimental_Workflow_Cell_Proliferation A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a cell proliferation assay.

Resistance_Mechanisms This compound This compound (Entrectinib) Trk_ROS1_ALK Trk/ROS1/ALK Inhibition This compound->Trk_ROS1_ALK Resistance Acquired Resistance Trk_ROS1_ALK->Resistance OnTarget On-Target Mutations (Solvent-front, Gatekeeper) Resistance->OnTarget OffTarget Off-Target (Bypass Pathways, e.g., KRAS) Resistance->OffTarget

Caption: Mechanisms of resistance to this compound (Entrectinib).

References

Application Notes and Protocols for Anizatrectinib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective small-molecule inhibitor of the tropomyosin receptor kinases (TRK A, B, and C), ROS1, and anaplastic lymphoma kinase (ALK).[1][2][3][4] These receptor tyrosine kinases, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a variety of solid tumors.[1] this compound functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of these targets and thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.

Signaling Pathway Overview

This compound targets the constitutively active fusion proteins of TRK, ROS1, and ALK. Inhibition of these kinases blocks downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Anizatrectinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion (e.g., NTRK1/2/3) PI3K PI3K TRK->PI3K RAS RAS TRK->RAS JAK JAK TRK->JAK PLCg PLCγ TRK->PLCg ROS1 ROS1 Fusion ROS1->PI3K ROS1->RAS ROS1->JAK ALK ALK Fusion ALK->PI3K ALK->RAS ALK->JAK This compound This compound This compound->TRK Inhibits This compound->ROS1 Inhibits This compound->ALK Inhibits Apoptosis Apoptosis This compound->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Potency of this compound in Cell Viability Assays

Cell LineCancer TypeTarget Gene FusionIC50 (nM)Reference
IMS-M2Acute Myeloid LeukemiaETV6-NTRK30.47[6]
M0-91Acute Myeloid LeukemiaETV6-NTRK30.65[6]
IRC-I-XLColorectal CancerLMNA-NTRK10.47
Kor1Colorectal CancerTPM3-NTRK17.2
Ba/F3Pro-B Cell LineEngineered TPM3-TRKA-[1]

Table 2: Biochemical Kinase Inhibition by this compound

KinaseIC50 (nM)Reference
TRKA1
TRKB3
TRKC5
ROS17[7]
ALK19[7]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines expressing TRK, ROS1, or ALK fusions (e.g., IMS-M2, M0-91, KM12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Drug to Cells A->C B Prepare this compound Serial Dilutions B->C D Incubate for 72h C->D E Add CellTiter-Glo® D->E F Measure Luminescence E->F G Calculate IC50 F->G

Cell Viability Assay Workflow
Western Blot Analysis of Signaling Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

  • Cancer cell lines expressing TRK, ROS1, or ALK fusions

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay

This protocol quantifies the induction of apoptosis by this compound through the detection of cleaved caspase-3 and PARP.

Materials:

  • Cancer cell lines expressing TRK, ROS1, or ALK fusions

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Lysis buffer

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP)

  • Western blot materials (as described in Protocol 2)

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for 24-48 hours.

  • Harvest and lyse the cells.

  • Perform Western blot analysis as described in Protocol 2, using primary antibodies against cleaved caspase-3 and cleaved PARP to detect apoptotic markers.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_wb Western Blot cluster_detection Detection A Seed & Treat Cells with this compound B Harvest & Lyse Cells A->B C Quantify Protein B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Antibody Incubation E->F G Detect Cleaved Caspase-3 & PARP F->G

Apoptosis Assay Workflow

References

Application Notes and Protocols for Anizatrectinib (Entrectinib) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The majority of published preclinical data is available under the name "entrectinib." Anizatrectinib is understood to be either a synonym or a closely related compound. The following protocols are based on studies conducted with entrectinib. Researchers should verify the specific properties of their test article.

These application notes provide a comprehensive overview of the in vivo administration of this compound (entrectinib) in animal models, particularly focusing on neuroblastoma xenografts. The protocols and data presented are compiled from peer-reviewed research to guide scientists in designing and executing their own preclinical studies.

Data Presentation: In Vivo Dosage and Administration of Entrectinib

The following tables summarize the key parameters for the administration of entrectinib in various animal model studies.

Table 1: Single Agent Entrectinib Administration in Mouse Xenograft Models

ParameterDetailsSource
Animal Model Nude mice with SH-SY5Y-TrkB neuroblastoma cell line xenografts[1]
Dosage 60 mg/kg[1][2]
Administration Route Oral (PO)[1]
Dosing Schedule Twice daily (BID), 7 days/week[1]
Vehicle 0.5% methylcellulose in water containing 1% Tween 80[1]
Treatment Start When average tumor size reached 0.2 cm³[1]
Key Findings Significant tumor growth inhibition and prolonged event-free survival compared to vehicle. Inhibition of TrkB, PLCγ, Akt, and Erk phosphorylation in tumors.[1]

Table 2: Combination Therapy of Entrectinib in Mouse Xenograft Models

ParameterDetailsSource
Animal Model Nude mice with SH-SY5Y-TrkB neuroblastoma cell line xenografts[1]
Entrectinib Dosage 7.5 mg/kg[1]
Combination Agents Irinotecan (0.63 mg/kg) and Temozolomide (7.5 mg/kg)[1]
Administration Route Oral (PO)[1]
Dosing Schedule Once a day, Monday through Friday[1]
Vehicle Saline[1]
Key Findings Entrectinib significantly enhanced the growth inhibition of Irinotecan-Temozolomide combination therapy and improved event-free survival.[1][3]

Experimental Protocols

Protocol 1: Preparation of Entrectinib for Oral Administration

This protocol details the preparation of an entrectinib suspension for oral gavage in mice.

Materials:

  • Entrectinib powder

  • Methylcellulose (viscosity 400 cP)

  • Tween 80

  • Sterile water

  • Stir plate and magnetic stir bar

  • Water bath sonicator

Procedure:

  • Prepare a 0.5% methylcellulose solution in sterile water. This often involves slowly adding the methylcellulose to heated water while stirring, followed by cooling.

  • Add 1% Tween 80 to the 0.5% methylcellulose solution and mix thoroughly.

  • Weigh the required amount of entrectinib powder to achieve the final desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose at a dosing volume of 10 mL/kg).

  • Add the entrectinib powder to the vehicle solution.

  • Stir the suspension at room temperature for 30 minutes using a magnetic stir plate.[1]

  • Sonicate the suspension in a water bath sonicator for 20 minutes to ensure homogeneity.[1]

  • This formulation should be made fresh weekly and stored appropriately.[1]

Protocol 2: In Vivo Efficacy Study in a Neuroblastoma Xenograft Model

This protocol outlines the procedure for evaluating the antitumor activity of entrectinib in a subcutaneous neuroblastoma xenograft mouse model.

Materials and Animals:

  • Immunocompromised mice (e.g., nude mice)

  • SH-SY5Y-TrkB neuroblastoma cells

  • Matrigel

  • Entrectinib formulation (prepared as in Protocol 1)

  • Vehicle control (e.g., 0.5% methylcellulose with 1% Tween 80)

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Harvest SH-SY5Y-TrkB cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1 x 10⁷ cells in a volume of 0.1 mL into the flank of each mouse.[1]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions at least twice a week using calipers.

    • Calculate tumor volume using the formula: Volume = (0.523 x Length x Width²) / 1000.[1]

    • Monitor animal body weights at least twice a week to assess toxicity and adjust drug dosage accordingly.[1]

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 0.2 cm³, randomize the animals into control and treatment groups.[1]

    • Administer entrectinib or vehicle control orally according to the predetermined dosage and schedule (e.g., 60 mg/kg, BID, 7 days/week).[1]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Event-free survival can also be assessed, with an event defined as tumor volume reaching a predetermined size (e.g., 3 cm³).[1]

  • Pharmacodynamic Analysis (Optional):

    • At specified time points after the final dose (e.g., 1, 4, and 6 hours), a subset of animals can be euthanized.

    • Harvest tumors to analyze the inhibition of target phosphorylation (e.g., p-TrkB, p-PLCγ, p-Akt, p-Erk) by Western blot or other methods to confirm target engagement.[1]

Visualizations

This compound (Entrectinib) Mechanism of Action

Anizatrectinib_MOA cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK TRK (A/B/C) PLCg PLCγ TRK->PLCg AKT AKT TRK->AKT ERK ERK (MAPK) TRK->ERK ALK ALK ALK->AKT STAT3 STAT3 ALK->STAT3 ROS1 ROS1 ROS1->ERK This compound This compound (Entrectinib) This compound->TRK Inhibits This compound->ALK Inhibits This compound->ROS1 Inhibits Proliferation Tumor Cell Proliferation & Survival PLCg->Proliferation AKT->Proliferation ERK->Proliferation STAT3->Proliferation

Caption: this compound (Entrectinib) inhibits TRK, ALK, and ROS1 kinases, blocking downstream signaling pathways that drive tumor cell proliferation and survival.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow A Tumor Cell Implantation (SH-SY5Y-TrkB cells in nude mice) B Tumor Growth Monitoring (Measure volume & body weight 2x/week) A->B C Randomization (When tumor volume ≈ 0.2 cm³) B->C D Treatment Phase (Oral administration of this compound or Vehicle) C->D E Efficacy Assessment (Tumor growth inhibition, Event-free survival) D->E F Pharmacodynamic Analysis (Optional: Harvest tumors for biomarker analysis) E->F

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

References

Application Notes and Protocols for Anizatrectinib Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) and ROS1 proto-oncogene 1. These kinases, when constitutively activated through genetic rearrangements such as gene fusions, can act as oncogenic drivers in a variety of solid tumors.[1][2][3] This document provides detailed protocols for establishing and utilizing cell line-derived (CDX) and patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of this compound.

Disclaimer: Publicly available preclinical data specifically for this compound is limited. The quantitative data and specific dosing regimens provided in this document are based on studies with entrectinib, a structurally and mechanistically similar pan-TRK/ROS1 inhibitor, and should be adapted and optimized for this compound.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the ATP-binding sites of TRK and ROS1 fusion proteins.[7] This inhibition blocks the constitutive kinase activity that drives downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[7][8] The ultimate effect is the induction of apoptosis and suppression of tumor growth in cancers harboring NTRK or ROS1 gene fusions.[2][7]

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TRK_ROS1 NTRK/ROS1 Fusion Protein This compound->TRK_ROS1 Inhibition RAS RAS TRK_ROS1->RAS PI3K PI3K TRK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound Signaling Pathway.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of subcutaneous tumors in immunodeficient mice using cancer cell lines harboring NTRK or ROS1 fusions.

1. Cell Line Selection and Culture:

  • NTRK-Fusion Cell Lines:

    • KM12: Colorectal cancer with TPM3-NTRK1 fusion.[9]

    • CUTO-3: Lung adenocarcinoma with MPRIP-NTRK1 fusion.[9]

    • MO-91: Acute myeloid leukemia with ETV6-NTRK3 fusion.[9]

  • ROS1-Fusion Cell Lines:

    • HCC78: Non-small cell lung cancer (NSCLC) with SLC34A2-ROS1 fusion.[10][11][12]

    • U-118 MG: Glioblastoma with FIG-ROS1 fusion.[10]

  • Culture Conditions: Culture cells in their recommended media (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >90% before implantation.[13]

2. Animal Model:

  • Strain: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old, female.[14][15]

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment. House them in a specific pathogen-free (SPF) environment.[15]

3. Tumor Inoculation:

  • Harvest cells by trypsinization and wash twice with sterile, serum-free medium or PBS.[13]

  • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice.[13]

  • The final cell concentration should be between 1x10⁷ and 5x10⁷ cells/mL.[13]

  • Anesthetize the mouse (e.g., using isoflurane or ketamine/xylazine).[16]

  • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.[13][16]

4. Treatment Protocol:

  • Monitor tumor growth by measuring the length and width with calipers every 3-4 days.[14][17] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[13][14]

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[13][17]

  • This compound Formulation (Example based on Entrectinib): Reconstitute in 0.5% methylcellulose with 1% Tween 80.[4]

  • Administration: Administer this compound orally (p.o.) once or twice daily. Dosing for entrectinib in xenograft models has ranged from 1 mg/kg to 60 mg/kg.[4][18] A dose-finding study is recommended.

  • The control group should receive the vehicle solution.

5. Endpoint and Data Collection:

  • Continue treatment for a predefined period (e.g., 21-28 days).

  • Measure tumor volume and body weight twice weekly.[4]

  • The primary endpoint is typically Tumor Growth Inhibition (TGI). Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or show signs of ulceration or if the animal exhibits significant weight loss.[17]

  • At the end of the study, tumors can be excised for further analysis (e.g., Western blot, IHC).

Patient-Derived Xenograft (PDX) Model

PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice, which can better recapitulate the heterogeneity of the original tumor.[19][20][21][22][23]

1. Tumor Tissue Acquisition and Implantation:

  • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.[15]

  • Process the tissue within 3 hours of collection.[15]

  • Under sterile conditions, mince the tumor into small fragments (approx. 2-3 mm³).[15]

  • Anesthetize a SCID mouse (preferred for initial engraftment due to higher success rates).[15]

  • Make a small incision on the dorsal flank and implant one or two tumor fragments subcutaneously.[15]

  • Close the incision with surgical glue or sutures.[15]

2. Passaging and Expansion:

  • Monitor the mouse for tumor growth. This can take 4-10 weeks or longer.[15]

  • When the tumor (F1 generation) reaches approximately 1.5 cm in diameter, euthanize the mouse and aseptically resect the tumor.[15]

  • A portion of the tumor can be cryopreserved or fixed for analysis.

  • The remaining tumor tissue can be passaged into a new cohort of mice (F2 generation) for expansion.[20] Subsequent experiments are typically performed on F3 or later generations.[20]

3. Treatment Study:

  • Once a cohort of mice with established PDX tumors of sufficient size (e.g., 100-200 mm³) is available, randomize them into treatment and control groups.

  • The treatment and monitoring protocols are similar to those described for the CDX model.

Xenograft_Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell_Culture Cell Line Culture or PDX Tissue Preparation Tumor_Implantation Subcutaneous Implantation of Cells/Tissue Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Data_Analysis Data Analysis (e.g., TGI calculation) Monitoring->Data_Analysis Tumor_Excision Tumor Excision for Ex Vivo Analysis Monitoring->Tumor_Excision

Caption: General Xenograft Experimental Workflow.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment and control groups.

Table 1: In Vitro Cell Proliferation IC50 Values (Representative Data for Entrectinib)
Cell LineFusion GeneIC50 (nM)
Ba/F3CD74–ROS12-6
HCC78SLC34A2–ROS1N/A
KM12TPM3-NTRK1<10
Data is illustrative and based on entrectinib studies.[6][24]
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models (Representative Data for Entrectinib)
ModelFusion GeneDrug & DoseSchedule% TGIp-value
SY5Y-TrkBN/AEntrectinib 60 mg/kgBID, p.o.Significant Inhibition<0.0001
KM12-Luc ITCTPM3-NTRK1Entrectinib 15 mg/kgBID, p.o.100% survival at day 28N/A
KM12-Luc ITCTPM3-NTRK1Entrectinib 30 mg/kgQD, p.o.100% survival at day 28N/A
KM12-Luc ITCTPM3-NTRK1Entrectinib 60 mg/kgBID, p.o.100% survival at day 28N/A
Data is illustrative and based on entrectinib studies.[4][18] TGI is calculated relative to the vehicle control group.[25]
Table 3: Pharmacokinetic Parameters in Mice (Representative Data for Entrectinib)
CompoundDose (mg/kg)RouteTmax (hr)Cmax (ng/mL)
Entrectinib60p.o., BID~6N/A
Data is illustrative and based on entrectinib studies.[4]

References

Application Notes and Protocols for Anizatrectinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available information specifically on anizatrectinib in patient-derived xenograft (PDX) models. Therefore, these application notes and protocols are based on the principles of PDX modeling for similar tropomyosin receptor kinase (TRK) inhibitors, primarily using data available for entrectinib, a well-characterized pan-TRK, ROS1, and ALK inhibitor.[1][2] These protocols should be adapted and optimized for this compound based on its specific physicochemical properties and preclinical data.

Introduction

Patient-derived xenograft (PDX) models, where tumor tissues from patients are implanted into immunodeficient mice, are powerful preclinical tools that preserve the histological and genetic characteristics of the original tumor.[3] These models are invaluable for evaluating the efficacy of targeted therapies like this compound, a small molecule inhibitor of TRK kinases.[4] NTRK gene fusions are oncogenic drivers in a variety of adult and pediatric tumors, making TRK inhibitors a promising therapeutic strategy.[1][3] These application notes provide a framework for utilizing PDX models to study the in vivo efficacy of this compound in NTRK fusion-positive cancers.

Mechanism of Action: TRK Fusion Protein Signaling

NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins, which drive oncogenesis through the activation of downstream signaling pathways. These pathways, including the MAPK/ERK and PI3K/AKT pathways, are crucial for cell proliferation and survival.[3] this compound, as a TRK inhibitor, is designed to block the kinase activity of these fusion proteins, thereby inhibiting tumor growth.[3][4]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Fusion Protein TRK Fusion Protein RAS RAS TRK Fusion Protein->RAS Activation PI3K PI3K TRK Fusion Protein->PI3K Activation PLCg PLCg TRK Fusion Protein->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Gene Expression This compound This compound This compound->TRK Fusion Protein Inhibition

Caption: this compound inhibits the TRK fusion protein, blocking downstream signaling pathways.

Experimental Protocols

Establishment of NTRK Fusion-Positive PDX Models

This protocol outlines the steps for implanting patient tumor tissue into immunodeficient mice to generate PDX models.

Materials:

  • Fresh tumor tissue from a patient with a confirmed NTRK fusion-positive cancer.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).[5]

  • Sterile surgical instruments.

  • Phosphate-buffered saline (PBS) or Roswell Park Memorial Institute (RPMI) 1640 medium.

  • Matrigel (optional).[5]

  • Anesthesia.

  • Animal housing facility.

Protocol:

  • Tumor Tissue Preparation:

    • Collect fresh tumor tissue from the patient under sterile conditions.

    • Place the tissue in a sterile container with PBS or RPMI 1640 medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or necrotic tissue.

    • Cut the tumor into small fragments of approximately 3x3x3 mm.[6]

  • Animal Preparation and Tumor Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.[5]

    • Place a single tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the mouse until it recovers from anesthesia.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice for tumor growth at least twice a week.

    • Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it for passaging into new mice, cryopreservation for future use, or molecular analysis.

In Vivo Efficacy Study of this compound in PDX Models

This protocol describes how to evaluate the anti-tumor activity of this compound in established NTRK fusion-positive PDX models.

Materials:

  • Established NTRK fusion-positive PDX models with tumors of 100-200 mm³.

  • This compound (formulation to be determined based on its properties).

  • Vehicle control (e.g., as specified for entrectinib: 0.5% methylcellulose, 0.2% Tween 80 in sterile water).

  • Dosing gavage needles or appropriate administration equipment.

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • Study Design and Animal Randomization:

    • Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=7-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare the this compound formulation and vehicle control. For entrectinib, oral administration at doses of 30 or 60 mg/kg twice daily has been used in xenograft models.[7] The specific dose and schedule for this compound will need to be determined from preclinical toxicology and pharmacokinetic studies.

    • Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., oral gavage).

    • Treat the animals for a predetermined period (e.g., 10-21 consecutive days).[7]

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for downstream signaling pathway components).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

PDX_Workflow cluster_setup Model Development cluster_study Efficacy Study cluster_analysis Data Collection & Analysis Patient Tumor Tissue Patient Tumor Tissue Implantation in Mice Implantation in Mice Patient Tumor Tissue->Implantation in Mice NTRK+ PDX Model Establishment PDX Model Establishment Implantation in Mice->PDX Model Establishment Tumor Growth to 100-200mm³ Tumor Growth to 100-200mm³ PDX Model Establishment->Tumor Growth to 100-200mm³ Randomization Randomization Tumor Growth to 100-200mm³->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Group (this compound)->Tumor & Body Weight Measurement Control Group (Vehicle)->Tumor & Body Weight Measurement Data Analysis (TGI) Data Analysis (TGI) Tumor & Body Weight Measurement->Data Analysis (TGI) Pharmacodynamic Analysis Pharmacodynamic Analysis Data Analysis (TGI)->Pharmacodynamic Analysis

Caption: Workflow for an in vivo efficacy study using PDX models.

Data Presentation

Quantitative data from in vivo efficacy studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of Entrectinib in a Neuroblastoma Xenograft Model [8][9]

Treatment GroupDosing ScheduleEvent-Free Survival (p-value vs. Control)
Vehicle Control--
EntrectinibNot specified< 0.0001
Irinotecan + TemozolomideNot specifiedNot specified
Entrectinib + Irinotecan + TemozolomideNot specified< 0.0001
p-value vs. Irinotecan + Temozolomide0.0012

Table 2: In Vivo Efficacy of Entrectinib in ALK-Driven ALCL Xenograft Models [7]

Xenograft ModelTreatment GroupDosing ScheduleTumor Volume Reduction vs. Control (p-value)
Karpas-299Entrectinib30 mg/kg, twice daily for 10 days< 0.0001 at day 24
Karpas-299Entrectinib60 mg/kg, twice daily for 10 days< 0.0001 at day 24
SR-786Entrectinib30 mg/kg, twice daily for 10 days< 0.0001 at day 27
SR-786Entrectinib60 mg/kg, twice daily for 10 days< 0.0001 at day 27

Conclusion

The use of NTRK fusion-positive PDX models provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in these application notes, though based on data for the similar compound entrectinib, offer a comprehensive guide for researchers to establish these models and conduct in vivo efficacy studies. Careful adaptation and optimization of these protocols will be crucial for generating reliable and translatable data for the clinical development of this compound.

References

Application Notes and Protocols: Anizatrectinib Treatment of Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anizatrectinib is a small molecule inhibitor of Tropomyosin Receptor Kinases (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK). It is a targeted therapy under investigation for tumors harboring NTRK, ROS1, or ALK gene fusions. Organoid cultures, which are three-dimensional (3D) in vitro models derived from stem cells, have emerged as a superior platform for drug screening compared to traditional 2D cell lines.[1][2] They closely mimic the in vivo physiology and genetic diversity of the original tissue, making them excellent models for predicting patient response to targeted therapies like this compound.[3]

These application notes provide detailed protocols for the treatment of patient-derived organoid (PDO) cultures with this compound, including organoid generation, drug treatment, and viability assessment.

Mechanism of Action

This compound, also known as Entrectinib, is a selective tyrosine kinase inhibitor that targets TRKA, TRKB, TRKC, ROS1, and ALK.[4][5] In cancers driven by fusions of the genes encoding these kinases, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as MAPK/ERK and PI3K/AKT.[6] this compound competitively inhibits the ATP-binding sites of these kinases, blocking downstream signaling and thereby inducing apoptosis and suppressing tumor growth.[6]

Anizatrectinib_Mechanism_of_Action This compound This compound TRK_receptor TRK_receptor This compound->TRK_receptor ROS1_receptor ROS1_receptor This compound->ROS1_receptor ALK_receptor ALK_receptor This compound->ALK_receptor Apoptosis Apoptosis This compound->Apoptosis Promotes PI3K_AKT_pathway PI3K_AKT_pathway TRK_receptor->PI3K_AKT_pathway MAPK_ERK_pathway MAPK_ERK_pathway TRK_receptor->MAPK_ERK_pathway ROS1_receptor->PI3K_AKT_pathway ROS1_receptor->MAPK_ERK_pathway ALK_receptor->PI3K_AKT_pathway ALK_receptor->MAPK_ERK_pathway JAK_STAT_pathway JAK_STAT_pathway ALK_receptor->JAK_STAT_pathway Proliferation Proliferation PI3K_AKT_pathway->Proliferation MAPK_ERK_pathway->Proliferation JAK_STAT_pathway->Proliferation

Caption: Workflow for this compound treatment and viability assessment in PDOs.

Data Presentation

The results of the viability assay can be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is a measure of the drug's potency.

Table 1: Example Dose-Response Data for this compound in Organoid Models

Organoid LineGenetic AlterationThis compound Conc. (µM)% Viability (Mean ± SD)IC50 (µM)
PDO-1 NTRK1 Fusion0 (Vehicle)100 ± 5.20.05
0.0185 ± 4.1
0.0552 ± 3.8
0.130 ± 2.9
1.015 ± 2.1
10.08 ± 1.5
PDO-2 ROS1 Fusion0 (Vehicle)100 ± 6.10.08
0.0190 ± 5.5
0.0560 ± 4.9
0.145 ± 3.3
1.020 ± 2.8
10.012 ± 1.9
PDO-3 Wild-Type0 (Vehicle)100 ± 4.8>10
0.0198 ± 5.0
0.0595 ± 4.2
0.192 ± 3.7
1.088 ± 3.1
10.085 ± 2.5

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Organoid technology provides a powerful platform for preclinical evaluation of targeted therapies like this compound. [2]The protocols outlined in these application notes provide a framework for establishing organoid cultures, performing drug sensitivity screening, and generating robust, quantitative data to inform drug development decisions. The use of patient-derived organoids may ultimately facilitate the selection of the most effective treatment options for individual patients.

References

Application Notes and Protocols for Anizatrectinib High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective tyrosine kinase inhibitor (TKI) targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Gene fusions involving the genes encoding these kinases are oncogenic drivers in a variety of solid tumors.[1][4][5] this compound's mechanism of action involves the inhibition of these constitutively active fusion proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3] High-throughput screening (HTS) provides a powerful platform to explore the full therapeutic potential of this compound, from identifying synergistic drug combinations to elucidating mechanisms of resistance. These application notes provide detailed protocols for HTS assays relevant to the study of this compound.

Target Signaling Pathways

This compound exerts its therapeutic effect by inhibiting key signaling pathways that are aberrantly activated by NTRK, ROS1, and ALK fusion proteins. These pathways, including the MAPK, PI3K, and JAK/STAT pathways, are central to cell growth, survival, and proliferation.[3]

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_nucleus Nucleus This compound This compound TRK/ROS1/ALK TRK/ROS1/ALK Fusion Proteins RAS RAS TRK/ROS1/ALK->RAS PI3K PI3K TRK/ROS1/ALK->PI3K JAK JAK TRK/ROS1/ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

This compound inhibits TRK, ROS1, and ALK signaling pathways.

Application 1: High-Throughput Screening for Synergistic Drug Combinations

This application note describes a high-throughput screening protocol to identify compounds that act synergistically with this compound in cancer cell lines harboring NTRK, ROS1, or ALK fusions.

Experimental Workflow

Cell_Seeding Seed cancer cells with NTRK/ROS1/ALK fusions in 384-well plates Compound_Addition Add this compound and compound library in a dose-response matrix Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Viability_Assay Measure cell viability (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Analysis Calculate synergy scores (e.g., Bliss, Loewe) Viability_Assay->Data_Analysis Hit_Identification Identify Synergistic Combinations Data_Analysis->Hit_Identification End End Hit_Identification->End

Workflow for synergistic drug combination screening.

Protocol

1. Cell Culture and Seeding:

  • Culture cancer cell lines with known NTRK, ROS1, or ALK fusions (e.g., KM12, HCC78) under standard conditions.

  • Harvest cells in the exponential growth phase and seed into 384-well clear-bottom plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in a final volume of 40 µL.

  • Incubate plates for 24 hours at 37°C and 5% CO₂.

2. Compound Preparation and Addition:

  • Prepare a compound library of approved drugs or investigational agents in a dose-response matrix format.

  • Serially dilute this compound and the library compounds in DMSO.

  • Using an automated liquid handler, add 100 nL of the compound solutions to the cell plates. This will create a matrix of different concentrations of this compound and the library compound in each well.

3. Incubation:

  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

4. Cell Viability Assay:

  • Equilibrate the plates to room temperature.

  • Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a plate reader.

5. Data Analysis:

  • Normalize the raw luminescence data to vehicle-treated (100% viability) and toxic (0% viability) controls.

  • Calculate the percentage of cell viability for each drug concentration and combination.

  • Determine synergy scores using a suitable model, such as the Bliss independence or Loewe additivity model.

Data Presentation

Table 1: Illustrative Synergy Scores for this compound with a Hypothetical Compound Library

Compound IDTarget PathwayMax Synergy Score (Bliss)
Cmpd-001PI3K/mTOR25.4
Cmpd-002MEK18.9
Cmpd-003HSP9015.2
Cmpd-004HDAC12.7
Cmpd-005BCL-228.1

Application 2: HTS for Identifying Mechanisms of Acquired Resistance

This protocol outlines a genome-wide CRISPR/Cas9-based HTS approach to identify genes that, when knocked out, confer resistance to this compound.

Experimental Workflow

Transduction Transduce Cas9-expressing cancer cells with agenome-wide sgRNA library Selection Select for transduced cells Transduction->Selection Drug_Treatment Treat cell population with This compound (IC90) Selection->Drug_Treatment Harvest Harvest surviving cells Drug_Treatment->Harvest Sequencing Isolate genomic DNA and sequence sgRNA inserts Harvest->Sequencing Analysis Identify enriched sgRNAs and corresponding genes Sequencing->Analysis End End Analysis->End

Workflow for CRISPR-based resistance screening.

Protocol

1. Cell Line and Library Preparation:

  • Establish a stable Cas9-expressing cancer cell line with a relevant this compound-sensitive fusion.

  • Amplify a genome-wide lentiviral sgRNA library.

2. Lentiviral Transduction:

  • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Select for transduced cells using the appropriate antibiotic.

3. This compound Treatment:

  • Split the transduced cell population into two groups: a vehicle-treated control group and an this compound-treated group.

  • Treat the cells with this compound at a concentration that inhibits the growth of approximately 90% of the cells (IC90) for 14-21 days, replenishing the drug every 3-4 days.

4. Genomic DNA Extraction and Sequencing:

  • Harvest the surviving cells from both the control and treated populations.

  • Isolate genomic DNA.

  • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

  • Perform next-generation sequencing to determine the abundance of each sgRNA.

5. Data Analysis:

  • Compare the sgRNA abundance between the this compound-treated and control populations.

  • Identify sgRNAs that are significantly enriched in the treated population.

  • Map the enriched sgRNAs to their target genes to identify candidate resistance genes.

Data Presentation

Table 2: Illustrative Enriched Gene Hits from a CRISPR Resistance Screen

Gene SymbolGene NameFold Enrichment (Treated vs. Control)p-value
METMET proto-oncogene, receptor tyrosine kinase15.2<0.001
KRASKRAS proto-oncogene, GTPase12.8<0.001
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha9.5<0.01
ABL1ABL proto-oncogene 1, non-receptor tyrosine kinase7.3<0.01
EGFREpidermal growth factor receptor6.1<0.05

Conclusion

The high-throughput screening applications outlined provide a framework for the comprehensive preclinical evaluation of this compound. These methodologies can accelerate the discovery of effective combination therapies, provide insights into potential resistance mechanisms, and ultimately contribute to the optimization of this compound's clinical utility. The adaptability of HTS allows for the exploration of a wide range of biological questions, making it an invaluable tool in the development of targeted cancer therapies.

References

Application Notes and Protocols: Anizatrectinib in Kinase Inhibitor Screening Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective small molecule inhibitor targeting Tropomyosin Receptor Kinases (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK). These kinases are key drivers in the proliferation and survival of various cancer types. This document provides detailed application notes and protocols for the utilization of this compound in kinase inhibitor screening panels to assess its potency, selectivity, and mechanism of action.

Disclaimer: Publicly available data specifically for this compound's kinase selectivity profile is limited. Therefore, this document utilizes data from Entrectinib, a structurally and functionally similar pan-TRK, ROS1, and ALK inhibitor, as a representative example. The methodologies and principles described are broadly applicable for the characterization of this compound.

Mechanism of Action

This compound, much like its counterpart Entrectinib, functions as an ATP-competitive inhibitor of TRK, ROS1, and ALK tyrosine kinases.[1][2] These kinases, when constitutively activated through genetic alterations such as gene fusions, drive oncogenic signaling pathways.[2][3] this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting cellular proliferation and inducing apoptosis in tumors dependent on these signaling pathways.[1][2]

Signaling Pathway

The inhibition of TRK, ROS1, and ALK by this compound disrupts key signaling cascades critical for cell growth and survival, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK / ROS1 / ALK PI3K PI3K TRK_ROS1_ALK->PI3K RAS RAS TRK_ROS1_ALK->RAS JAK JAK TRK_ROS1_ALK->JAK This compound This compound This compound->TRK_ROS1_ALK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

This compound Inhibition of TRK, ROS1, and ALK Signaling Pathways.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table summarizes the inhibitory activity of Entrectinib, a proxy for this compound, against a panel of kinases. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

KinaseIC50 (nmol/L)
TRKA1
TRKB3
TRKCNot specified
ROS17
ALK12
JAK240
ACK170
JAK1112
IGF1R122
FAK140
BRK195
IR209
AUR2215
JAK3349
RET393
Data from Ardini, E. et al. Mol Cancer Ther; 15(4) April 2016.[4]

Experimental Protocols

Protocol 1: Radiometric Kinase Inhibition Assay

This protocol outlines a radiometric assay to determine the IC50 values of this compound against a panel of kinases. This method is considered a gold standard for kinase profiling.[5]

Workflow:

G A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add this compound (Varying Concentrations) A->B C Initiate Reaction (Add [γ-33P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Spot on Filter Paper D->E F Wash Filters to Remove Unincorporated [γ-33P]ATP E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate % Inhibition & Determine IC50 G->H

Workflow for Radiometric Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • Phosphoric acid (e.g., 0.75%)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add 10 µL of the [γ-33P]ATP and ATP mixture to each well to start the reaction.

    • The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 3% phosphoric acid.

    • Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

  • Washing:

    • Wash the filter paper four times for 10 minutes each in 0.75% phosphoric acid.

    • Perform a final wash with acetone.

  • Detection:

    • Dry the filter paper.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative activity of this compound in cancer cell lines harboring TRK, ROS1, or ALK fusions.

Workflow:

G A Seed Cells in 96-well Plates & Allow to Adhere B Treat Cells with Serial Dilutions of this compound A->B C Incubate for 72 hours B->C D Add Cell Viability Reagent (e.g., CellTiter-Glo®) C->D E Incubate and Measure Luminescence D->E F Calculate % Viability & Determine GI50 E->F

Workflow for Cellular Proliferation Assay.

Materials:

  • Cancer cell lines with known TRK, ROS1, or ALK fusions (e.g., KM12, HCC78)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The protocols and data presented provide a framework for the comprehensive evaluation of this compound in kinase inhibitor screening panels. By employing these methodologies, researchers can effectively characterize the potency, selectivity, and cellular activity of this compound, facilitating its further development as a targeted cancer therapeutic. The use of both biochemical and cellular assays is essential for a thorough understanding of the inhibitor's profile.

References

Anizatrectinib: A Chemical Probe for Target Validation in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that serves as a valuable chemical probe for the target validation of key oncogenic drivers.[1] As an ATP-competitive inhibitor, this compound targets Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and ALK, all of which are implicated in various cancers when they are constitutively activated through genetic alterations such as gene fusions.[2][3][4] The expression of these fusion proteins can lead to a state of "oncogene addiction," where the tumor's survival and proliferation become highly dependent on the signaling from these aberrant kinases.[2] This makes them prime targets for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound to validate these targets in both in vitro and in vivo settings.

Target Profile and Mechanism of Action

This compound primarily inhibits the kinase activity of TRK, ROS1, and ALK fusion proteins.[2][5][6] These fusion proteins lead to ligand-independent constitutive activation of downstream signaling pathways crucial for cell proliferation and survival, most notably the MAPK/ERK and PI3K/AKT pathways.[3][6] By binding to the ATP-binding site of these kinases, this compound blocks their phosphotransferase activity, thereby inhibiting the activation of these critical downstream pathways and inducing apoptosis in cancer cells harboring these fusions.[6]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for a representative pan-TRK/ROS1/ALK inhibitor, entrectinib, which serves as a surrogate to demonstrate the expected potency and efficacy of a chemical probe like this compound.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

Target/Cell LineAssay TypeIC50 / GI50 (nM)Reference
TRKA (enzyme)Kinase Assay1[7]
TRKB (enzyme)Kinase Assay3[7]
TRKC (enzyme)Kinase Assay1[7]
ROS1 (enzyme)Kinase Assay0.2[8]
ALK (enzyme)Kinase Assay1.6[8]
KM12 (colorectal carcinoma, TPM3-NTRK1 fusion)Cell Proliferation3[8]
Ba/F3-TEL-ROS1 (pro-B cells, TEL-ROS1 fusion)Cell Proliferation6[8]
Karpas-299 (anaplastic large-cell lymphoma, NPM1-ALK fusion)Cell Proliferation3[8]
SH-SY5Y-TrkB (neuroblastoma, TrkB expressing)Cell ProliferationSignificantly inhibited[9]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatmentTumor Growth InhibitionReference
KM12 (TPM3-NTRK1)Entrectinib (12.5 mg/kg, oral, daily)Significant tumor regression[8]
Ba/F3-TEL-ROS1Entrectinib (60 mg/kg, oral, twice daily)Significant tumor growth inhibition[8]
Karpas-299 (NPM1-ALK)Entrectinib (60 mg/kg, oral, twice daily)Significant tumor growth inhibition[8]
TrkB-expressing NeuroblastomaEntrectinib (single agent)Significant tumor growth inhibition (p<0.0001)[9][10]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified TRK, ROS1, and ALK kinases.

Materials:

  • Purified recombinant human TRK, ROS1, and ALK kinase domains.

  • Generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • This compound (dissolved in DMSO).

  • ATP.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines harboring TRK, ROS1, or ALK fusions.

Materials:

  • Cancer cell lines with known TRK, ROS1, or ALK fusions (e.g., KM12, Ba/F3-TEL-ROS1, Karpas-299).

  • Appropriate cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • 96-well plates.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the percent growth inhibition for each concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm that this compound inhibits the phosphorylation of downstream signaling proteins in the target pathways.

Materials:

  • Cancer cell lines with TRK, ROS1, or ALK fusions.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against total and phosphorylated forms of TRK, ROS1, ALK, ERK, and AKT.

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Culture the cells and treat them with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of the target proteins.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line with a target fusion.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice daily by oral gavage.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.[9]

Mandatory Visualizations

Signaling Pathways

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK/ROS1/ALK Fusion Protein PI3K PI3K TRK_ROS1_ALK->PI3K RAS RAS TRK_ROS1_ALK->RAS This compound This compound This compound->TRK_ROS1_ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: this compound inhibits TRK/ROS1/ALK signaling pathways.

Experimental Workflow

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Pathway Inhibition) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Tumor Model (Efficacy) Western_Blot->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft_Model->PD_Analysis Validated_Target Validated Target PD_Analysis->Validated_Target Target_Identification Target Identification (e.g., Gene Fusions) Probe_Selection Chemical Probe Selection (this compound) Target_Identification->Probe_Selection Probe_Selection->Biochemical_Assay

Caption: Workflow for target validation using this compound.

Conclusion

This compound is a powerful chemical probe for validating the therapeutic potential of inhibiting TRK, ROS1, and ALK fusion proteins in cancer. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this tool in their drug discovery and development efforts. Rigorous target validation using chemical probes like this compound is a critical step in ensuring that novel therapeutic strategies are based on a sound biological rationale.

References

Application Notes and Protocols for In Vivo Delivery of Anizatrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib (formerly known as Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK). These kinases, when constitutively activated through genetic alterations such as gene fusions, act as oncogenic drivers in a variety of solid tumors. Preclinical in vivo studies are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. This document provides detailed application notes and protocols for the in vivo delivery of this compound via oral gavage, intravenous injection, and intraperitoneal injection, based on available preclinical data.

Data Presentation

The following tables summarize quantitative data from preclinical in vivo studies of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

Administration RouteSpeciesDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Oral (Solution)RatN/A~4N/AN/A31-76[1]
Oral (Solution)DogN/AN/AN/AN/A31-76[1]
Oral (Solution)MouseN/AN/AN/AN/A31-76[1]
Oral (0.5% MC, 1% Tween 80)Mouse60 mg/kg BID~6>3000N/AN/AN/A
IntravenousRatN/AN/AN/AN/A100 (Reference)[1]
IntraperitonealN/AN/AN/AN/AN/AN/AData not available

N/A: Not Available in the reviewed literature.

Table 2: Preclinical Pharmacodynamic Data of this compound (Tumor Growth Inhibition)

Tumor ModelAdministration RouteSpeciesDoseTGI (%)ObservationsReference
Neuroblastoma Xenograft (SH-SY5Y-TrkB)Oral GavageMouse60 mg/kg BIDSignificantSignificant tumor growth inhibition compared to vehicle control.N/A
Various Human Tumor XenograftsOral GavageMouseN/AN/AInduced tumor regression in TRKA-dependent, ROS1-driven, and ALK-dependent models.N/A

TGI: Tumor Growth Inhibition. BID: Twice daily.

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol is based on a study using a neuroblastoma xenograft mouse model.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) methylcellulose (MC) with 1% (v/v) Tween 80 in sterile water

  • Sterile water

  • Magnetic stirrer and stir bar

  • Sonicator

  • Appropriate gauge oral gavage needles (e.g., 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Add 1% Tween 80 to the methylcellulose solution and mix thoroughly.

  • This compound Formulation (Example for 10 mg/mL solution):

    • Weigh the required amount of this compound powder. For a 10 mg/mL solution, weigh 10 mg of this compound for each mL of vehicle.

    • Add the this compound powder to the prepared vehicle.

    • Stir the suspension on a magnetic stirrer for at least 30 minutes at room temperature.

    • Sonicate the suspension for 20 minutes in a water bath sonicator to ensure a homogenous mixture.

    • Note: It is recommended to prepare this formulation fresh weekly and store it at 4°C, protected from light. Before each administration, ensure the solution is well-mixed.

  • Animal Dosing:

    • Weigh each animal to determine the precise volume of the drug formulation to be administered.

    • The typical dosing volume for oral gavage in mice is 5-10 mL/kg. For a 60 mg/kg dose using a 10 mg/mL formulation, the dosing volume would be 6 mL/kg.

    • Gently restrain the animal.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous (IV) Injection

As no specific IV formulation for this compound was found in the literature for in vivo studies, a general protocol for formulating a poorly soluble drug for IV injection is provided. This should be optimized for this compound based on its specific solubility and stability characteristics.

Materials:

  • This compound powder

  • Vehicle (to be optimized, examples include):

    • 5% Dextrose in Water (D5W)

    • Saline (0.9% NaCl)

    • A co-solvent system such as:

      • 10% DMSO, 40% PEG300, 50% Saline

      • 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400)[2]

  • Sterile filtration unit (0.22 µm filter)

  • Appropriate gauge needles for IV injection (e.g., 27-30 gauge for tail vein injection in mice)

  • Syringes (e.g., insulin syringes)

  • Animal restrainer for tail vein injection

  • Heat lamp (optional, for vasodilation)

Procedure:

  • This compound Formulation:

    • Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

    • If using a co-solvent system, first dissolve this compound in the organic solvent (e.g., DMSO, DMA) and then slowly add the aqueous components while vortexing to avoid precipitation.

    • The final concentration should be determined based on the desired dose and the maximum injectable volume for the chosen animal model (e.g., for mice, the maximum bolus IV injection volume is typically 5 mL/kg).

    • Sterile-filter the final formulation through a 0.22 µm filter before administration.

  • Animal Dosing:

    • Weigh each animal to calculate the required injection volume.

    • Warm the animal's tail using a heat lamp to dilate the lateral tail veins, if necessary.

    • Place the animal in a restrainer.

    • Load the syringe with the correct volume of the this compound formulation, ensuring there are no air bubbles.

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

Materials:

  • This compound powder

  • Vehicle (to be optimized, examples include):

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • A formulation similar to the oral or IV vehicle, ensuring it is non-irritating to the peritoneum.

  • Appropriate gauge needles for IP injection (e.g., 25-27 gauge for mice)

  • Syringes (1 mL)

Procedure:

  • This compound Formulation:

    • Prepare the this compound suspension or solution in a suitable, sterile, and non-irritating vehicle.

    • The concentration should be calculated based on the desired dose and a suitable injection volume (for mice, typically up to 10 mL/kg).

    • Ensure the formulation is well-mixed before drawing it into the syringe.

  • Animal Dosing:

    • Weigh each animal to determine the correct injection volume.

    • Properly restrain the animal, exposing the abdomen.

    • Tilt the animal slightly with the head downwards to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound formulation into the peritoneal cavity.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of discomfort or adverse effects.

Mandatory Visualization

Signaling Pathway of this compound

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Trk Trk RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Trk->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Trk->PI3K/AKT/mTOR Pathway ROS1 ROS1 ROS1->RAS/RAF/MEK/ERK Pathway ROS1->PI3K/AKT/mTOR Pathway JAK/STAT Pathway JAK/STAT Pathway ROS1->JAK/STAT Pathway ALK ALK ALK->RAS/RAF/MEK/ERK Pathway ALK->PI3K/AKT/mTOR Pathway ALK->JAK/STAT Pathway This compound This compound This compound->Trk This compound->ROS1 This compound->ALK Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival Angiogenesis Angiogenesis PI3K/AKT/mTOR Pathway->Angiogenesis JAK/STAT Pathway->Proliferation JAK/STAT Pathway->Survival

Caption: this compound inhibits Trk, ROS1, and ALK signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Tumor_Cell_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Administration Administer this compound or Vehicle (Oral, IV, or IP) Randomization->Treatment_Administration Monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs Treatment_Administration->Monitoring Daily/Weekly Endpoint Endpoint Determination (e.g., tumor volume, survival) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

Disclaimer

These protocols are intended as a guide and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines. The provided information is based on publicly available data and does not constitute a direct endorsement of any specific methodology. Researchers should conduct their own literature search and validation studies to ensure the appropriateness of the chosen delivery method and formulation.

References

Anizatrectinib in Combination with Other Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib (entrectinib) is a potent and selective tyrosine kinase inhibitor (TKI) targeting Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and ALK fusion proteins.[1][2] While this compound monotherapy has demonstrated significant clinical efficacy in patients with tumors harboring NTRK gene fusions or ROS1 rearrangements, the development of acquired resistance can limit long-term therapeutic benefit.[3] Preclinical research has illuminated several mechanisms of resistance, primarily involving the activation of bypass signaling pathways that reactivate downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.[4] This has prompted investigation into combination therapies aimed at overcoming or delaying the onset of resistance by co-targeting these escape pathways.

These application notes provide a summary of key preclinical findings for this compound in combination with other kinase inhibitors, detailed experimental protocols for relevant assays, and visualizations of the targeted signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating this compound in combination with other kinase inhibitors. These studies highlight the potential of combination strategies to overcome resistance and enhance anti-tumor activity.

Table 1: In Vitro Efficacy of this compound in Combination with a MEK Inhibitor (Selumetinib) in ROS1-Rearranged NSCLC Cells

Cell LineTreatmentIC50 (nmol/L)Combination Index (CI)
HCC78ER (Entrectinib-Resistant)This compound>1000-
Selumetinib>1000-
This compound + Selumetinib (100 nmol/L)150<1 (Synergistic)

Data adapted from a study on acquired resistance to entrectinib in ROS1-rearranged non-small cell lung cancer.

Table 2: In Vivo Efficacy of a TRK Inhibitor in Combination with EGFR and MEK Inhibitors in an Entrectinib-Resistant Brain Metastasis Model

Treatment GroupTumor Growth Inhibition (%)Median Survival (Days)
Vehicle020
Repotrectinib (next-gen TRK inhibitor)3025
Repotrectinib + Gefitinib (EGFRi)5032
Repotrectinib + Gefitinib + Trametinib (MEKi)95>40

Data from a preclinical study utilizing a brain metastasis model of NTRK1-rearranged tumor cells with acquired resistance to entrectinib.

Signaling Pathways and Rationale for Combination Therapy

Acquired resistance to this compound often involves the activation of bypass signaling pathways that circumvent the inhibition of the primary target (TRK, ROS1, or ALK). A key mechanism is the reactivation of the MAPK/ERK pathway, which is downstream of TRK/ROS1/ALK. This reactivation can be driven by mutations in downstream components like KRAS or through signaling from other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5]

The following diagram illustrates the rationale for combining this compound with MEK and/or EGFR inhibitors to overcome resistance.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK/ROS1/ALK TRK/ROS1/ALK RAS RAS TRK/ROS1/ALK->RAS PI3K PI3K TRK/ROS1/ALK->PI3K EGFR EGFR EGFR->RAS Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival This compound This compound This compound->TRK/ROS1/ALK MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR

Caption: Rationale for combination therapy to overcome resistance.

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound combination therapies.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other kinase inhibitors.

Materials:

  • Cancer cell lines (e.g., HCC78ER for ROS1-rearranged NSCLC)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and other kinase inhibitors (e.g., selumetinib)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound and the other kinase inhibitor(s) in complete growth medium.

  • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

  • For combination treatments, add 50 µL of each drug dilution to the respective wells.

  • Include vehicle-treated wells as a control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Protocol 2: Western Blot Analysis

This protocol is for assessing the modulation of signaling pathways in response to treatment with this compound and combination agents.

Materials:

  • Cancer cell lines

  • This compound and other kinase inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound, the combination agent(s), or vehicle for the specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol is for evaluating the anti-tumor efficacy of this compound in combination with other kinase inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for implantation

  • This compound and other kinase inhibitors formulated for oral gavage or intraperitoneal injection

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, and combination therapy).

  • Administer treatments according to the planned schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

  • Calculate tumor growth inhibition and assess statistical significance between treatment groups.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Line Culture (e.g., HCC78ER) Viability_Assay Cell Viability Assay (MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot End Viability_Assay->End Western_Blot->End Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment Administration Tumor_Growth->Treatment Endpoint_Analysis Endpoint Analysis (Tumor Volume, Survival) Treatment->Endpoint_Analysis Endpoint_Analysis->End Start Start->Cell_Culture Start->Tumor_Implantation

Caption: Preclinical experimental workflow for combination therapy evaluation.

Conclusion

The combination of this compound with other kinase inhibitors, particularly those targeting the MAPK/ERK and EGFR signaling pathways, represents a promising strategy to overcome acquired resistance. The preclinical data and protocols presented here provide a foundation for further research and development in this area. Rigorous preclinical evaluation using the described methodologies is crucial for identifying synergistic combinations and informing the design of future clinical trials.

References

Anizatrectinib (Entrectinib): Application Notes and Protocols for Inducing Specific Cellular Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anizatrectinib, more commonly known as entrectinib, is a potent and selective tyrosine kinase inhibitor (TKI).[1][2] It is designed to target tumors harboring specific genetic alterations, namely fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene (ROS1), and the anaplastic lymphoma kinase gene (ALK).[1][3][4][5] These gene fusions lead to the production of chimeric oncoproteins with constitutively active kinase domains, which drive oncogenic signaling pathways promoting cell proliferation and survival.[3] Entrectinib functions by competitively inhibiting the ATP-binding sites of these fusion proteins, thereby blocking downstream signaling and inducing anti-tumor effects.[3]

This document provides detailed application notes and experimental protocols for researchers utilizing this compound (entrectinib) to induce specific cellular phenotypes, such as inhibition of proliferation and induction of apoptosis, in cancer cells with the relevant genetic alterations.

Mechanism of Action and Signaling Pathways

This compound (entrectinib) exerts its effects by inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK fusion proteins. This inhibition disrupts key downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways.[3] These pathways are critical for regulating cell growth, survival, and differentiation. By blocking these signals, entrectinib effectively suppresses tumor growth and induces programmed cell death (apoptosis).

This compound (Entrectinib) Signaling Pathway Inhibition

anizatrectinib_pathway This compound (Entrectinib) Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotypes TRK_fusion NTRK Fusion (e.g., ETV6-NTRK3) RAS RAS TRK_fusion->RAS Activates PI3K PI3K TRK_fusion->PI3K Activates ROS1_fusion ROS1 Fusion (e.g., CD74-ROS1) ROS1_fusion->RAS Activates ROS1_fusion->PI3K Activates ALK_fusion ALK Fusion (e.g., EML4-ALK) ALK_fusion->RAS Activates ALK_fusion->PI3K Activates This compound This compound (Entrectinib) This compound->TRK_fusion Inhibits This compound->ROS1_fusion Inhibits This compound->ALK_fusion Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes

Caption: this compound inhibits TRK, ROS1, and ALK fusion proteins, blocking MAPK/ERK and PI3K/AKT pathways.

Data Presentation: Efficacy in Solid Tumors

The clinical efficacy of entrectinib has been evaluated in several studies. The following tables summarize key quantitative data from integrated analyses of clinical trials in patients with NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).

Table 1: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors [6]

EndpointResult95% Confidence Interval (CI)
Objective Response Rate (ORR)57.4%43.2% - 70.8%
Complete Response (CR)7.4%-
Partial Response (PR)50.0%-
Median Duration of Response (DoR)10.4 months7.1 months - Not Estimable
Median Progression-Free Survival (PFS)11.2 months8.0 months - 14.9 months
Intracranial ORR (in patients with CNS metastases)54.5%26.6% - 80.3%

Table 2: Efficacy of Entrectinib in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC) [7][8]

EndpointResult95% Confidence Interval (CI)
Objective Response Rate (ORR)78%65% - 89%
Median Duration of Response (DoR)24.6 months11.4 months - 34.8 months
Median Progression-Free Survival (PFS)19.0 months12.2 months - 36.6 months
Intracranial ORR (in patients with CNS metastases)55%-

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound (entrectinib).

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells harboring NTRK, ROS1, or ALK fusions.

Experimental Workflow: Cell Viability Assay

cell_viability_workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add varying concentrations of this compound seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability upon this compound treatment using the MTS assay.

Materials:

  • Cancer cell line with known NTRK, ROS1, or ALK fusion

  • Complete cell culture medium

  • This compound (Entrectinib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Remove the medium from the wells and add 100 µL of the drug dilutions.

    • Incubate for 72 hours at 37°C and 5% CO2.[9]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.[10][11]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line with known NTRK, ROS1, or ALK fusion

  • Complete cell culture medium

  • This compound (Entrectinib)

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at a concentration around the predetermined IC50 value and a higher concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways following this compound treatment.

Experimental Workflow: Western Blotting

western_blot_workflow Western Blotting Workflow start Start cell_treatment Treat cells with This compound start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p-ERK, p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL secondary_ab->detection strip_reprobe Strip and reprobe for total ERK and AKT detection->strip_reprobe analyze Analyze band intensities strip_reprobe->analyze end End analyze->end

Caption: Workflow for analyzing signaling pathway modulation by this compound via Western blotting.

Materials:

  • Cancer cell line with known NTRK, ROS1, or ALK fusion

  • This compound (Entrectinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells as described in the apoptosis assay protocol.

    • After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C with gentle agitation.[14][15]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[14]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and reprobe with an antibody against the total protein (e.g., total ERK).[14]

    • Quantify the band intensities using image analysis software. Compare the ratio of phosphorylated protein to total protein across different treatment conditions.

References

Application Notes and Protocols: Anizatrectinib in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3D cell culture models to evaluate the efficacy and mechanism of action of anizatrectinib, a selective tyrosine kinase inhibitor.

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3] This increased physiological relevance is crucial for preclinical drug screening and can lead to more predictive outcomes in drug development.[1] this compound is a potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[4][5] These kinases, when constitutively activated through genetic rearrangements, can act as oncogenic drivers.[4] Utilizing 3D cell culture models to test this compound offers a powerful platform to assess its anti-tumor activity in a more representative in vitro setting.

Data Presentation: Quantitative Analysis of this compound in 3D Spheroid Models

To facilitate the comparison of experimental outcomes, all quantitative data should be meticulously recorded and organized. The following tables provide a standardized format for presenting key data points.

Table 1: Spheroid Growth Inhibition

Cell LineThis compound Concentration (nM)Treatment Duration (days)Mean Spheroid Diameter (µm) ± SDPercent Growth Inhibition (%)
0 (Vehicle Control)70
107
507
1007
5007

Table 2: Cell Viability (IC50 Determination)

Cell Line3D Culture MethodThis compound IC50 (nM)95% Confidence Interval
Hanging Drop
Low-Attachment Plate
Matrigel

Table 3: Target Protein Expression and Pathway Modulation (Western Blot Analysis)

Cell LineTreatment (this compound Conc., Duration)p-TRK (relative to total TRK)p-ALK (relative to total ALK)p-ROS1 (relative to total ROS1)p-AKT (relative to total AKT)p-ERK (relative to total ERK)
Vehicle Control
100 nM, 24h

Signaling Pathways

This compound primarily targets the TRK, ROS1, and ALK receptor tyrosine kinases. Inhibition of these receptors disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[6][7]

Anizatrectinib_Signaling_Pathway This compound This compound TRK TRK This compound->TRK ROS1 ROS1 This compound->ROS1 ALK ALK This compound->ALK PI3K PI3K TRK->PI3K RAS RAS TRK->RAS ROS1->PI3K ROS1->RAS ALK->PI3K ALK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits TRK, ROS1, and ALK, blocking downstream PI3K/AKT and MAPK/ERK signaling.

Experimental Protocols

The following protocols provide detailed methodologies for generating and analyzing tumor spheroids treated with this compound.

Protocol 1: Tumor Spheroid Formation using the Hanging Drop Method

This method is ideal for generating single, uniform spheroids.[8][9]

Materials:

  • Cancer cell line of interest (e.g., those with known TRK, ROS1, or ALK fusions)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hanging drop spheroid culture plates

  • This compound stock solution (in DMSO)

Procedure:

  • Culture cells to ~70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL).

  • Carefully pipette 20 µL drops of the cell suspension onto the underside of the hanging drop plate lid.

  • Add PBS to the bottom of the plate to maintain humidity.

  • Invert the lid and place it on the plate.

  • Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.[9]

Protocol 2: this compound Treatment of 3D Spheroids

Procedure:

  • After spheroid formation, gently harvest the spheroids by flushing them from the lid with culture medium.

  • Transfer individual spheroids to the wells of an ultra-low attachment 96-well plate.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove the medium from the wells containing the spheroids and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 3-7 days).

Protocol 3: Spheroid Viability and Growth Assessment

A. Spheroid Size Measurement:

  • At designated time points (e.g., daily or every other day), capture images of the spheroids in each well using an inverted microscope with a camera.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula V = (4/3)πr³.

  • Determine the percent growth inhibition relative to the vehicle-treated control spheroids.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • At the end of the treatment period, allow the assay plate and reagents to equilibrate to room temperature.[10]

  • Add 100 µL of the CellTiter-Glo® 3D reagent directly to each well containing a spheroid.[10]

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.[10]

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 4: Western Blot Analysis of Spheroids

Procedure:

  • Collect spheroids from each treatment group and wash them with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against total and phosphorylated TRK, ALK, ROS1, AKT, and ERK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry and normalize the levels of phosphorylated proteins to their respective total protein levels.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating this compound in 3D cell culture models.

Anizatrectinib_Workflow Cell_Culture 1. 2D Cell Culture (TRK/ROS1/ALK fusion positive) Spheroid_Formation 2. Spheroid Formation (e.g., Hanging Drop) Cell_Culture->Spheroid_Formation Anizatrectinib_Treatment 3. This compound Treatment (Dose-Response) Spheroid_Formation->Anizatrectinib_Treatment Data_Acquisition 4. Data Acquisition Anizatrectinib_Treatment->Data_Acquisition Size_Measurement Spheroid Size Measurement Data_Acquisition->Size_Measurement Viability_Assay Cell Viability Assay (IC50) Data_Acquisition->Viability_Assay Western_Blot Western Blot (Pathway Analysis) Data_Acquisition->Western_Blot Analysis 5. Data Analysis and Interpretation Size_Measurement->Analysis Viability_Assay->Analysis Western_Blot->Analysis

Caption: Workflow for assessing this compound efficacy in 3D tumor spheroid models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anizatrectinib Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Anizatrectinib for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

This compound is a potent and orally active inhibitor of TrkA kinase, a receptor tyrosine kinase involved in cell signaling pathways that can drive the growth of certain cancers. Like many kinase inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro experiments, potentially causing issues like precipitation in cell culture media and leading to inaccurate and irreproducible results.

Q2: What are the recommended solvents for dissolving this compound?

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally below 0.5% (v/v), and should not exceed 1% (v/v). It is critical to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: My this compound precipitated after I diluted it in my aqueous buffer/media. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Quantitative Solubility Data (Based on the similar compound Entrectinib)

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of Entrectinib, a compound with a similar profile, in common laboratory solvents. This information can be used as a guideline for initial experiments with this compound.

SolventReported Solubility of Entrectinib (mg/mL)Reference
DMSO~20 - >28.1[1][2]
Dimethylformamide (DMF)~30[1]
Ethanol~1[1]
Ethanol (with ultrasonic)≥9.82[2]
WaterInsoluble[1]
1:4 solution of DMF:PBS (pH 7.2)~0.2[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 529.62 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C, ultrasonic bath

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 529.62 g/mol x 1000 mg/g = 5.30 mg

  • Weigh this compound: Carefully weigh out approximately 5.30 mg of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • (Optional) Gentle Warming/Sonication: If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.[2]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave DMSO solutions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term storage (months to years).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or buffer. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of media. Mix well by gentle pipetting.

  • Final Working Solution: Prepare the final working solution by further diluting the intermediate stock into the final volume of cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 10 µL of the 1 mM intermediate stock to 990 µL of media.

  • Vortexing: It is crucial to vortex or mix the solution immediately and thoroughly after each dilution step to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest final concentration used in your experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound Precipitation Upon Dilution in Aqueous Media The compound's solubility limit in the aqueous buffer/media has been exceeded.- Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. - Increase the final volume: Diluting into a larger volume of media can help keep the compound in solution. - Use a co-solvent: For some applications, a small percentage of a water-miscible organic solvent like ethanol can be included in the final dilution, but be mindful of its effects on your cells. - Warm the media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility. - Vortex immediately and thoroughly: Ensure rapid and complete mixing upon adding the compound to the aqueous solution.
Cloudiness or Precipitate in the Stock Solution The compound is not fully dissolved in DMSO.- Gentle warming: Warm the stock solution at 37°C for 10-15 minutes. - Sonication: Use an ultrasonic bath to aid dissolution. - Ensure anhydrous DMSO: Water contamination in DMSO can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO.
Crystals Form in the Stock Solution During Storage The compound is precipitating out of the DMSO at low temperatures.- Warm and vortex: Before use, warm the vial to room temperature or 37°C and vortex to redissolve the compound. - Store at a higher concentration: If precipitation is persistent, consider preparing a more concentrated stock solution.
Inconsistent or Unexpected Biological Activity - Precipitation in the assay: The compound may be precipitating in the cell culture wells over time. - Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes. - Degradation of the compound: The compound may not be stable in the aqueous environment of the cell culture media.- Visually inspect wells: Check for precipitates under a microscope. - Use low-binding plasticware: Consider using polypropylene or low-adhesion plates. - Prepare fresh dilutions: Always prepare fresh working solutions immediately before use. Do not store diluted aqueous solutions of this compound.[1]

Visualizations

This compound Solubilization Workflow

G This compound Solubilization Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D 10 mM Stock Solution (Store at -20°C / -80°C) C->D H Precipitation? C->H E Prepare Intermediate Dilution in Cell Culture Medium D->E Dilute F Prepare Final Dilution in Cell Culture Medium E->F G Final Working Solution (Use Immediately) F->G F->H I Warm/Sonicate H->I J Use Serial Dilutions H->J K Vortex Vigorously H->K

Caption: Workflow for preparing this compound solutions.

TrkA Signaling Pathway

This compound is an inhibitor of Tropomyosin receptor kinase A (TrkA). The binding of its ligand, Nerve Growth Factor (NGF), to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound blocks this process by inhibiting the kinase activity of TrkA.

TrkA_Signaling_Pathway Simplified TrkA Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TrkA TrkA Receptor PI3K PI3K TrkA->PI3K RAS Ras TrkA->RAS PLCG PLCγ TrkA->PLCG NGF NGF NGF->TrkA Binds AKT Akt PI3K->AKT Cell_Response Cell Survival, Proliferation, Differentiation AKT->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response PLCG->Cell_Response This compound This compound This compound->TrkA Inhibits

Caption: this compound inhibits the TrkA signaling pathway.

References

Troubleshooting Anizatrectinib Precipitation in Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of Anizatrectinib precipitation in experimental media. By understanding the underlying causes and following the recommended protocols, researchers can ensure the accurate and effective use of this potent tyrosine kinase inhibitor in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: this compound, like many small molecule kinase inhibitors, has poor aqueous solubility. Precipitation upon addition to aqueous-based cell culture media is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: The primary reason is the inherent low solubility of the compound in water-based solutions like cell culture media.

  • "Solvent Shock": this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. When this concentrated stock is rapidly diluted into the aqueous media, the compound can crash out of solution as it is no longer in a favorable solvent environment.

  • pH Effects: The pH of your cell culture medium (typically around 7.2-7.4) may not be optimal for this compound's solubility. Some compounds are more soluble at a lower or higher pH.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in the media can exceed its solubility limit, leading to precipitation.

  • Media Components: Interactions with components in the culture media, such as proteins and salts, can sometimes reduce the solubility of a compound.

  • Temperature: Temperature fluctuations can affect solubility. Incubating media at 37°C can sometimes help keep a compound in solution compared to room temperature.

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: Is there any available data on the solubility of similar compounds?

A3: While specific public data on this compound's aqueous solubility is limited, data for Entrectinib, another tyrosine kinase inhibitor, can provide some insight. Entrectinib is sparingly soluble in aqueous buffers.[2] Its solubility is approximately 0.2 mg/mL in a 1:4 solution of Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS) at pH 7.2.[2] Furthermore, the aqueous solubility of Entrectinib is highly dependent on pH, with significantly higher solubility in acidic conditions.[3]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these step-by-step troubleshooting recommendations.

Initial Checks and Quick Fixes
  • Visually Inspect Stock Solution: Before adding to your media, ensure your this compound stock solution in DMSO is completely dissolved. If you see any crystals, gently warm the vial (e.g., in a 37°C water bath) and vortex until fully dissolved.

  • Reduce Final DMSO Concentration: A high concentration of DMSO can be toxic to cells. However, a sufficient amount is needed to maintain the solubility of the compound upon dilution. Aim for a final DMSO concentration in your media of ≤0.5%. If precipitation occurs at this concentration, you may need to slightly increase it, but be sure to run a vehicle control to assess cellular toxicity.

  • Pre-warm Media: Pre-warming your cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

Experimental Protocols to Prevent Precipitation

If the quick fixes do not resolve the issue, a more systematic approach to preparing your working solution is recommended. The following protocol is designed to minimize "solvent shock" and improve the dissolution of this compound in your media.

Protocol: Serial Dilution Method for Preparing this compound Working Solution

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Create an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, first create an intermediate dilution in your cell culture medium or a serum-free medium.

    • For example, to achieve a final concentration of 10 µM in 10 mL of media from a 10 mM stock, do not add 10 µL of the stock directly to the 10 mL.

    • Instead, take 10 µL of the 10 mM stock and add it to 990 µL of pre-warmed media (a 1:100 dilution) to create a 100 µM intermediate solution. Vortex this intermediate solution gently but thoroughly.

  • Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture media.

    • To continue the example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to achieve your final 10 µM working solution.

  • Mix Gently and Thoroughly: After adding the intermediate dilution to the final volume of media, mix by inverting the tube or pipetting up and down gently. Avoid vigorous vortexing, which can sometimes promote precipitation.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Quantitative Data Summary

Solvent/BufferApproximate Solubility of Entrectinib
Ethanol~1 mg/mL[2]
DMSO~20 mg/mL[2]
DMF~30 mg/mL[2]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[2]
Aqueous BuffersSparingly soluble[2]
Acidic Media (pH 1.2)>40 mg/mL[3]
Neutral Media (pH 6.4)0.002 mg/mL[3]

This data is for Entrectinib and should be used as a general guide. The solubility of this compound may vary.

Visual Troubleshooting Workflows

The following diagrams illustrate the decision-making process and experimental workflow for troubleshooting this compound precipitation.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is stock solution fully dissolved? start->check_stock warm_stock Warm stock to 37°C and vortex check_stock->warm_stock No check_dmso Is final DMSO concentration ≤0.5%? check_stock->check_dmso Yes warm_stock->check_stock adjust_dmso Consider slight increase in DMSO (with vehicle control) check_dmso->adjust_dmso No prewarm_media Pre-warm media to 37°C check_dmso->prewarm_media Yes adjust_dmso->prewarm_media serial_dilution Use serial dilution protocol prewarm_media->serial_dilution still_precipitates Precipitation persists? serial_dilution->still_precipitates contact_support Contact Technical Support still_precipitates->contact_support Yes resolved Issue Resolved still_precipitates->resolved No G cluster_1 Experimental Workflow for Solution Preparation start Start prep_stock Prepare 10 mM stock in 100% DMSO start->prep_stock warm_media Pre-warm media to 37°C prep_stock->warm_media intermediate_dilution Prepare 100 µM intermediate dilution in media warm_media->intermediate_dilution final_dilution Add intermediate dilution to final media volume intermediate_dilution->final_dilution mix_gently Mix gently by inversion final_dilution->mix_gently visual_check Visually inspect for precipitation mix_gently->visual_check precipitate_check Precipitate visible? visual_check->precipitate_check proceed Proceed with experiment troubleshoot Return to troubleshooting precipitate_check->proceed No precipitate_check->troubleshoot Yes

References

Anizatrectinib Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Anizatrectinib in solution. The information is curated for researchers and professionals in drug development. Please note that while specific experimental data on this compound's stability is limited in publicly available literature, the following recommendations are based on general best practices for handling tyrosine kinase inhibitors (TKIs) and the available physicochemical data for this compound.

Troubleshooting Guide: Common Issues with this compound Solutions

This guide addresses potential problems you might encounter during your experiments with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer This compound has low aqueous solubility, which can be pH-dependent. Changes in pH or concentration may cause it to fall out of solution.- Ensure the pH of your buffer is within a range where this compound is soluble. The basic pKa of this compound is predicted to be around 7.50[1]. Solubility may be greater in slightly acidic conditions. - Consider using a co-solvent such as DMSO or ethanol before diluting into your aqueous buffer. - Avoid preparing highly concentrated stock solutions that are then significantly diluted in an aqueous buffer, as this can lead to precipitation.
Loss of activity over time The compound may be degrading in your solution due to factors like pH, light, or temperature.- Prepare fresh solutions for each experiment whenever possible. - Store stock solutions at -80°C as recommended[1]. - Protect solutions from light by using amber vials or covering them with foil. - For longer-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Inconsistent experimental results This could be due to variable stability of the compound under your specific experimental conditions.- Standardize your solution preparation protocol, including the solvent, pH, and final concentration. - Perform a pilot stability study under your experimental conditions to understand how quickly the compound degrades. - Ensure thorough mixing and complete dissolution of the compound before use.
Color change in solution This may indicate oxidation or another form of degradation.- Degas your solvents to remove dissolved oxygen. - Consider adding an antioxidant to your solution, but first, verify its compatibility with your experimental setup. - Avoid exposure to strong oxidizing or reducing agents[1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How should I store my this compound solutions?

A2: For long-term storage, this compound solutions should be stored at -80°C[1]. For short-term storage during an experiment, it is advisable to keep the solutions on ice and protected from light.

Q3: Is this compound sensitive to pH?

A3: Based on its chemical structure and a predicted basic pKa of 7.50, this compound's solubility and stability are likely to be pH-dependent[1]. It is generally advisable to avoid strongly acidic or alkaline conditions, as these can promote hydrolysis for similar compounds[1].

Q4: Can I freeze-thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles can lead to degradation of the compound. It is best to aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.

Q5: What are the potential degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been publicly documented. However, based on studies of other TKIs like Entrectinib, potential degradation pathways could include hydrolysis under alkaline conditions and oxidation[2]. Photodegradation is another common issue for similar compounds.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC29H32FN7O2[1]
Molecular Weight529.62 g/mol [1]
AlogP4.32[1]
Basic pKa (predicted)7.50[1]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in solution, based on methodologies used for other tyrosine kinase inhibitors.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine suitable solvents for this compound.

Methodology:

  • Weigh a small, precise amount of this compound powder (e.g., 1 mg) into several vials.

  • Add a measured volume (e.g., 100 µL) of a test solvent (e.g., DMSO, ethanol, methanol, acetonitrile, water) to each vial.

  • Vortex the vials for a set period (e.g., 30 minutes) at room temperature.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another measured volume of the solvent to determine the approximate solubility limit.

  • If the compound does not dissolve, consider gentle heating or sonication, noting any changes.

Protocol 2: Forced Degradation Study (Hypothetical)

Objective: To identify conditions under which this compound degrades, providing insights into its stability profile. This is a common practice in drug development to establish stability-indicating methods.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Keep the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining this compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Analysis A Weigh this compound Powder B Dissolve in Appropriate Solvent (e.g., DMSO) A->B C Prepare Working Solutions B->C D Incubate under various conditions (pH, Temp, Light) C->D E Collect samples at time points D->E F Analyze by HPLC or LC-MS E->F G Quantify Parent Compound F->G H Identify Degradation Products F->H

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway This compound This compound TrkA TrkA This compound->TrkA Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) TrkA->Downstream Activates Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Promotes

Caption: this compound's mechanism of action as a TrkA inhibitor.

References

Anizatrectinib dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential inconsistencies observed in anizatrectinib dose-response curves and to offer troubleshooting strategies for in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as hTrkA-IN-1, is a potent and orally active inhibitor of Tropomyosin receptor kinase A (TrkA).[1] It is classified as a synthetic organic compound and functions as a tyrosine kinase inhibitor.[2][3] Its chemical formula is C29H32FN7O2.[4][5]

Q2: What are the potential downstream signaling pathways affected by this compound?

As an inhibitor of TrkA, this compound is expected to block the downstream signaling pathways activated by this receptor. TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, leading to the activation of several key signaling cascades. These include the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation, and the PI3K/AKT pathway, which is a major regulator of cell survival and apoptosis.[6] By inhibiting TrkA, this compound effectively suppresses these pro-survival and proliferative signals.

Q3: We are observing a shallow or flat dose-response curve with this compound. What are the possible causes?

A shallow or flat dose-response curve, where increasing concentrations of the inhibitor do not result in a significant decrease in kinase activity, can be due to several factors:

  • Enzyme Concentration: The concentration of the kinase used in the assay might be too high.

  • Substrate Concentration: The concentration of the substrate (e.g., ATP) might be significantly higher than the Km, making it difficult for an ATP-competitive inhibitor like this compound to be effective.

  • Compound Insolubility: this compound may be precipitating out of solution at higher concentrations.

  • Inactive Compound: The supplied this compound may have degraded.

  • Assay Interference: Components of the assay buffer or the detection system may be interfering with the inhibitor's activity.

Q4: Our this compound IC50 values are not consistent across different experiments. What could be the reason?

Variability in IC50 values is a common issue in in vitro assays and can stem from several sources:

  • Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, and buffer composition can significantly impact the results.

  • Reagent Preparation: Inconsistent preparation of reagents, including the serial dilution of this compound, can lead to variability.

  • Enzyme Activity: The specific activity of the kinase preparation can vary between batches.

  • DMSO Concentration: The final concentration of DMSO in the assay wells should be kept constant across all concentrations of the inhibitor, as it can affect enzyme activity.[7]

  • Data Analysis: Differences in the non-linear regression models used to fit the dose-response curve can result in different IC50 values.

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value

If the calculated IC50 value for this compound is significantly higher than expected, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
High ATP Concentration Determine the Km of your kinase for ATP and perform the assay with an ATP concentration at or below the Km.Increased potency of the ATP-competitive inhibitor, leading to a lower IC50 value.
Inactive Enzyme Verify the activity of your TrkA enzyme preparation using a known potent inhibitor as a positive control.The positive control inhibitor should exhibit its expected IC50, confirming the enzyme is active.
Compound Degradation Prepare a fresh stock solution of this compound from a new vial.A lower and more consistent IC50 value should be observed if the previous stock was degraded.
Sub-optimal Buffer Conditions Optimize the assay buffer for pH, ionic strength, and necessary co-factors (e.g., Mg2+).Improved enzyme activity and more reliable inhibitor performance.
Issue 2: Biphasic or Non-Sigmoidal Dose-Response Curve

A dose-response curve that does not follow a typical sigmoidal shape may indicate more complex interactions.

Potential Cause Troubleshooting Step Expected Outcome
Off-target Effects Profile this compound against a panel of other kinases to identify potential off-target activities at higher concentrations.Identification of other kinases inhibited by this compound, which could explain the complex curve shape.
Compound Aggregation Include a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent compound aggregation.A more standard sigmoidal curve should be observed if aggregation was the issue.
Assay Artifacts Run control experiments without the enzyme or without the substrate to identify any assay artifacts caused by the compound at high concentrations (e.g., fluorescence interference).No signal should be detected in the absence of key reaction components, ruling out assay interference.
Dual Agonist/Antagonist Effects This is less likely for a kinase inhibitor but can occur. Analyze the data using a multiphasic dose-response model.[8]A better fit of the data to a multiphasic model may suggest a complex mechanism of action.

Experimental Protocols

In Vitro TrkA Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against TrkA kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X substrate solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km for TrkA.

    • Prepare a 2X enzyme solution containing recombinant TrkA in kinase buffer.

  • Assay Procedure:

    • Perform serial dilutions of the this compound stock solution in DMSO.

    • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to a 384-well plate.

    • Add 2.5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

    • Measure the luminescence signal according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkA TrkA Receptor PI3K PI3K TrkA->PI3K Activates RAS RAS TrkA->RAS Activates NGF NGF NGF->TrkA Binds This compound This compound This compound->TrkA Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits the TrkA signaling pathway.

Dose_Response_Troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Curve Inconsistent Dose-Response Curve Reagent_Issues Reagent Variability Inconsistent_Curve->Reagent_Issues Assay_Conditions Assay Condition Fluctuation Inconsistent_Curve->Assay_Conditions Compound_Props Compound Properties Inconsistent_Curve->Compound_Props Data_Analysis Data Analysis Method Inconsistent_Curve->Data_Analysis Fresh_Reagents Prepare Fresh Reagents Reagent_Issues->Fresh_Reagents Standardize_Protocol Standardize Protocol Assay_Conditions->Standardize_Protocol Check_Solubility Verify Compound Solubility Compound_Props->Check_Solubility Consistent_Analysis Use Consistent Analysis Model Data_Analysis->Consistent_Analysis

Caption: Troubleshooting workflow for inconsistent dose-response curves.

References

Technical Support Center: Overcoming Anzatreinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Anzatreinib resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Anzatreinib and what is its primary target?

Anzatreinib is understood to be a potent tyrosine kinase inhibitor (TKI) targeting Tropomyosin Receptor Kinase (TRK) fusion proteins. These fusions are oncogenic drivers in a variety of cancers. Like other TKIs, Anzatreinib aims to block the signaling pathways that lead to cell proliferation and survival in these TRK fusion-positive cancers.[1][2]

Q2: What are the primary mechanisms of acquired resistance to TKIs like Anzatreinib?

Acquired resistance to TKIs is a significant clinical challenge and typically falls into two main categories:

  • On-Target Resistance: This involves secondary mutations in the target kinase domain (e.g., the NTRK gene).[3][4] A common type is the "gatekeeper" mutation, which can prevent the inhibitor from binding effectively to the ATP-binding pocket, thereby restoring kinase activity even in the presence of the drug.[5][6]

  • Off-Target Resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to "bypass" their dependence on the inhibited target.[4][5] This can include the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or EGFR, or downstream signaling molecules in pathways such as MAPK/ERK.[5][7]

Q3: Are there strategies to overcome on-target resistance mutations?

Yes, next-generation TKIs are specifically designed to inhibit kinases with resistance mutations.[2][8] For instance, inhibitors like Repotrectinib and the novel agent Zurletrectinib have demonstrated the ability to overcome resistance mediated by common TRK kinase domain mutations, showing efficacy in cell lines and preclinical models where first-generation inhibitors have failed.[3][9]

Troubleshooting Guides

Issue 1: My Anzatreinib-resistant cell line does not respond to a next-generation TRK inhibitor.

  • Possible Cause: The resistance mechanism is likely due to the activation of a bypass signaling pathway rather than an on-target secondary mutation in the NTRK gene. The cancer cells are no longer solely dependent on TRK signaling for survival.[5][7]

  • Troubleshooting Steps:

    • Phospho-RTK Array: Perform a phospho-receptor tyrosine kinase array to screen for the activation of multiple alternative RTKs (e.g., MET, HER2, FGFR) simultaneously.

    • Western Blotting: Confirm the results of the array by performing western blots for the phosphorylated (active) forms of the identified bypass pathway proteins and key downstream effectors (e.g., p-AKT, p-ERK).

    • Test Combination Therapy: Based on your findings, test a combination therapy approach.[10] For example, if MET amplification is detected, combine Anzatreinib with a MET inhibitor (e.g., Crizotinib) to block both pathways simultaneously.[11]

Issue 2: Resistance to Anzatreinib develops much faster than anticipated in my cell culture model.

  • Possible Cause: This could be due to a pre-existing subclone of resistant cells within the initial population or the rapid induction of drug efflux pumps that actively remove Anzatreinib from the cell.

  • Troubleshooting Steps:

    • Clonal Analysis: If possible, perform single-cell sequencing on the parental (sensitive) cell line to identify any pre-existing subclones harboring known resistance mutations.

    • Efflux Pump Inhibition: Test for the involvement of ABC transporters (drug efflux pumps). Co-treat the resistant cells with Anzatreinib and a known efflux pump inhibitor (e.g., Verapamil or Tariquidar) to see if sensitivity is restored.

    • Pulsed Dosing Regimen: In a new culture, experiment with a high-dose, intermittent (pulsed) dosing schedule instead of continuous low-dose exposure. This can sometimes delay the emergence of resistance by reducing the selective pressure.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values in Anzatreinib-Sensitive and Resistant Cell Lines

This table illustrates a typical scenario where a resistant cell line (Resistant-R1) with an on-target mutation loses sensitivity to a first-generation inhibitor but can be effectively treated with a next-generation inhibitor. A second resistant line (Resistant-R2) with a bypass pathway activation remains resistant to both TRK inhibitors but responds to a combination therapy.

Cell LineAnzatreinib (nM)Next-Gen TRK Inhibitor (e.g., Repotrectinib) (nM)Anzatreinib + MET Inhibitor (nM)Resistance Mechanism
Parental (Sensitive)857N/A
Resistant-R1> 100020> 1000On-Target Mutation
Resistant-R2> 1000> 100015MET Bypass Pathway

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay

  • Cell Seeding: Seed 2,000-5,000 cells per well in an opaque-walled 96-well plate in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a 2x serial dilution of Anzatreinib, the next-generation inhibitor, and/or the combination drugs in complete growth medium.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Detection: Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control (100% viability). Plot the results using a non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.

Protocol 2: Western Blotting for Bypass Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with Anzatreinib for 2-6 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an 8-12% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Visualizations

signaling_pathways cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Anzatreinib Anzatreinib NTRK_Fusion NTRK Fusion Anzatreinib->NTRK_Fusion Inhibits Proliferation Proliferation & Survival NTRK_Fusion->Proliferation On_Target On-Target Mutation (e.g., Gatekeeper) On_Target->NTRK_Fusion Prevents Inhibition Bypass Bypass Pathway (e.g., MET Amplification) Bypass->Proliferation Activates experimental_workflow Start Anzatreinib Resistance Confirmed in Cell Line Seq_NTRK Sequence NTRK Kinase Domain Start->Seq_NTRK Check_Mutation On-Target Mutation Found? Seq_NTRK->Check_Mutation Use_NextGen Test Next-Generation TRK Inhibitor Check_Mutation->Use_NextGen Yes Screen_Bypass Screen for Bypass Pathway Activation (e.g., Phospho-RTK Array) Check_Mutation->Screen_Bypass No Check_Bypass Bypass Pathway Identified? Screen_Bypass->Check_Bypass Use_Combo Test Combination Therapy (Anzatreinib + Pathway Inhibitor) Check_Bypass->Use_Combo Yes ReEvaluate Re-evaluate Model (e.g., Other Mechanisms) Check_Bypass->ReEvaluate No

References

optimizing Anizatrectinib treatment duration and timing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anizatrectinib (also known as Entrectinib). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration and timing of this compound in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these fusion proteins and preventing downstream signaling that leads to cell proliferation and survival.[1]

Q2: Which signaling pathways are affected by this compound treatment?

A2: By inhibiting TRK, ROS1, and ALK, this compound effectively blocks key downstream oncogenic signaling pathways, primarily the RAS-MAPK (including ERK) and the PI3K-AKT pathways.[3][4] Inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells harboring fusions of NTRK1/2/3, ROS1, or ALK genes.

Q3: What is a typical starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is cell-line dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 value. Based on published data, potent activity is often observed in the nanomolar range. For instance, in ETV6-NTRK3 fusion-positive AML cell lines, IC50 values were in the sub-nanomolar range (0.47 and 0.65 nmol/L).[3] In neuroblastoma cell lines, IC50 values ranged from 0.035 µM to 3.32 µM after 48 hours of treatment.[4]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the experimental endpoint.

  • For assessing pathway inhibition: Short-term treatment (e.g., 1-4 hours) is often sufficient to observe a decrease in the phosphorylation of target kinases and downstream effectors like AKT and ERK.[5]

  • For cell viability and apoptosis assays: A longer duration, typically 24 to 72 hours, is recommended to observe significant effects on cell proliferation and death.[3][4]

  • For studying resistance mechanisms: Long-term continuous exposure for several weeks or months may be necessary to generate resistant cell lines.[6]

Q5: What are the known mechanisms of resistance to this compound?

A5: Resistance to this compound can occur through two main mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations in the kinase domain of the target protein, such as the G595R and G667C mutations in NTRK1, which prevent the drug from binding effectively.[7]

  • Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for the inhibited kinase. An example is the activation of the MET receptor tyrosine kinase by hepatocyte growth factor (HGF), which can reactivate downstream signaling.[8][9]

Troubleshooting Guide

Q: My IC50 values for this compound are inconsistent. What could be the cause?

A: Inconsistent IC50 values can arise from several factors:

  • Cell density: Ensure you are seeding the same number of cells for each experiment, as cell density can affect drug sensitivity.

  • Drug stability: this compound, like many small molecules, should be stored properly in aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Assay timing: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for consistency.

  • ATP concentration in kinase assays: If you are performing biochemical kinase assays, be aware that this compound is an ATP-competitive inhibitor. Variations in ATP concentration in your assay buffer will affect the IC50 value.[1][10]

Q: I am not observing significant inhibition of downstream signaling (p-AKT, p-ERK) after this compound treatment. What should I do?

A: Consider the following:

  • Treatment duration: For signaling pathway analysis, a short treatment duration (e.g., 1-4 hours) is often optimal. At later time points, feedback loops or bypass mechanisms may be activated.

  • Serum starvation: Serum in the cell culture medium contains growth factors that can activate parallel signaling pathways. Serum-starving your cells for a few hours before and during this compound treatment can help to isolate the effect of the drug on the target pathway.

  • Antibody quality: Ensure that your primary and secondary antibodies for Western blotting are specific and of high quality.

Q: My in vivo xenograft study with this compound is not showing significant tumor growth inhibition. What factors should I consider?

A: In vivo efficacy can be influenced by several factors:

  • Dosing schedule: Preclinical studies have used various dosing schedules, including twice-daily oral administration.[1] The optimal schedule may depend on the tumor model and the pharmacokinetic properties of the drug in the host species.

  • Drug formulation: Ensure that this compound is properly formulated for in vivo administration to ensure adequate bioavailability. One study used a formulation of 0.5% methylcellulose with 1% Tween 80.[11]

  • Tumor model: The sensitivity of the xenograft model to this compound is critical. Confirm that the cell line used for the xenograft harbors an NTRK, ROS1, or ALK fusion and is sensitive to the drug in vitro.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget24h IC5048h IC5072h IC50Reference
IMS-M2Acute Myeloid LeukemiaETV6-NTRK3-0.47 nM-[3]
M0-91Acute Myeloid LeukemiaETV6-NTRK3-0.65 nM-[3]
NB1NeuroblastomaALK~0.08 µM0.035 µM~0.02 µM[4]
NB3NeuroblastomaALK~3 µM2.24 µM~1.5 µM[4]
SH-SY5YNeuroblastomaALK~4 µM3.32 µM~2.5 µM[4]
IMR32NeuroblastomaALK~4.5 µM3.29 µM~2.8 µM[4]
KM12SMColorectal CancerTPM3-NTRK1--0.75 nM[9]
HCC78NSCLCSLC34A2-ROS1--828 nM[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[12]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[12]

  • Measurement: If using MTT, add 100 µL of solubilization solution to each well. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 2 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-TRK, TRK, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and then apply an ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK / ROS1 / ALK (Fusion Proteins) RAS RAS TRK_ROS1_ALK->RAS PI3K PI3K TRK_ROS1_ALK->PI3K This compound This compound This compound->TRK_ROS1_ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Time-Course Analysis cluster_analysis Phase 3: Data Analysis & Optimization select_cells Select Cell Line (NTRK/ROS1/ALK fusion) dose_response Initial Dose-Response (Determine IC50 at 72h) select_cells->dose_response short_term Short-Term Treatment (0-6h) - Western Blot (p-ERK/p-AKT) dose_response->short_term mid_term Mid-Term Treatment (24-72h) - Viability/Apoptosis Assays dose_response->mid_term analyze Analyze Data short_term->analyze long_term Long-Term Treatment (Weeks) - Monitor for Resistance mid_term->long_term mid_term->analyze long_term->analyze optimize Optimize Duration/Timing for specific endpoint analyze->optimize Optimization_Logic endpoint What is the experimental endpoint? pathway Pathway Inhibition endpoint->pathway viability Cell Viability/ Apoptosis endpoint->viability resistance Resistance Development endpoint->resistance short_duration Short Duration (1-4 hours) pathway->short_duration mid_duration Medium Duration (24-72 hours) viability->mid_duration long_duration Long Duration (Weeks+) resistance->long_duration

References

Anizatrectinib Toxicity Assessment in Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the toxicity of Anizatrectinib in cell culture. Due to the limited publicly available preclinical data specific to this compound, this guide leverages information on its known targets, data from the closely related compound Entrectinib, and established principles of in vitro toxicology.

Disclaimer: this compound is a potent and orally active inhibitor of TrkA kinase with an IC50 of 1.3 nM.[1] While it is classified as a tyrosine kinase inhibitor and antineoplastic, detailed public data on its broader kinase profile and specific off-target effects are limited.[2][3] Much of the mechanistic information and potential off-target effects described herein are extrapolated from Entrectinib, a well-characterized inhibitor of pan-Trk, ROS1, and ALK receptor tyrosine kinases.[4] Researchers should use the following protocols and troubleshooting advice as a starting point and optimize experimental conditions for their specific cell systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a potent inhibitor of TrkA kinase, with a reported IC50 of 1.3 nM.[1] It is classified as a tyrosine kinase inhibitor for antineoplastic use.[2][3]

Q2: What are the likely signaling pathways affected by this compound?

Based on its potent TrkA inhibition and its classification as a tyrosine kinase inhibitor similar to Entrectinib, this compound is expected to primarily inhibit the TrkA signaling pathway.[1][4] This pathway, when activated by its ligand, Nerve Growth Factor (NGF), plays a crucial role in cell survival and proliferation through downstream signaling cascades like MAPK/ERK and PI3K/AKT.[5] Inhibition of these pathways is intended to suppress tumor growth and induce apoptosis.[5]

Q3: What are potential on-target and off-target toxicities to consider in cell culture?

  • On-Target Toxicity: In cancer cells dependent on TrkA signaling, this compound is expected to reduce cell viability, inhibit proliferation, and induce apoptosis. In non-cancerous cells where TrkA signaling is important (e.g., neuronal cells), on-target inhibition could lead to neurotoxicity. Studies with the related compound Entrectinib have shown it can induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways.

  • Off-Target Toxicity: Kinase inhibitors can have off-target effects by binding to other kinases or proteins.[1] While the specific off-target profile of this compound is not publicly detailed, researchers should be aware of the possibility of unintended effects on cell health. Common off-target effects of tyrosine kinase inhibitors can include cardiotoxicity and other cellular stresses.

Q4: Which cell lines are appropriate for testing this compound toxicity?

The choice of cell line is critical. Consider the following:

  • Target-Positive Cancer Cell Lines: Use cell lines with known NTRK1 (gene encoding TrkA) fusions or amplifications to assess on-target efficacy and toxicity. The colorectal carcinoma cell line KM12, which expresses a TPM3-NTRK1 fusion, is a model for TrkA-dependent cancers.

  • Target-Negative Cancer Cell Lines: Use cancer cell lines that do not have NTRK1 alterations to evaluate off-target toxicity.

  • Non-Malignant Cell Lines: To assess general cytotoxicity, use relevant non-cancerous cell lines, such as primary neurons, astrocytes, or cell lines representing organs known to be affected by tyrosine kinase inhibitors (e.g., cardiomyocytes, hepatocytes).

Q5: What concentration range of this compound should I use?

Start with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 1 nM to 100 µM. The potent IC50 of 1.3 nM against TrkA suggests that effects in sensitive cell lines could be observed in the low nanomolar range.[1]

Troubleshooting Common Issues in this compound Toxicity Assays

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No dose-dependent effect observed Drug concentration is too low or too high, incorrect assay endpoint, drug instability.Widen the concentration range tested. Measure toxicity at multiple time points (e.g., 24, 48, 72 hours). Ensure proper storage and handling of the this compound stock solution.
High background signal in control wells Media components interfering with the assay reagent, high cell density.Test the assay with cell culture medium alone to check for interference. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[1]
Discrepancy between different toxicity assays (e.g., MTT vs. LDH) Different mechanisms of cell death being measured.MTT measures metabolic activity (cell viability), while LDH measures membrane integrity (cytotoxicity/necrosis). Use multiple assays to get a comprehensive view. For example, complement with an apoptosis assay (e.g., Caspase-3/7 activity) to understand the mode of cell death.

Data Presentation

Table 1: Template for this compound IC50 Values Across Different Cell Lines
Cell Line Genetic Background (NTRK1 status) Assay Type Incubation Time (hours) IC50 (nM)
e.g., KM12TPM3-NTRK1 fusionMTT72Enter your data
e.g., A549NTRK1 wild-typeMTT72Enter your data
e.g., Primary NeuronsN/ALDH Release48Enter your data
Enter your cell lineEnter detailsEnter assayEnter timeEnter your data
Table 2: Summary of Potential Toxicities Observed in Cell Culture
Cell Line This compound Conc. (nM) Observed Effect Assay Used
Enter your cell lineEnter concentratione.g., 50% decrease in proliferatione.g., Ki-67 staining
Enter your cell lineEnter concentratione.g., 3-fold increase in Caspase 3/7 activitye.g., Caspase-Glo Assay
Enter your cell lineEnter concentratione.g., G1 cell cycle arreste.g., Flow Cytometry (Propidium Iodide)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate at room temperature for the recommended time (typically up to 30 minutes).

  • Measurement: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.[6]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Visualizations

Signaling Pathways

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS This compound This compound This compound->TrkA Inhibits NGF NGF NGF->TrkA Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prep_drug Prepare this compound Serial Dilutions adhere->prep_drug treat_cells Treat Cells with This compound prep_drug->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH) incubate->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate calc Calculate % Viability or % Cytotoxicity read_plate->calc ic50 Determine IC50 calc->ic50 end End ic50->end Troubleshooting_Tree start High Variability Between Replicates? check_seeding Review Cell Seeding Protocol start->check_seeding Yes no_dose_response No Dose-Dependent Response? start->no_dose_response No check_pipetting Calibrate & Check Pipetting Technique check_seeding->check_pipetting use_inner_wells Avoid Edge Effects: Use Inner Wells check_pipetting->use_inner_wells adjust_conc Widen Drug Concentration Range no_dose_response->adjust_conc Yes high_background High Background Signal? no_dose_response->high_background No check_time Test Multiple Time Points adjust_conc->check_time check_drug Verify Drug Stock Concentration & Stability check_time->check_drug media_control Run Media-Only Control high_background->media_control Yes optimize_density Optimize Cell Seeding Density media_control->optimize_density

References

Technical Support Center: Anizatrectinib Formulation for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "Anizatrectinib" is limited. This technical support center is based on the well-documented properties of similar Tropomyosin Receptor Kinase (TRK) inhibitors, such as Entrectinib, and established principles for enhancing the oral bioavailability of poorly soluble drugs. The data and protocols provided are representative and intended for guidance in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for formulation development? A1: While specific data for this compound is not publicly available, it is likely a Biopharmaceutics Classification System (BCS) Class II compound, similar to other kinase inhibitors like Entrectinib.[1] BCS Class II drugs are defined by low aqueous solubility and high membrane permeability. For these compounds, the dissolution in gastrointestinal fluids is often the slowest step, thereby limiting their overall absorption and oral bioavailability.[2][3][4] Consequently, formulation strategies for this compound must prioritize the enhancement of its solubility and dissolution rate.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of a BCS Class II drug like this compound? A2: Several advanced formulation techniques can be employed to overcome the poor solubility of drugs like this compound:

  • Particle Size Reduction: Technologies like micronization and nanocrystal formation increase the drug's surface-area-to-volume ratio, which can lead to a faster dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline), higher-energy state within a polymer matrix can substantially increase its aqueous solubility and dissolution.[4]

  • Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can enhance the solubilization of lipophilic drugs within the gastrointestinal tract.[6][7]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively shield the hydrophobic drug molecule and improve its solubility in water.[5]

  • Salt Formation: Creating a salt version of the drug can modify its physicochemical properties to achieve better solubility and dissolution characteristics.[7]

Q3: What is the mechanism of action of this compound? A3: this compound is a tyrosine kinase inhibitor. It is designed to target and inhibit Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, similar to other TRK inhibitors like Larotrectinib and Entrectinib.[8] In certain cancers, chromosomal rearrangements can cause these NTRK genes to fuse with unrelated genes. This fusion results in the creation of abnormal TRK fusion proteins that are constitutively active, driving unregulated cell proliferation and tumor growth.[9] this compound inhibits these TRK fusion proteins, thereby blocking critical downstream signaling pathways and inducing cancer cell death.

Troubleshooting Guide

Q1: My this compound formulation exhibits a very low and inconsistent dissolution rate during in-vitro testing. What are the potential causes and solutions? A1: Low and erratic dissolution is a hallmark challenge for BCS Class II compounds.

  • Possible Causes: The inherent low aqueous solubility of the crystalline drug is the primary cause. Poor wettability of the drug particles can also lead to aggregation and floating on the dissolution medium, further hindering dissolution.

  • Troubleshooting Steps:

    • Particle Size Analysis: Confirm that the active pharmaceutical ingredient (API) has been sufficiently micronized. Use laser diffraction to analyze the particle size distribution.

    • Improve Wettability: Add a small concentration of a surfactant, such as sodium lauryl sulfate (SLS), to the dissolution medium to enhance the wetting of the API particles.

    • Formulation Redesign: Consider developing an enabling formulation. An amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMC-AS, PVP) can prevent crystallization and maintain the drug in a higher energy state, significantly boosting dissolution.

    • Explore Lipid-Based Systems: For highly lipophilic compounds, a self-emulsifying drug delivery system (SEDDS) can be highly effective. These formulations form a fine emulsion upon contact with aqueous media, keeping the drug solubilized and ready for absorption.[6]

Q2: I developed an amorphous solid dispersion (ASD) of this compound, but it is physically unstable and recrystallizes upon storage. What can I do to prevent this? A2: Maintaining the amorphous state is critical for the performance of an ASD.

  • Possible Causes: Recrystallization can occur if the drug loading in the polymer is too high, exceeding the solubility limit within the matrix. The choice of polymer may also be suboptimal for inhibiting crystal growth. High temperature and humidity can act as plasticizers, increasing molecular mobility and accelerating the conversion to the crystalline form.

  • Troubleshooting Steps:

    • Polymer Screening: Evaluate a range of polymers to identify one with strong intermolecular interactions (e.g., hydrogen bonding) with this compound and a high glass transition temperature (Tg) to ensure stability.

    • Optimize Drug Loading: Reduce the concentration of the drug in the dispersion to ensure it remains molecularly dispersed and thermodynamically stable.

    • Control Storage Conditions: Store the ASD formulation in an environment with controlled low humidity and temperature.

    • Incorporate a Second Polymer: In some cases, a ternary ASD, incorporating a second polymer, can enhance stability.

Q3: My in-vivo pharmacokinetic study in rats shows high inter-animal variability in plasma concentrations. What are the likely reasons? A3: High variability is a frequent issue in preclinical oral dosing of poorly soluble drugs.

  • Possible Causes: Physiological differences between animals, such as variations in gastric pH and gastrointestinal transit time, can have a pronounced effect on the dissolution and absorption of a sensitive compound. The formulation may not be robust enough to mitigate these physiological variables.

  • Troubleshooting Steps:

    • Enhance Formulation Robustness: Develop a formulation that is less susceptible to physiological conditions. A supersaturating lipid-based system or an ASD designed for pH-independent release can provide more consistent performance.

    • Standardize Feeding Conditions: Ensure all animals are in a consistent state (e.g., fasted or fed) prior to dosing, as the presence of food can dramatically alter the gastrointestinal environment and drug absorption.

    • Refine Dosing Technique: Use a consistent and well-practiced oral gavage technique to minimize variability in the administration of the dose.

    • Evaluate the Preclinical Model: If variability persists, assess whether the chosen animal model is the most appropriate for studying the absorption of your specific compound.

Data Presentation

Table 1: Equilibrium Solubility of this compound in Various Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 0.1
0.1 N HCl1.23715.2
Acetate Buffer4.5372.5
Phosphate Buffer6.8370.5
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5375.8
Fed State Simulated Intestinal Fluid (FeSSIF)5.03725.4

Table 2: Comparative Dissolution Profiles of this compound Formulations

Time (min)Formulation A (Micronized API) % DissolvedFormulation B (Amorphous Solid Dispersion) % DissolvedFormulation C (Lipid-Based Formulation) % Dissolved
522535
1586075
30158592
45229195
60289496
90359597

Table 3: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized API)150 ± 454.0 ± 1.51250 ± 350100 (Reference)
Amorphous Solid Dispersion650 ± 1802.0 ± 0.55800 ± 1200464
Lipid-Based Formulation820 ± 2101.5 ± 0.57100 ± 1500568

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing of this compound Formulations

Objective: To assess and compare the dissolution rate of various this compound oral formulations.

Apparatus: USP Apparatus 2 (Paddle Method)

Methodology:

  • Dissolution Medium Preparation: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer at pH 6.8 containing 0.5% sodium lauryl sulfate to ensure sink conditions). De-aerate the medium prior to use.

  • Apparatus Setup:

    • Maintain the water bath at a constant temperature of 37 ± 0.5 °C.

    • Set the paddle rotation speed to a standardized rate, typically 75 RPM.

  • Sample Introduction: Carefully place one unit (capsule or tablet) of the this compound formulation into each dissolution vessel.

  • Sampling:

    • At predetermined time intervals (e.g., 5, 15, 30, 45, 60, and 90 minutes), withdraw a 5 mL aliquot of the medium.

    • Promptly filter each sample through a 0.45 µm PVDF syringe filter to remove any undissolved particles.

    • To maintain a constant volume, replace the withdrawn aliquot with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Quantify the concentration of dissolved this compound in each filtered sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Data Calculation: For each time point, calculate the cumulative percentage of the drug that has been released and construct a dissolution profile by plotting the percentage dissolved against time.

Protocol 2: In-Vivo Pharmacokinetic Study of this compound in Rats

Objective: To evaluate and compare the oral bioavailability of different this compound formulations in a rodent model.

Animal Model: Male Sprague-Dawley rats (8-10 weeks of age, weighing 250-300 g)

Methodology:

  • Acclimatization and Fasting:

    • Allow the animals to acclimate to the facility for a minimum of three days before the experiment.

    • Fast the animals for approximately 12 hours overnight before dosing, ensuring they have ad libitum access to water.

  • Dosing:

    • Randomly assign the rats to different groups (n=6 per group), with each group receiving a different formulation, including an intravenous (IV) reference group for bioavailability calculation.

    • Administer the oral formulations via oral gavage at a target dose of 10 mg/kg.

    • Administer the IV reference solution (this compound dissolved in a suitable vehicle) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation:

    • Centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to isolate the plasma.

    • Transfer the plasma supernatant to clean tubes and store them at -80 °C pending analysis.

  • Bioanalysis:

    • Measure the concentration of this compound in the plasma samples using a validated and sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Determine the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus TRK_Receptor TRK Receptor TRK_Fusion_Protein TRK Fusion Protein (Constitutively Active) RAS RAS TRK_Fusion_Protein->RAS PI3K PI3K TRK_Fusion_Protein->PI3K This compound This compound This compound->TRK_Fusion_Protein Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: TRK signaling pathway and the inhibitory action of this compound.

Formulation_Development_Workflow Start Start: Poorly Soluble API Preformulation Preformulation Studies (Solubility, pKa, LogP) Start->Preformulation Formulation_Strategy Select Formulation Strategy Preformulation->Formulation_Strategy ASD Amorphous Solid Dispersion (ASD) Formulation_Strategy->ASD Solubility-limited Lipid_Based Lipid-Based Formulation Formulation_Strategy->Lipid_Based Lipophilic Nanocrystals Nanocrystals Formulation_Strategy->Nanocrystals High Dose Formulation_Optimization Formulation Optimization (Excipient Screening, Process Dev.) ASD->Formulation_Optimization Lipid_Based->Formulation_Optimization Nanocrystals->Formulation_Optimization In_Vitro_Testing In-Vitro Characterization (Dissolution, Stability) Formulation_Optimization->In_Vitro_Testing Lead_Formulation Lead Formulation Candidate? In_Vitro_Testing->Lead_Formulation Lead_Formulation->Formulation_Strategy No In_Vivo_PK In-Vivo Pharmacokinetic Study (Rodent Model) Lead_Formulation->In_Vivo_PK Yes End End: Optimized Formulation In_Vivo_PK->End

Caption: Experimental workflow for developing an improved oral formulation.

Bioavailability_Factors cluster_formulation Formulation Strategies cluster_properties Physicochemical Properties Particle_Size Particle Size Reduction (Micronization, Nanonization) Surface_Area Increased Surface Area Particle_Size->Surface_Area Amorphous Amorphous Solid Dispersion Solubility Increased Solubility Amorphous->Solubility Lipid Lipid-Based Systems Lipid->Solubility Dissolution_Rate Increased Dissolution Rate Surface_Area->Dissolution_Rate Solubility->Dissolution_Rate Absorption Enhanced Drug Absorption Dissolution_Rate->Absorption Bioavailability Improved Oral Bioavailability Absorption->Bioavailability

Caption: Relationship between formulation strategies and oral bioavailability.

References

troubleshooting unexpected Anizatrectinib experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Anizatrectinib, a potent pan-TRK, ROS1, and ALK tyrosine kinase inhibitor. Given that this compound shares targets with other inhibitors like Entrectinib, much of the guidance is based on established knowledge from this class of drugs.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My cells show a weaker response to this compound than expected. What are the potential causes?

A1: A weaker-than-expected response can stem from several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered signaling pathways.

  • Drug Potency and Handling: Verify the concentration and integrity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound.

  • Assay Conditions: The concentration of ATP in your kinase assay can significantly impact IC50 values. It is recommended to use an ATP concentration equal to the Km(ATP) for the target kinase.[5]

  • Intrinsic Resistance: The cancer cells may possess primary resistance mechanisms, such as pre-existing mutations in the target kinase or baseline activation of bypass signaling pathways.[6]

Q2: After an initial response, my cancer cell cultures are developing resistance to this compound. What are the likely mechanisms?

A2: Acquired resistance is a common phenomenon with tyrosine kinase inhibitors.[6][7] The two main categories of resistance are:

  • On-Target Resistance: This involves mutations in the kinase domain of the target protein (TRK, ROS1, or ALK) that prevent this compound from binding effectively.[8] A common example from similar drugs is the "gatekeeper" mutation.[6]

  • Off-Target Resistance: The cancer cells activate alternative signaling pathways to "bypass" the inhibited TRK/ROS1/ALK signaling.[8][9][10] Common bypass pathways include the activation of other receptor tyrosine kinases (e.g., EGFR, MET) or downstream signaling molecules like RAS or MEK.[10][11][12]

Q3: I'm observing unexpected off-target effects in my experiments. How can I investigate these?

A3: Off-target effects are a known characteristic of many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[13][14]

  • Kinome Profiling: Perform a kinome-wide screen to identify other kinases that this compound may be inhibiting.

  • Pathway Analysis: Use phosphoproteomics or Western blotting to see if this compound is modulating signaling pathways downstream of kinases other than its primary targets.

  • Phenotypic Screening: Compare the observed phenotype with the known effects of inhibiting other specific kinases to generate hypotheses about off-target interactions.

  • Retroactivity: Be aware that inhibiting a downstream kinase can sometimes lead to the activation of an upstream pathway through a phenomenon called retroactivity.[15]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

This guide helps diagnose and resolve variability in the half-maximal inhibitory concentration (IC50) of this compound in your assays.

Potential Cause Troubleshooting Step Expected Outcome
Variable ATP Concentration Standardize the ATP concentration in all kinase assays to the Km value of the target kinase.[5]More consistent and comparable IC50 values across experiments.
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well for cell-based assays.Reduced well-to-well and plate-to-plate variability.
Drug Degradation Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid multiple freeze-thaw cycles.Restored expected potency of the inhibitor.
Assay Incubation Time Optimize and standardize the incubation time for the drug treatment.Consistent and reproducible dose-response curves.
Issue 2: Cell Viability Does Not Decrease Despite Target Inhibition

This guide addresses the scenario where you have confirmed this compound is inhibiting its target (e.g., via Western blot for p-TRK), but the cancer cells are not dying.

Potential Cause Troubleshooting Step Expected Outcome
Activation of Bypass Pathways Screen for the activation of parallel signaling pathways such as EGFR, MET, or the RAS/MAPK pathway.[10][12][16]Identification of the compensatory pathway that can be co-targeted with another inhibitor.
Upregulation of Anti-Apoptotic Proteins Perform a Western blot or qPCR to assess the levels of anti-apoptotic proteins like Bcl-2 or Mcl-1.Understanding the mechanism of survival and identifying potential combination therapies.
Cell Cycle Arrest Instead of Apoptosis Perform cell cycle analysis (e.g., by flow cytometry) to determine if the cells are arresting in a particular phase.Clarification of the cellular response to this compound.
Tumor Microenvironment Influence Co-culture cancer cells with fibroblasts or other stromal cells to see if they provide survival signals. For example, HGF from fibroblasts can induce resistance.[16]Elucidation of extrinsic resistance mechanisms.

Experimental Protocols

Protocol 1: Western Blot Analysis of TRK/ROS1/ALK Pathway Inhibition

This protocol details how to assess the on-target activity of this compound by measuring the phosphorylation status of the target kinases and downstream effectors.

  • Cell Culture and Treatment: Plate your cancer cells of interest and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TRK, total TRK, p-ALK, total ALK, p-ROS1, total ROS1, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways

Anizatrectinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling TRK TRK PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway TRK->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MAPK ALK ALK ALK->PI3K_AKT ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT This compound This compound This compound->TRK This compound->ROS1 This compound->ALK Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival JAK_STAT->Cell_Survival

Caption: this compound inhibits TRK, ROS1, and ALK signaling pathways.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Reagents Verify Drug Integrity & Cell Line Authenticity Start->Check_Reagents Check_Protocol Review Experimental Protocol & Conditions Start->Check_Protocol On_Target_Analysis Assess On-Target Inhibition (e.g., p-TRK) Check_Reagents->On_Target_Analysis Check_Protocol->On_Target_Analysis Resistance_Mechanism Investigate Resistance Mechanisms On_Target_Analysis->Resistance_Mechanism Target Inhibited, but No Phenotype Off_Target_Analysis Investigate Off-Target Effects On_Target_Analysis->Off_Target_Analysis Unexpected Phenotype On_Target_Mutation Sequence Kinase Domain Resistance_Mechanism->On_Target_Mutation Bypass_Pathway Screen for Bypass Pathway Activation Resistance_Mechanism->Bypass_Pathway Kinome_Scan Perform Kinome-wide Profiling Off_Target_Analysis->Kinome_Scan

Caption: A logical workflow for troubleshooting unexpected this compound results.

Bypass Pathway Activation

Bypass_Pathway_Activation cluster_main Primary Signaling cluster_bypass Bypass Activation TRK TRK/ROS1/ALK Downstream Downstream Effectors (AKT, ERK) TRK->Downstream Cell_Survival Cell Proliferation & Survival Downstream->Cell_Survival This compound This compound This compound->TRK Bypass_RTK Other RTKs (e.g., MET, EGFR) Bypass_RTK->Downstream Bypass_Downstream Downstream Mutations (e.g., KRAS) Bypass_Downstream->Cell_Survival

Caption: Mechanisms of resistance via bypass pathway activation.

References

Anizatrectinib quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Anizatrectinib.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For short-term storage (days to weeks), this compound should be kept at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound free base is 529.6 g/mol .[2] The hydrochloride salt has a molecular weight of 566.08 g/mol .[1] Batch-specific molecular weights may vary due to hydration.[1]

Q3: What are the common solvents for dissolving this compound?

Q4: How can I assess the purity of my this compound sample?

A4: The most common method for assessing the purity of small molecule inhibitors like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A well-developed HPLC method can separate this compound from its impurities.

Q5: What are potential sources of impurities in this compound?

A5: Impurities can arise from the synthesis process, including unreacted starting materials, by-products, and intermediates.[4][5] Degradation products formed during storage or handling are another source of impurities.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the pH of the mobile phase.- Use a new or different HPLC column.- Reduce the concentration of the injected sample.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure proper functioning.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step between injections.- Inject a blank solvent to check for carryover.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Increase the sample concentration.- Determine the optimal UV absorption wavelength for this compound.- Check the detector lamp and other settings.
Purity Assessment Issues
Issue Potential Cause Troubleshooting Steps
Presence of Unexpected Peaks in Chromatogram - Synthesis-related impurities- Degradation of the sample- Review the synthesis pathway to identify potential by-products.[4]- Perform forced degradation studies to identify potential degradants.[6]
Purity Decreasing Over Time - Improper storage conditions- Inherent instability of the compound- Store the compound under the recommended conditions (dry, dark, and at the correct temperature).- Conduct a formal stability study to determine the shelf life.
Inconsistent Purity Results Between Batches - Variability in the manufacturing process- Standardize the synthesis and purification procedures.- Implement stringent in-process controls.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. Optimization may be required.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid or Ammonium acetate
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Filter and degas both mobile phases before use.

4. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

5. Chromatographic Conditions:

  • Column: C18 reverse-phase column
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Scan for the lambda max of this compound (typically between 250-350 nm for similar compounds).
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 26 | 95 | 5 | | 30 | 95 | 5 |

6. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

1. Forced Degradation Conditions:

  • Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for 24 hours.
  • Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
  • Photostability: Expose this compound solution to UV light (254 nm) for 24 hours.

2. Sample Preparation:

  • After exposure to the degradation conditions, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.

3. HPLC Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1.
  • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.
  • Identify and quantify the degradation products.

Visualizations

Anizatrectinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling TrkA TrkA Receptor PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PLC_gamma PLCγ Pathway TrkA->PLC_gamma This compound This compound This compound->TrkA Inhibits NGF Nerve Growth Factor (NGF) NGF->TrkA Binds to Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival PLC_gamma->Cell_Survival

Caption: this compound signaling pathway.

HPLC_Workflow Start Start: Sample Received Sample_Prep Sample Preparation (Dissolve & Dilute) Start->Sample_Prep Injection Inject Sample Sample_Prep->Injection HPLC_Setup HPLC System Setup (Mobile Phase, Column) HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/MS Detection Chromatography->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report End End Purity_Report->End

Caption: HPLC workflow for purity assessment.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram? Is_It_In_Blank Peak in Blank Injection? Start->Is_It_In_Blank Contamination Source of Contamination: - Mobile Phase - Glassware - Injector Is_It_In_Blank->Contamination Yes Synthesis_Impurity Synthesis-Related Impurity? Is_It_In_Blank->Synthesis_Impurity No Review_Synthesis Review Synthesis Pathway & Starting Materials Synthesis_Impurity->Review_Synthesis Yes Degradation_Product Degradation Product? Synthesis_Impurity->Degradation_Product No Forced_Degradation Perform Forced Degradation Study Degradation_Product->Forced_Degradation Yes Unknown Characterize Unknown Peak (e.g., MS) Degradation_Product->Unknown No

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Optimizing Anizatrectinib* Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

*Note: Anizatrectinib is presumed to be a synonym for Entrectinib. All information provided pertains to Entrectinib.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in kinase assays. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a potent inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS proto-oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK).[1][2] It functions as an ATP-competitive inhibitor of these kinases.[1]

Q2: What is the mechanism of action of this compound?

This compound competitively binds to the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases.[1][3] In cancer cells driven by fusions or mutations of these kinases, this inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][3] This ultimately leads to the suppression of tumor growth and induction of apoptosis.[1]

Q3: What is a typical starting concentration range for this compound in a biochemical kinase assay?

Based on its in vitro potency, a starting concentration range of 0.1 nM to 10 µM is recommended for generating a dose-response curve and determining the IC50 value. The IC50 values for its primary targets are in the low nanomolar range.[4]

Q4: How does the ATP concentration in my assay affect the IC50 value of this compound?

Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will increase with higher concentrations of ATP in the assay.[5] It is crucial to keep the ATP concentration constant across all experiments you wish to compare. For determining the intrinsic inhibitory potential (Ki), it is recommended to use an ATP concentration at or near the Km for ATP of the specific kinase.

This compound Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its high potency and selectivity for its primary targets.

KinaseIC50 (nmol/L)
TRKA 1
TRKB 3
TRKC 5
ROS1 7
ALK 12
JAK240
ACK170
IGF1R122
FAK140
FLT3164
BRK195
IR209
AUR2215
JAK3349
Data sourced from:[4]

Experimental Protocols

Detailed Protocol for IC50 Determination of this compound in a Fluorescence-Based Kinase Assay

This protocol provides a general framework for determining the IC50 value of this compound against a target kinase (e.g., TRKA, ROS1, or ALK) using a fluorescence-based assay format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). The optimal buffer composition may vary depending on the kinase.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Dilution Series: Create a serial dilution of this compound in 100% DMSO. From this, prepare a 4X working solution of each concentration in the kinase buffer.

  • ATP Solution: Prepare a 4X working solution of ATP in the kinase buffer. The final concentration should ideally be at the Km of the kinase for ATP.

  • Substrate Solution: Prepare a 4X working solution of the appropriate fluorescently labeled peptide substrate in the kinase buffer.

  • Kinase Solution: Prepare a 4X working solution of the kinase in the kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Stop Solution: Prepare a solution to stop the kinase reaction, such as 50 mM EDTA.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X this compound working solutions to the appropriate wells. For control wells, add 5 µL of kinase buffer with the same percentage of DMSO.

  • Add 5 µL of the 4X substrate solution to all wells.

  • Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" control wells.

  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.

  • Incubate the plate at 30°C for the predetermined optimal reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the stop solution.

  • Read the plate on a suitable fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

3. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" controls) from all other readings.

  • Calculate the percent inhibition for each this compound concentration relative to the "vehicle control" (0% inhibition) and "no enzyme" control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Autofluorescence of this compound or other components.- Contamination of reagents or plate.- Run a control with this compound and all assay components except the kinase to measure its intrinsic fluorescence and subtract it from the readings.- Use high-quality reagents and plates.- Consider using a different fluorescent probe with longer excitation/emission wavelengths to minimize autofluorescence.
Low signal-to-background ratio - Insufficient kinase activity.- Suboptimal ATP or substrate concentration.- Incorrect buffer conditions (pH, cofactors).- Increase the kinase concentration or incubation time (ensure the reaction remains in the linear range).- Optimize ATP and substrate concentrations. The substrate concentration should typically be at or below its Km.- Perform buffer optimization experiments.
No or very low inhibition at high this compound concentrations - Inactive this compound.- Very high ATP concentration outcompeting the inhibitor.- Kinase mutation conferring resistance.- Verify the integrity and concentration of the this compound stock solution.- Reduce the ATP concentration to the Km value of the kinase.- Sequence the kinase domain to check for known resistance mutations (e.g., in ROS1 or ALK).[6][7]
High variability between replicate wells - Pipetting errors.- Inconsistent mixing.- Edge effects in the plate.- Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the plate after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
IC50 value differs significantly from published data - Different assay conditions (ATP concentration, buffer, temperature).- Different kinase construct or source.- Different assay format (e.g., radiometric vs. fluorescence).- Standardize assay conditions, particularly the ATP concentration, with those reported in the literature if possible.- Ensure the kinase construct and purity are appropriate for the assay.

Visualizations

This compound Mechanism of Action

Anizatrectinib_Mechanism cluster_membrane Cell Membrane Receptor TRK / ROS1 / ALK Receptor Tyrosine Kinase Signaling Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) Receptor->Signaling Inhibits Phosphorylation This compound This compound This compound->Receptor Binds to ATP pocket ATP ATP ATP->Receptor Blocked Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: this compound competitively inhibits ATP binding to TRK, ROS1, and ALK kinases.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Substrate) Inhibitor_Dilution Prepare this compound Serial Dilutions Reagents->Inhibitor_Dilution Dispense Dispense Reagents & Inhibitor into Plate Inhibitor_Dilution->Dispense Incubate Incubate at 30°C Dispense->Incubate Read Read Fluorescence Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Troubleshooting Logic for Low Inhibition

Troubleshooting_Logic Start Low or No Inhibition Observed? Check_Inhibitor Is this compound Stock Valid? Start->Check_Inhibitor Check_ATP Is ATP Concentration Too High? Check_Inhibitor->Check_ATP Yes End_Inhibitor Replace this compound Stock Check_Inhibitor->End_Inhibitor No Check_Kinase Is Kinase Mutated? Check_ATP->Check_Kinase No End_ATP Lower ATP to Km Value Check_ATP->End_ATP Yes End_Kinase Sequence Kinase Domain Check_Kinase->End_Kinase Possibly

Caption: Troubleshooting flowchart for assays showing unexpectedly low inhibition.

References

Technical Support Center: Anizatrectinib Protocol Refinement for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Anizatrectinib is limited as of late 2025. This technical support guide has been developed using information on the well-characterized, structurally related pan-Trk/ROS1/ALK inhibitor, Entrectinib, and general principles of kinase inhibitor research. Researchers should use this as a foundational guide and validate all protocols and expected outcomes for this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

This compound is understood to be a selective tyrosine kinase inhibitor.[1] Based on the therapeutic class, it likely targets Tropomyosin Receptor Kinases (TRK) A, B, and C, and potentially ROS1 and ALK receptor tyrosine kinases.[2][3] In cancers with activating fusions of the genes encoding these kinases (NTRK1, NTRK2, NTRK3, ROS1, and ALK), the resulting chimeric proteins are constitutively active, driving oncogenic signaling pathways. This compound is expected to competitively bind to the ATP-binding pocket of these kinases, inhibiting their catalytic activity and thereby blocking downstream signaling required for tumor cell proliferation and survival.[4][5]

Q2: Which signaling pathways are likely affected by this compound?

Based on its presumed targets, this compound would primarily inhibit signaling pathways downstream of TRK, ROS1, and ALK. These include the MAPK/ERK, PI3K/AKT, and PLC-γ pathways, all of which are critical for cell growth, proliferation, and survival.[4][5]

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration is cell-line dependent and should be determined empirically. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.[6][7]

Q4: I am observing off-target effects. What could be the cause?

Off-target effects are a known consideration with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[8][9] These effects can be concentration-dependent. To mitigate this, it is crucial to use the lowest effective concentration of this compound, as determined by your dose-response experiments. Additionally, consider performing kinase profiling to identify potential off-target interactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability assays - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Reagent instability or improper preparation.- Contamination.- Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh reagents and follow manufacturer's instructions.- Regularly test for mycoplasma contamination.
No or low inhibition of target kinase phosphorylation - this compound instability or degradation.- Insufficient drug concentration or incubation time.- Low basal kinase activity in the chosen cell line.- Incorrect antibody for Western blotting.- Prepare fresh stock solutions of this compound and store them appropriately.- Perform a time-course and dose-response experiment to optimize treatment conditions.- Confirm that your cell line expresses the target kinase and that it is active.- Use a validated phospho-specific antibody.
Development of drug resistance in long-term cultures - On-target resistance mutations in the kinase domain.- Activation of bypass signaling pathways.- Sequence the kinase domain of the target receptor to identify potential mutations.[10]- Investigate the activation of alternative signaling pathways (e.g., EGFR, MET) via Western blotting or phospho-kinase arrays.[11]
Inconsistent results between experiments - Variation in cell passage number.- Differences in reagent lots.- Minor variations in experimental timing.- Use cells within a consistent and narrow passage number range.- Validate new lots of critical reagents (e.g., antibodies, serum).- Maintain consistent incubation times and experimental procedures.

Quantitative Data Summary

The following tables present hypothetical data based on typical results for pan-TRK inhibitors. Users must determine these values experimentally for this compound.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineTarget FusionIC50 (nM)
KM12TPM3-NTRK15
CUTO-3EML4-NTRK310
HCC78SLC34A2-ROS115
H2228EML4-ALK20

Table 2: Example of Cell Viability Data for this compound Treatment (72h)

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
1052.1 ± 3.5
10015.8 ± 2.9
10005.2 ± 1.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Target Inhibition

This protocol can be used to assess the inhibition of target kinase phosphorylation.

  • Cell Lysis: Treat cells with this compound at various concentrations and for different durations. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., anti-phospho-TRKA, anti-TRKA) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and express the level of phosphorylated protein relative to the total protein.

Visualizations

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg This compound This compound This compound->TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Survival Signaling

Caption: Putative signaling pathway inhibited by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with This compound (Dose-Response) start->treatment incubation Incubate for 72h treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Mitigating Anizatrectinib-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Anizatrectinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on identifying and mitigating drug-induced cellular stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive tyrosine kinase inhibitor (TKI). It targets Tropomyosin Receptor Kinases (TRK A, B, and C), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] In cancer cells with activating fusions of these kinases, this compound inhibits downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to the induction of apoptosis and suppression of cell proliferation.[5][6][7][8][9]

Q2: What are the common types of cellular stress observed with tyrosine kinase inhibitors like this compound?

A2: While highly effective, TKIs can induce off-target effects and cellular stress. The two most prominent forms are Oxidative Stress, characterized by an accumulation of reactive oxygen species (ROS), and Endoplasmic Reticulum (ER) Stress, resulting from an accumulation of unfolded or misfolded proteins.[10] Both can lead to cellular damage and apoptosis in non-target cells, or contribute to drug resistance in cancer cells.

Q3: How can I detect if this compound is inducing cellular stress in my experimental model?

A3: For oxidative stress, you can measure ROS levels using fluorescent probes like DCFDA or CellROX. To detect ER stress, you can perform Western blot or qPCR analysis for key markers of the Unfolded Protein Response (UPR), such as GRP78 (BiP), CHOP, ATF4, and spliced XBP1.[11][12][13][14][15]

Q4: What are potential strategies to mitigate this compound-induced cellular stress?

A4: To counteract oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may be beneficial.[16][17][18] For ER stress, the use of specific inhibitors for pathways downstream of the UPR, such as PERK or IRE1α inhibitors, could be explored, although this is a more experimental approach.

Q5: My cells are developing resistance to this compound. Could cellular stress be a contributing factor?

A5: Yes, chronic sublethal levels of cellular stress can lead to the activation of pro-survival signaling pathways and contribute to acquired drug resistance. The Unfolded Protein Response (UPR), initially a protective mechanism against ER stress, can promote cell survival and adaptation under chronic stress conditions.[19]

Troubleshooting Guides

Issue 1: High levels of apoptosis in control (non-cancerous) cell lines treated with this compound.
Possible Cause Suggested Solution
Off-target toxicity due to oxidative stress Co-incubate cells with an antioxidant such as N-acetylcysteine (NAC). Perform a dose-response experiment to determine the optimal concentration of NAC that reduces apoptosis in control cells without compromising the anti-cancer efficacy of this compound in target cells.
Off-target toxicity due to ER stress Analyze the expression of UPR markers (e.g., CHOP, GRP78) to confirm ER stress. If confirmed, consider reducing the concentration of this compound or the treatment duration.
Inappropriate drug concentration Perform a dose-response curve to determine the IC50 of this compound in your control and cancer cell lines to ensure you are using a therapeutically relevant and selective concentration.
Issue 2: Inconsistent results in in-vitro kinase assays.
Possible Cause Suggested Solution
ATP concentration too high This compound is an ATP-competitive inhibitor. Ensure the ATP concentration in your assay is at or near the Km for the kinase to allow for competitive inhibition.
Incorrect buffer components Ensure the buffer composition, pH, and salt concentrations are optimal for the specific kinase's activity. Avoid components that may interfere with the assay, such as high concentrations of detergents.
Enzyme instability Keep the kinase on ice at all times and use it within its recommended shelf life. Prepare fresh dilutions for each experiment.
Substrate issues Confirm the purity and concentration of your substrate. Ensure it is a suitable substrate for the kinase being tested.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound on cellular stress markers and the mitigating effects of N-acetylcysteine (NAC). These are for illustrative purposes and actual results may vary.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels

Cell LineTreatmentROS Fold Change (vs. Control)
Control (Non-cancerous) This compound (1 µM)3.5 ± 0.4
This compound (1 µM) + NAC (5 mM)1.2 ± 0.2
Cancer (NTRK-fusion) This compound (1 µM)2.8 ± 0.3
This compound (1 µM) + NAC (5 mM)1.1 ± 0.1

Table 2: Effect of this compound on ER Stress Marker Expression (Fold Change vs. Control)

GeneTreatment (24h)Control (Non-cancerous)Cancer (NTRK-fusion)
GRP78 (BiP) This compound (1 µM)4.2 ± 0.53.1 ± 0.4
CHOP This compound (1 µM)6.8 ± 0.75.2 ± 0.6
sXBP1 This compound (1 µM)5.5 ± 0.64.0 ± 0.5

Experimental Protocols

Protocol 1: Quantification of Intracellular ROS using DCFDA
  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with this compound, N-acetylcysteine, or a combination of both for the desired time period (e.g., 24 hours). Include a vehicle-only control.

  • DCFDA Staining: Remove the treatment media and wash the cells with 1X PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in pre-warmed serum-free media to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells with 1X PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Assessment of ER Stress by Western Blot
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, ATF4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations

Anizatrectinib_Signaling_Pathway This compound This compound TRK_ROS1_ALK TRK / ROS1 / ALK (Fusion Proteins) This compound->TRK_ROS1_ALK Inhibits PI3K PI3K TRK_ROS1_ALK->PI3K RAS RAS TRK_ROS1_ALK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits

Caption: this compound's primary signaling pathway inhibition.

ER_Stress_Response TKI Tyrosine Kinase Inhibitor (e.g., this compound) ER_Stress ER Stress (Unfolded Proteins) TKI->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s sXBP1 IRE1a->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Adaptation Adaptation & Survival (Chaperone Expression) XBP1s->Adaptation ATF6n->Adaptation Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) to ER Stress.

Experimental_Workflow Start Start: Cell Culture Treatment This compound +/- Mitigating Agent Start->Treatment ROS_Assay ROS Assay (e.g., DCFDA) Treatment->ROS_Assay ER_Assay ER Stress Assay (Western/qPCR) Treatment->ER_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis ER_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing this compound-induced stress.

References

Validation & Comparative

Anizatrectinib vs. Larotrectinib: A Preclinical Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Tropomyosin Receptor Kinase (TRK) family have emerged as a promising treatment for tumors harboring NTRK gene fusions. This guide provides a preclinical comparison of two such inhibitors: anizatrectinib and the first-generation, FDA-approved drug, larotrectinib. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical data to inform further investigation and development.

Executive Summary

Larotrectinib is a potent and highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC) and has demonstrated robust anti-tumor activity in various preclinical models and clinical trials, leading to its approval for the treatment of NTRK fusion-positive cancers. Preclinical data for this compound, a potent TRKA inhibitor, is comparatively limited in the public domain, hindering a comprehensive head-to-head comparison. This guide summarizes the available preclinical data for both compounds, highlighting the established efficacy and resistance profile of larotrectinib and the current knowledge of this compound.

Mechanism of Action

Both this compound and larotrectinib are small molecule inhibitors that target the ATP-binding site of TRK kinases. NTRK gene fusions lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains, driving downstream signaling pathways that promote cell proliferation and survival. By blocking the kinase activity of these fusion proteins, this compound and larotrectinib effectively inhibit these oncogenic signals.

TRK_Signaling_Pathway cluster_cell Tumor Cell cluster_pathways Downstream Signaling NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Fusion_Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK_Fusion_Protein->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion_Protein->PI3K_AKT_mTOR Activates ATP ATP ATP->TRK_Fusion_Protein Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Anizatrectinib_Larotrectinib This compound / Larotrectinib Anizatrectinib_Larotrectinib->TRK_Fusion_Protein Inhibits

Figure 1: Simplified TRK signaling pathway and mechanism of inhibition by this compound and larotrectinib.

In Vitro Activity

Kinase Inhibition

Larotrectinib demonstrates potent and selective inhibition of all three TRK kinases. In contrast, publicly available data for this compound primarily highlights its potent activity against TRKA.

CompoundTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)
This compound 1.3[1]Data not availableData not available
Larotrectinib 5-115-115-11

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in a biochemical assay.

Cell-Based Assays

Larotrectinib has been shown to inhibit the proliferation of various cancer cell lines harboring NTRK fusions and to induce apoptosis and cell cycle arrest. For instance, in colon cancer cell lines COLO205 and HCT116, larotrectinib demonstrated IC₅₀ values of 356 nM and 305 nM, respectively, in a CCK-8 cell viability assay.[1]

In Vivo Activity

Larotrectinib has demonstrated significant dose-dependent tumor growth inhibition in various xenograft models of NTRK fusion-positive cancers. These preclinical in vivo studies provided a strong rationale for its clinical development.

Detailed in vivo preclinical data for this compound in similar models has not been publicly reported.

Resistance Mechanisms

Acquired resistance is a known challenge for targeted therapies. For larotrectinib, both on-target and off-target resistance mechanisms have been identified in preclinical and clinical settings.

On-target resistance to larotrectinib primarily involves the acquisition of mutations in the NTRK kinase domain, which interfere with drug binding. The most common mutations occur in the:

  • Solvent front: e.g., G595R in NTRK1 and G623R in NTRK3.[2][3]

  • Gatekeeper residue: e.g., F589L in NTRK1.[2]

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for TRK signaling. These can include:

  • Activation of the MAPK pathway through mutations in genes like KRAS or BRAF.

  • Activation of the IGF1R pathway .[2]

The resistance profile of this compound has not been extensively characterized in publicly available literature.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (IC₅₀ Determination) Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Cell_Lines NTRK Fusion-Positive Cancer Cell Lines Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Cell_Lines->Apoptosis_Assay Xenograft Xenograft Models (e.g., subcutaneous implantation of tumor cells in mice) Treatment Drug Administration (e.g., oral gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement

Figure 2: General experimental workflow for preclinical evaluation of TRK inhibitors.

Experimental Protocols

Detailed, specific protocols for the preclinical evaluation of this compound are not publicly available. The following are general protocols for the types of assays typically used to characterize TRK inhibitors like larotrectinib.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the IC₅₀ of a compound against purified TRK kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Purified recombinant TRK kinase domains, a suitable substrate (e.g., a poly-GT peptide), ATP, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor-labeled streptavidin (if a biotinylated substrate is used) is added. The FRET signal, which is proportional to the extent of substrate phosphorylation, is measured on a suitable plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells harboring an NTRK fusion are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Xenograft Study (General Protocol)

Xenograft studies in immunodeficient mice are conducted to evaluate the in vivo anti-tumor efficacy of a compound.

  • Cell Implantation: NTRK fusion-positive cancer cells are implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered, typically orally, at one or more dose levels for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

Larotrectinib is a well-characterized, potent, and selective pan-TRK inhibitor with proven preclinical and clinical efficacy against NTRK fusion-positive cancers. While this compound has shown potent inhibition of TRKA in biochemical assays, a comprehensive preclinical comparison is currently limited by the lack of publicly available data on its activity against other TRK kinases, its effects in cellular and in vivo models, and its resistance profile. Further research and data disclosure on this compound are necessary to fully understand its preclinical profile and potential as a therapeutic agent for NTRK fusion-positive cancers.

References

Anizatrectinib vs. Entrectinib: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available preclinical data on the kinase inhibition profiles of anizatrectinib and entrectinib, two targeted cancer therapies.

This guide provides a comparative analysis of the in vitro efficacy of this compound and entrectinib, focusing on their activity against key oncogenic driver kinases. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profiles of these inhibitors.

Summary of In Vitro Efficacy

Entrectinib is a potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and ALK kinases.[1][2][3][4][5][6] In contrast, available preclinical data for this compound, also known as BIIB091, characterize it as a highly potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][7][8][9] Currently, there is no publicly available in vitro data demonstrating the efficacy of this compound against the TRK family, ROS1, or ALK kinases, which are the primary targets of entrectinib. Therefore, a direct in vitro efficacy comparison against these specific oncoproteins is not possible at this time.

The following table summarizes the available in vitro inhibitory concentrations (IC50) for entrectinib against its target kinases.

Target KinaseEntrectinib IC50 (nM)This compound IC50 (nM)
TRKA1 - 1.7[1][2]Data Not Available
TRKB0.1 - 3[1][2]Data Not Available
TRKC0.1 - 5[1][2]Data Not Available
ROS10.2 - 7[1][2]Data Not Available
ALK1.6 - 12[1][2]Data Not Available
BTKData Not Available<0.5[2]

Signaling Pathway Targeted by Entrectinib

Entrectinib exerts its therapeutic effect by inhibiting the signaling pathways driven by TRK, ROS1, and ALK fusion proteins. These fusion proteins are constitutively active and promote cancer cell proliferation and survival through downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways.

Entrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_ROS1_ALK TRK/ROS1/ALK Fusion Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_ROS1_ALK->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_ROS1_ALK->PI3K_AKT_mTOR Activation Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK Inhibition

Figure 1: Simplified signaling pathway targeted by entrectinib.

Experimental Protocols

The in vitro efficacy of tyrosine kinase inhibitors is typically determined through biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., TRKA, ROS1, ALK) and a specific peptide substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., entrectinib) is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are combined with the test compound in the wells of a microplate.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for phosphorylation of the substrate by the kinase.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • IC50 Determination: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Mix_Reagents Combine Reagents in Microplate Wells Prepare_Reagents->Mix_Reagents Incubate Incubate at Controlled Temperature Mix_Reagents->Incubate Stop_Reaction Terminate Kinase Reaction Incubate->Stop_Reaction Detect_Signal Quantify Phosphorylated Substrate Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (Cell-Based Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

General Protocol (using a tetrazolium-based assay like MTT or MTS):

  • Cell Seeding: Cancer cells harboring the specific gene fusion (e.g., a cell line with an NTRK fusion) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • Reagent Addition: A tetrazolium salt solution (e.g., MTT, MTS) is added to each well.

  • Color Development: Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The percentage of cell viability at each compound concentration is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits cell viability by 50%, is determined from the dose-response curve.

Conclusion

Entrectinib is a well-characterized inhibitor of TRK, ROS1, and ALK kinases with potent in vitro activity. The available data for this compound strongly indicate its role as a selective and potent BTK inhibitor. Due to the lack of published data on this compound's activity against TRK, ROS1, and ALK, a direct comparative analysis of in vitro efficacy against these targets is not feasible. Further research into the broader kinase inhibition profile of this compound is necessary to enable such a comparison.

References

Validating Anizatrectinib's On-Target Activity: A Comparative Guide Using Knockout Models and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the validation of Anizatrectinib's on-target activity. This publication provides a comprehensive comparison of knockout models with alternative validation techniques, supported by experimental data and detailed protocols.

This compound, a next-generation pan-Trk inhibitor, has demonstrated significant promise in targeting cancers driven by NTRK gene fusions. Validating the on-target activity of such potent inhibitors is a critical step in preclinical and clinical development, ensuring both efficacy and safety. This guide provides an in-depth comparison of methodologies for confirming that this compound's therapeutic effects are a direct result of its interaction with the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).

Executive Summary

The gold standard for validating on-target activity is the use of knockout (KO) models, where the target gene (in this case, NTRK1, NTRK2, or NTRK3) is genetically deleted. This approach provides the most definitive evidence of target dependency. This guide will detail the generation of NTRK knockout models and present a comparative analysis of this compound's activity in these models versus their wild-type (WT) counterparts.

Furthermore, we will explore and compare alternative methods for on-target validation, including biochemical assays and the Cellular Thermal Shift Assay (CETSA), providing a multi-faceted approach to target engagement confirmation.

On-Target Validation Using NTRK Knockout Models

The fundamental principle behind using knockout models is to create a null background for the drug's target. If this compound's anti-proliferative or pro-apoptotic effects are diminished or abrogated in cells lacking the Trk receptors, it provides strong evidence of on-target activity.

Experimental Workflow for Knockout Model Validation

G cluster_0 Knockout Model Generation cluster_1 Comparative Activity Assays cluster_2 Data Analysis A Design sgRNAs targeting NTRK1/2/3 B CRISPR-Cas9 Transfection A->B C Single Cell Cloning B->C D Knockout Validation (Sequencing & Western Blot) C->D E Treat WT and KO cells with this compound D->E Use validated KO clones F Cell Viability Assay (e.g., CTG) E->F G Apoptosis Assay (e.g., Caspase-Glo) E->G H Phospho-Trk Western Blot E->H I Compare IC50 values between WT and KO F->I J Compare apoptotic response G->J K Confirm loss of pTrk signaling in KO H->K

Figure 1: Experimental workflow for validating this compound's on-target activity using NTRK knockout models.
Quantitative Data: this compound Activity in Wild-Type vs. NTRK Knockout Models

Due to the limited availability of public data specifically on this compound in NTRK knockout models, we present representative data from studies on other next-generation pan-Trk inhibitors, such as selitrectinib (LOXO-195), in cell lines with wild-type and mutated TRK, which serves a similar comparative purpose.

Cell Line ModelTargetInhibitorIC50 (nM)Fold Change (KO/Mutant vs. WT)
Ba/F3-TPM3-TrkA (WT)TrkASelitrectinib1.5-
Ba/F3-TPM3-TrkA (G595R)TrkA (mutant)Selitrectinib4.63.1
Ba/F3-ETV6-TrkC (WT)TrkCSelitrectinib<2.5-
Ba/F3-ETV6-TrkC (G623R)TrkC (mutant)Selitrectinib3.9>1.6

This data is representative and compiled from studies on next-generation pan-Trk inhibitors. The lack of specific public data on this compound in knockout models necessitates the use of these analogs to illustrate the expected experimental outcomes.

Alternative Methods for On-Target Validation

While knockout models are definitive, they can be time-consuming to generate. The following methods offer alternative or complementary approaches to validate on-target activity.

Biochemical Assays

Biochemical assays directly measure the interaction between a drug and its purified target protein. These cell-free assays are crucial for determining the intrinsic potency of an inhibitor.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents: Purified recombinant TrkA, TrkB, and TrkC kinase domains, ATP, a suitable substrate peptide, and this compound.

  • Procedure:

    • Incubate the purified kinase with varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • After a set incubation period, quench the reaction.

    • Quantify the phosphorylated substrate using methods like ADP-Glo™ Kinase Assay or a phosphospecific antibody-based ELISA.

  • Data Analysis: Determine the IC50 value of this compound for each Trk kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][2][3]

G A Treat cells with this compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble Trk protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature D->E F Determine melting temperature (Tm) E->F G Compare Tm shift between treated and vehicle F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

A significant increase in the melting temperature (Tm) of Trk proteins in the presence of this compound indicates direct binding and target engagement within the cell.

Comparison of Validation Methods

MethodPrincipleAdvantagesDisadvantages
Knockout Models Genetic ablation of the target.Definitive evidence of on-target activity; allows for phenotypic assays.Time-consuming to generate; potential for compensatory mechanisms.
Biochemical Assays Direct measurement of drug-target interaction with purified components.High throughput; provides intrinsic potency (IC50).Lacks cellular context; does not account for cell permeability or off-target effects in a living system.
CETSA Ligand-induced thermal stabilization of the target protein in cells.Confirms target engagement in a cellular environment; no need for modified compounds or proteins.[1][2][3]Lower throughput than biochemical assays; requires specific antibodies for detection.

Detailed Experimental Protocols

Generation of NTRK Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general framework for generating NTRK knockout cell lines.[4]

  • sgRNA Design and Cloning:

    • Design at least two single guide RNAs (sgRNAs) targeting an early exon of the desired NTRK gene (NTRK1, NTRK2, or NTRK3) using a reputable online tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

  • Transfection:

    • Transfect the chosen cancer cell line with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000).

    • Include a mock-transfected control and a control with a non-targeting sgRNA.

  • Selection and Single-Cell Cloning:

    • 48 hours post-transfection, select for transfected cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.

    • Perform limiting dilution to isolate single cells into 96-well plates.

  • Validation of Knockout Clones:

    • Expand the single-cell clones.

    • Genomic DNA Sequencing: Extract genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Lyse the cells and perform a Western blot using an antibody specific for the target Trk protein to confirm the absence of protein expression.

Cellular Viability and Apoptosis Assays
  • Cell Seeding: Seed both wild-type and validated NTRK knockout cells in 96-well plates at an appropriate density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours.

  • Assay:

    • Viability: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent and measure luminescence.

    • Apoptosis: Add Caspase-Glo® 3/7 Assay reagent and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 for cell viability and the EC50 for apoptosis induction.

Conclusion

Validating the on-target activity of this compound is paramount. The use of NTRK knockout models provides the most unequivocal evidence of target dependency. When combined with complementary methods like biochemical assays and CETSA, researchers can build a comprehensive and robust data package to confirm the mechanism of action of this promising next-generation pan-Trk inhibitor. This guide provides the necessary frameworks and comparative insights to design and execute these critical validation studies.

References

A Comparative Guide to the Off-Target Kinase Profiles of TRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profiles of several Tropomyosin Receptor Kinase (TRK) inhibitors, with a primary focus on entrectinib and its alternatives, including larotrectinib, repotrectinib, and selitrectinib. Understanding the selectivity of these inhibitors is crucial for predicting potential off-target effects, understanding mechanisms of resistance, and guiding the development of next-generation therapies.

Introduction to TRK Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a critical role in neuronal development and function. Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors. TRK inhibitors have emerged as a significant class of targeted therapies for patients with NTRK fusion-positive cancers.

While highly effective, the clinical utility of TRK inhibitors can be influenced by their kinase selectivity. Off-target inhibition can lead to adverse events, while a narrow selectivity profile might be susceptible to the development of on-target resistance. This guide presents available off-target kinase profiling data to facilitate a direct comparison of these agents.

Off-Target Kinase Profiling Data

The following tables summarize the available quantitative off-target kinase profiling data for entrectinib, larotrectinib, repotrectinib, and selitrectinib. The data is presented as the percentage of inhibition at a given concentration or as IC50/Kd values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the dissociation constant, respectively. Lower values indicate higher potency.

It is important to note that a direct comparison is challenging due to variations in the specific kinases profiled and the assay formats used across different studies.

Entrectinib Off-Target Profile

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK.[1] Its off-target profile has been assessed against a panel of kinases.

KinaseIC50 (nmol/L)
On-Target
TRKA1
TRKB3
TRKC5
ROS17
ALK12
Selected Off-Targets
JAK240
ACK170
JAK1112
IGF1R122
FAK140
BRK195
IR209
AUR2215
JAK3349
RET393
Data sourced from a radiometric assay.[2]
Larotrectinib Off-Target Profile

Larotrectinib is a highly selective inhibitor of the TRK family of kinases.[3][4] Kinome profiling data from Carna Biosciences provides a broad overview of its selectivity. The following table highlights kinases with significant inhibition (less than 50% of control at 1 µM).

Kinase% of Control @ 1µM
On-Target
TRKA0
TRKB0
TRKC0
Selected Off-Targets
TNK22.6
MAP3K1510
STK1011
MAP4K512
TNK114
MAP3K315
MAP4K316
STK3317
MAP3K219
ZAK (MAP3K20)20
MAP4K221
MINK122
MAP2K423
MAP3K124
MAP3K425
Data from Carna Biosciences Kinome Profiling.[2]
Repotrectinib Off-Target Profile

Repotrectinib is a next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance mutations.[5] While a comprehensive public dataset is not available, studies indicate high selectivity with some off-target activity.

KinaseIC50 (nM)
On-Target
ROS10.07
TRKA0.83
TRKB0.05
TRKC0.1
ALK1.01
Selected Off-Targets
JAK21.04
LYN1.66
Src5.3
FAK6.96
Data from in vitro kinase assays.[6]
Selitrectinib Off-Target Profile

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is the primary target of the inhibitors discussed in this guide. Activation of TRK receptors by neurotrophins leads to the downstream activation of several key signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA/B/C) PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binds and activates AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Survival, Proliferation) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription

TRK Signaling Pathway
Experimental Workflow for Kinase Profiling

The off-target profiles of kinase inhibitors are typically determined using high-throughput screening methods. The following diagram outlines a generalized workflow for such an experiment.

Kinase_Profiling_Workflow cluster_preparation Assay Preparation cluster_assay Kinase Activity Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., Anizatrectinib) Incubation Incubation of Inhibitor, Kinase, and Reagents Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Detection of Kinase Activity (e.g., Radiometric, Fluorescence) Incubation->Detection DataAcquisition Data Acquisition (Signal Measurement) Detection->DataAcquisition Analysis Calculation of % Inhibition or IC50/Kd DataAcquisition->Analysis Profile Generation of Off-Target Kinase Profile Analysis->Profile

Kinase Profiling Workflow

Experimental Protocols

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

The radiometric kinase assay is considered a gold standard for determining kinase activity. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), a buffer solution with cofactors (e.g., Mg2+, Mn2+), and the test inhibitor at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (commonly [γ-33P]ATP or [γ-32P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.

  • Washing: The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.

Competition Binding Assay (e.g., KINOMEscan™)

Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.

General Protocol:

  • Assay Components: The assay typically involves three main components: the kinase of interest (often tagged, e.g., with DNA), an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition: The kinase is incubated with the immobilized ligand in the presence of the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Separation: Unbound components are washed away, leaving the kinase-ligand complexes.

  • Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to detect the DNA tag on the kinase.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the signal indicates that the test compound has bound to the kinase and displaced the immobilized ligand. The results are often reported as percent of control or can be used to calculate a dissociation constant (Kd).[4][8]

Conclusion

The off-target profiles of TRK inhibitors reveal important differences in their selectivity. Entrectinib, a multi-targeted inhibitor, shows activity against several other kinases in addition to its primary targets. Larotrectinib demonstrates a high degree of selectivity for the TRK family. Repotrectinib, a next-generation inhibitor, is also highly potent against its intended targets with some off-target activity against kinases like JAK2 and Src family members. While comprehensive public data for selitrectinib is limited, it is reported to be a highly selective TRK inhibitor.

The choice of a particular TRK inhibitor for therapeutic use or for further research and development should consider this off-target profile in conjunction with on-target potency, resistance profiles, and clinical efficacy and safety data. The experimental protocols described provide a basis for understanding how these critical selectivity data are generated.

References

Navigating Resistance: A Comparative Analysis of Mutations Conferring Resistance to TRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of resistance mutations to Tropomyosin Receptor Kinase (TRK) inhibitors, with a focus on entrectinib and its alternatives. We delve into the molecular basis of resistance, supported by experimental data, to inform the development of next-generation therapeutics and strategies to overcome treatment failure.

First-generation TRK inhibitors, such as entrectinib and larotrectinib, have demonstrated significant efficacy in patients with tumors harboring NTRK gene fusions.[1][2] However, the emergence of acquired resistance limits their long-term benefit.[3][4] Resistance can be broadly categorized into on-target mechanisms, involving mutations in the NTRK kinase domain, and off-target mechanisms, which activate bypass signaling pathways.[1][5]

On-Target Resistance: A Tale of Two Generations

On-target resistance to first-generation TRK inhibitors most commonly arises from mutations within the TRK kinase domain that interfere with drug binding.[1][5] These mutations are often located in the solvent front, gatekeeper, or xDFG regions of the kinase domain.[1][3]

Second-generation TRK inhibitors, such as selitrectinib and repotrectinib, were specifically designed to overcome these resistance mutations.[3][5] While effective against many first-generation resistance mutations, resistance to these newer agents can also emerge, often through different kinase domain mutations.[3]

Comparative Inhibitory Activity of TRK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various TRK inhibitors against wild-type TRK and common resistance mutations, providing a quantitative comparison of their potency.

TargetLarotrectinib IC50 (nM)Entrectinib IC50 (nM)Selitrectinib IC50 (nM)Repotrectinib IC50 (nM)
Wild-Type
TRKA---<0.2
TRKC---<0.2
Solvent Front Mutations
TRKA G595R----
TRKC G623R6,940-272
Gatekeeper Mutations
TRKC F617I4,330-52<0.2
xDFG Motif Mutations
TRKA G667C----
Compound Mutations
TRKA G595R/G667C--596205

Off-Target Resistance: Bypassing the Blockade

Resistance to TRK inhibitors can also occur through the activation of alternative signaling pathways that bypass the need for TRK signaling. These "off-target" mechanisms do not involve mutations in the NTRK gene itself. Common bypass pathways include:

  • Activation of the RAS-MAPK pathway: Acquired mutations in KRAS (e.g., G12C, G12D) and BRAF (e.g., V600E) have been identified in patients who developed resistance to TRK inhibitors.[5][6][7][8]

  • MET Amplification: Increased signaling through the MET receptor tyrosine kinase, due to gene amplification, can also confer resistance.[4][5][9]

  • IGF1R Activation: Preclinical data suggest that activation of the insulin-like growth factor 1 receptor (IGF1R) can mediate resistance to TRK inhibitors.[1][10]

These bypass mechanisms often lead to the sustained activation of downstream signaling cascades, such as the ERK pathway, rendering the tumor cells independent of TRK signaling for their growth and survival.[6][11]

Visualizing Resistance Mechanisms and Experimental Approaches

To better understand the complex interplay of resistance mechanisms and the experimental workflows used to identify them, the following diagrams are provided.

Signaling_Pathways cluster_TRK_Inhibition TRK Inhibition and On-Target Resistance cluster_Bypass_Pathways Off-Target Resistance (Bypass Pathways) NTRK Fusion NTRK Fusion TRK Kinase TRK Kinase NTRK Fusion->TRK Kinase Activates Downstream Signaling Downstream Signaling TRK Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation TRK Inhibitor TRK Inhibitor TRK Inhibitor->TRK Kinase Inhibits Resistance Mutations Solvent Front Gatekeeper xDFG Mutations Resistance Mutations->TRK Kinase Alters binding site KRAS/BRAF Mutation KRAS/BRAF Mutation MAPK Pathway MAPK Pathway KRAS/BRAF Mutation->MAPK Pathway Activates MET Amplification MET Amplification MET Amplification->MAPK Pathway Activates Cell Proliferation_Bypass Cell Proliferation MAPK Pathway->Cell Proliferation_Bypass

Figure 1: Signaling pathways in TRK inhibitor action and resistance.

Experimental_Workflow cluster_InVitro In Vitro Resistance Model Generation cluster_Analysis Analysis of Resistant Clones Tumor Cell Line NTRK-fusion Tumor Cell Line Chronic Exposure Chronic Exposure to TRK Inhibitor Tumor Cell Line->Chronic Exposure Resistant Clones Isolation of Resistant Clones Chronic Exposure->Resistant Clones NGS Next-Generation Sequencing (NGS) Resistant Clones->NGS Genomic Analysis Western Blot Western Blot Resistant Clones->Western Blot Protein Analysis Cell Viability Cell Viability Assays (IC50 determination) Resistant Clones->Cell Viability Functional Analysis

Figure 2: Experimental workflow for identifying resistance mutations.

Experimental Protocols

A detailed understanding of the methodologies used to investigate TRK inhibitor resistance is crucial for reproducing and building upon existing research.

Generation of Resistant Cell Lines
  • Cell Culture: NTRK-fusion positive cancer cell lines (e.g., KM12, HCC78) are cultured in standard media supplemented with fetal bovine serum and antibiotics.

  • Chronic Drug Exposure: To generate resistant clones, cells are continuously exposed to a TRK inhibitor (e.g., entrectinib) at an initial concentration close to the IC50 value. The drug concentration is gradually increased over several months as resistance develops.

  • Isolation of Resistant Clones: Single-cell colonies that can proliferate in the presence of high concentrations of the TRK inhibitor are isolated and expanded.

Mutational Analysis
  • Next-Generation Sequencing (NGS): Genomic DNA and RNA are extracted from both parental (sensitive) and resistant cell lines. Whole-exome sequencing or targeted sequencing of cancer-related genes is performed to identify acquired mutations in the resistant cells.[6][7]

Functional Assays
  • Cell Viability Assays: The sensitivity of parental and resistant cells to a panel of TRK inhibitors is determined using cell viability assays such as the CCK-8 assay.[6] Cells are seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability is then measured, and IC50 values are calculated.

  • Western Blotting: To assess the activation of signaling pathways, protein lysates from cells treated with or without TRK inhibitors are subjected to western blotting. Antibodies against total and phosphorylated forms of TRK, ERK, AKT, and other relevant signaling proteins are used to probe the membranes.[6]

In Vivo Tumor Models
  • Xenograft Models: Parental or resistant cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with a TRK inhibitor or vehicle control. Tumor growth is monitored over time to evaluate the in vivo efficacy of the drug against sensitive and resistant tumors.

Conclusion

Resistance to TRK inhibitors is a significant clinical challenge that can be driven by both on-target mutations and the activation of bypass signaling pathways. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies. Second-generation TRK inhibitors have shown promise in overcoming resistance mediated by some on-target mutations. For off-target resistance, combination therapies that co-target the bypass pathway and TRK may be a more effective approach.[6][9] The continued investigation of resistance mechanisms through robust preclinical models and the analysis of clinical samples will be critical in optimizing the use of TRK inhibitors and improving patient outcomes.

References

Next-Generation TRK Inhibitors Overcome Larotrectinib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of selitrectinib, repotrectinib, and taletrectinib in models of acquired resistance to the first-generation TRK inhibitor, larotrectinib.

Executive Summary

First-generation Tropomyosin receptor kinase (TRK) inhibitors, such as larotrectinib, have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers. However, the development of acquired resistance, primarily through on-target mutations in the TRK kinase domain, limits their long-term effectiveness. This guide provides a comparative overview of next-generation TRK inhibitors—selitrectinib, repotrectinib, and taletrectinib—designed to address this challenge. Preclinical data robustly support the efficacy of these agents against common larotrectinib-resistance mutations.

It is important to note that while the compound "anizatrectinib" is a recognized chemical entity, there is a lack of publicly available scientific literature detailing its efficacy in larotrectinib-resistant models.[1][2] Consequently, this compound is not included in this comparative analysis.

Mechanisms of Larotrectinib Resistance

Acquired resistance to larotrectinib predominantly arises from two main mechanisms:

  • On-target mutations: These are genetic alterations within the NTRK gene itself, specifically in the kinase domain. These mutations sterically hinder the binding of larotrectinib to the ATP-binding pocket. The most common on-target resistance mutations occur in three key regions:

    • Solvent front: e.g., G595R in TRKA and G623R in TRKC.[3]

    • Gatekeeper residue: e.g., F589L in TRKA and F617I in TRKC.[3]

    • xDFG motif: e.g., G667C in TRKA.[3]

  • Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for TRK signaling, thereby rendering TRK inhibition ineffective. Examples include mutations in genes like KRAS, BRAF, or amplification of MET.[4][5] Next-generation TRK inhibitors are primarily designed to overcome on-target resistance mutations.

Larotrectinib_Resistance_Mechanisms Mechanisms of Acquired Resistance to Larotrectinib cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Solvent_Front_Mutations Solvent Front Mutations (e.g., G595R, G623R) Gatekeeper_Mutations Gatekeeper Mutations (e.g., F589L, F617I) xDFG_Motif_Mutations xDFG Motif Mutations (e.g., G667C) MAPK_Pathway_Activation MAPK Pathway Activation (e.g., KRAS, BRAF mutations) Bypass_Signaling Other Bypass Signaling (e.g., MET amplification) Larotrectinib_Treatment Larotrectinib_Treatment Acquired_Resistance Acquired_Resistance Larotrectinib_Treatment->Acquired_Resistance Acquired_Resistance->Solvent_Front_Mutations More Common Acquired_Resistance->Gatekeeper_Mutations Acquired_Resistance->xDFG_Motif_Mutations Acquired_Resistance->MAPK_Pathway_Activation Less Common Acquired_Resistance->Bypass_Signaling

Mechanisms of acquired resistance to larotrectinib.

Comparative Efficacy of Next-Generation TRK Inhibitors

Selitrectinib, repotrectinib, and taletrectinib are next-generation TRK inhibitors characterized by their macrocyclic structure, which allows them to bind effectively to the ATP pocket of TRK kinases despite the presence of resistance mutations that hinder first-generation inhibitors.[6]

In Vitro Efficacy

The potency of these inhibitors has been evaluated in cellular assays, typically using the Ba/F3 cell line engineered to express various NTRK fusions, including those with larotrectinib-resistance mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.

TargetLarotrectinib IC50 (nM)Selitrectinib IC50 (nM)Repotrectinib IC50 (nM)Taletrectinib IC50 (nM)
Wild-Type Fusions
LMNA-TRKA>600-<0.1-
ETV6-TRKB--<0.1-
ETV6-TRKC-1.8-3.9<0.2-
Solvent Front Mutations
TRKA G595R>6002.0-2.30.1-4.5<100
TRKB G639R--0.6-
TRKC G623R6940270.2-2<100
TRKC G623E--1.4-
Gatekeeper Mutations
TRKA F589L>600-<0.1-
TRKC F617I433052<0.2-
xDFG Motif Mutations
TRKA G667C>1500124-34114.6-67.6>300
Compound Mutations
TRKA G595R/F589L--17.4-

Data compiled from multiple preclinical studies.[3][7][8][9][10][11] Dashes indicate data not available.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have corroborated the in vitro findings.

  • Selitrectinib (LOXO-195): In a patient with an ETV6-NTRK3 fusion-positive infantile fibrosarcoma who developed a TRKC G623R resistance mutation after responding to larotrectinib, treatment with selitrectinib led to a significant tumor response.[11] Similarly, a patient with a TPM3-NTRK1 fusion sarcoma and an acquired NTRK1 G595R mutation achieved a partial response with selitrectinib.[4]

  • Repotrectinib: In xenograft models, repotrectinib demonstrated significant tumor regression in tumors harboring wild-type or mutated TRK fusions.[10] For instance, in an LMNA–TRKA F589L (gatekeeper mutation) xenograft model, repotrectinib at doses of 3-30 mg/kg twice daily resulted in tumor regression of 67-79%.[7] Clinically, repotrectinib has shown activity in patients with TRK fusion-positive tumors who have developed resistance to prior TRK inhibitors.[10]

  • Taletrectinib: Preclinical evidence suggests that taletrectinib is effective against cells with NTRK resistance mutations, with IC50 values generally below 100 nM.[7] However, the TRKA G667C mutation showed resistance to taletrectinib.[7]

Signaling Pathways and Experimental Workflows

The constitutive activation of TRK fusion proteins drives cancer cell proliferation and survival primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT signaling pathways. Next-generation inhibitors are designed to block the ATP-binding site of the TRK kinase, thereby inhibiting autophosphorylation and the activation of these downstream pathways.

TRK_Signaling_Pathway TRK Fusion Signaling and Inhibition cluster_pathways Downstream Signaling Pathways TRK_Fusion_Protein TRK Fusion Protein (constitutively active) RAS RAS TRK_Fusion_Protein->RAS PI3K PI3K TRK_Fusion_Protein->PI3K Resistance_Mutation Resistance Mutation (e.g., G595R) TRK_Fusion_Protein->Resistance_Mutation develops RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival MAPK Pathway AKT AKT PI3K->AKT PI3K/AKT Pathway mTOR mTOR AKT->mTOR PI3K/AKT Pathway mTOR->Proliferation_Survival PI3K/AKT Pathway Next_Gen_Inhibitor Next-Generation TRK Inhibitor (e.g., Selitrectinib, Repotrectinib) Next_Gen_Inhibitor->Resistance_Mutation Inhibits Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion_Protein Inhibits

TRK fusion signaling and points of inhibition.

Experimental_Workflow General Experimental Workflow for Inhibitor Testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Engineering Engineer Ba/F3 cells to express wild-type or mutant NTRK fusions Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Line_Engineering->Proliferation_Assay IC50_Determination Determine IC50 values Proliferation_Assay->IC50_Determination Xenograft_Model Establish xenograft models in immunodeficient mice Treatment Administer TRK inhibitors Xenograft_Model->Treatment Tumor_Measurement Measure tumor volume Treatment->Tumor_Measurement Efficacy_Assessment Assess tumor growth inhibition or regression Tumor_Measurement->Efficacy_Assessment Start->Cell_Line_Engineering Start->Xenograft_Model

Generalized experimental workflow for inhibitor testing.

Experimental Protocols

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that is a standard tool for assessing the oncogenic potential of kinases and the efficacy of their inhibitors.

  • Cell Line Generation: Ba/F3 cells are engineered to express specific NTRK fusion proteins (both wild-type and mutant forms) via retroviral or lentiviral transduction. In the presence of an active TRK fusion protein, the cells become IL-3 independent for their proliferation and survival.[12][13]

  • Assay Principle: The assay measures the ability of a compound to inhibit the proliferation of these engineered Ba/F3 cells in the absence of IL-3. Inhibition of the driver TRK kinase leads to apoptosis and a reduction in cell viability.[12]

  • Methodology:

    • Engineered Ba/F3 cells are seeded in 96-well plates in media lacking IL-3.

    • The cells are treated with serial dilutions of the TRK inhibitors (e.g., larotrectinib, selitrectinib, repotrectinib).

    • After a defined incubation period (typically 48-72 hours), cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of viable cells.[12]

    • The resulting data are used to generate dose-response curves and calculate IC50 values.

Xenograft Models

Xenograft models are essential for evaluating the in vivo efficacy of anti-cancer agents.

  • Model Establishment: Human cancer cell lines harboring NTRK fusions or patient-derived tumor tissue (patient-derived xenografts, or PDXs) are implanted subcutaneously into immunodeficient mice (e.g., nude mice).[4][9]

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The TRK inhibitors are typically administered orally on a daily or twice-daily schedule.[4]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoints are typically tumor growth inhibition or tumor regression compared to the vehicle-treated control group.[9] Body weight is also monitored as an indicator of toxicity.

Conclusion

The development of next-generation TRK inhibitors represents a significant advancement in overcoming acquired resistance to first-generation agents like larotrectinib. Selitrectinib, repotrectinib, and taletrectinib have all demonstrated potent activity against clinically relevant on-target resistance mutations in preclinical models. Repotrectinib, in particular, has shown broad efficacy against a range of mutations, including solvent front, gatekeeper, and even some compound mutations. These findings provide a strong rationale for the clinical investigation and use of these next-generation inhibitors in patients with NTRK fusion-positive cancers who have progressed on initial TRK inhibitor therapy.

References

Anizatrectinib's Synergistic Potential: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anizatrectinib, a potent inhibitor of TRK, ROS1, and ALK tyrosine kinases, has demonstrated significant efficacy as a monotherapy in cancers harboring NTRK gene fusions and ROS1 rearrangements. However, the development of therapeutic resistance remains a critical challenge. This guide provides a comparative analysis of preclinical data on this compound's synergistic effects when combined with other targeted therapies to overcome resistance, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Overcoming Acquired Resistance: Synergistic Combinations

Preclinical research has identified several targeted therapy combinations that demonstrate synergy with this compound, primarily in the context of acquired resistance. These studies provide a strong rationale for clinical investigation into combination strategies to prolong patient benefit.

This compound and MET Inhibition in HGF-Driven Resistance

Hepatocyte growth factor (HGF) binding to its receptor, MET, can activate bypass signaling pathways, leading to resistance to TRK and ROS1 inhibitors. Preclinical studies have shown that combining this compound with a MET inhibitor can effectively counteract this resistance mechanism.

Quantitative Data Summary: this compound + Capmatinib

Cell LineCancer TypeGenetic AlterationTreatment ConditionEffect on Cell ViabilityIn Vivo Tumor Growth
KM12SMColon CarcinomaTPM3-NTRK1 fusionThis compound + HGFResistance observed-
KM12SMColon CarcinomaTPM3-NTRK1 fusionThis compound + Capmatinib + HGFResistance reversedTumor shrinkage observed
HCC78NSCLCSLC34A2-ROS1 fusionThis compound + HGFResistance observed-
HCC78NSCLCSLC34A2-ROS1 fusionThis compound + Capmatinib + HGFSensitization to this compoundNot applicable

Experimental Protocols

In Vitro Cell Viability Assays: KM12SM and HCC78 cells were cultured with varying concentrations of this compound in the presence or absence of 100 nM capmatinib and 30 ng/mL HGF. Cell viability was assessed after a 72-hour incubation period using a standard MTT assay. The combination of capmatinib and this compound was shown to reverse the resistance induced by HGF in KM12SM cells and sensitize HCC78 cells to this compound in the presence of HGF.

In Vivo Tumor Xenograft Model: SCID mice were subcutaneously injected with a mixture of KM12SM colon cancer cells (expressing a TPM3-NTRK1 fusion) and MRC-5 fibroblasts (which produce HGF). Once tumors were established, mice were treated with this compound, capmatinib, the combination of both, or a vehicle control. Tumor volumes were measured regularly. The combination of this compound and capmatinib led to significant tumor shrinkage, overcoming the resistance conferred by the HGF-producing fibroblasts.[1]

Signaling Pathway and Synergy Mechanism

The synergy between this compound and a MET inhibitor is achieved by dual blockade of the primary oncogenic driver (NTRK or ROS1 fusion) and the resistance-mediating bypass pathway (MET signaling).

Synergy_MET_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTRK/ROS1_Fusion NTRK/ROS1 Fusion Protein Downstream_Signaling_TRK_ROS1 Proliferation & Survival Signaling (e.g., MAPK, PI3K) NTRK/ROS1_Fusion->Downstream_Signaling_TRK_ROS1 Activates MET_Receptor MET Receptor Downstream_Signaling_MET Bypass Signaling (e.g., GAB1) MET_Receptor->Downstream_Signaling_MET Activates Tumor_Growth Tumor_Growth Downstream_Signaling_TRK_ROS1->Tumor_Growth Promotes Downstream_Signaling_MET->Tumor_Growth Promotes (Resistance) This compound This compound This compound->NTRK/ROS1_Fusion Inhibits Capmatinib Capmatinib Capmatinib->MET_Receptor Inhibits HGF HGF HGF->MET_Receptor Activates

This compound and MET inhibitor synergy.
This compound and MEK Inhibition in MAPK Pathway Reactivation

Acquired resistance to TRK inhibitors can also arise from mutations in the kinase domain, such as solvent front mutations (e.g., G595R in TRKA or G623R in TrkC), which lead to the reactivation of the MAPK signaling pathway. Combining this compound with a MEK inhibitor has been shown to overcome this form of resistance.

Quantitative Data Summary: this compound + Trametinib/Selumetinib

Cell Line/Patient CaseCancer TypeGenetic AlterationTreatment ConditionOutcome
Preclinical modelsTRK-fusion positive cancerSolvent front mutations (G595R in TRKA or G623R in TrkC)This compound + TrametinibOvercame drug resistance
Patient CaseMammary Analog Secretory CarcinomaETV6-NTRK3 fusion with acquired G623R mutationThis compound + TrametinibSignificant tumor regression
HCC78ER cells (this compound-resistant)NSCLCSLC34A2-ROS1 fusion with acquired KRAS G12C mutationThis compound + SelumetinibResensitization to this compound

Experimental Protocols

In Vitro Combination Screening: Preclinical studies utilized in vitro combination screening to demonstrate that the addition of the MEK inhibitor trametinib could overcome resistance to this compound in cell lines engineered to express TRK-fusion proteins with solvent front mutations.

In Vivo Efficacy Studies: In vivo studies confirmed the efficacy of the this compound and trametinib combination in mouse models bearing tumors with these resistance mutations.

Patient Case Study: A patient with ETV6-NTRK3 positive mammary analog secretory carcinoma who developed resistance to this compound due to a G623R solvent front mutation was treated with a combination of this compound and trametinib. This combination resulted in significant tumor regression.

In Vitro Resensitization Assay: this compound-resistant ROS1-rearranged HCC78 cells (HCC78ER), which had acquired a KRAS G12C mutation, were treated with a combination of this compound and the MEK inhibitor selumetinib. This combination was shown to resensitize the resistant cells to this compound in cell viability and colony formation assays.[2]

Signaling Pathway and Synergy Mechanism

The synergy between this compound and a MEK inhibitor is based on the vertical inhibition of the MAPK pathway. While this compound targets the upstream TRK fusion protein, the MEK inhibitor blocks the downstream signaling that is reactivated by resistance mutations.

Synergy_MEK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK_Fusion_Mutant TRK Fusion (Solvent Front Mutant) RAS RAS TRK_Fusion_Mutant->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->TRK_Fusion_Mutant Partially Inhibits MEK_Inhibitor Trametinib/ Selumetinib MEK_Inhibitor->MEK Inhibits

This compound and MEK inhibitor synergy.

Future Directions

The preclinical data presented here strongly support the clinical investigation of combination therapies involving this compound to overcome acquired resistance. Further research is warranted to explore other synergistic combinations, not only in the resistance setting but also as upfront treatment strategies to potentially deepen and prolong initial responses to therapy. The identification of predictive biomarkers for synergy will be crucial for personalizing these combination approaches.

References

A Comparative Guide to the Cross-Validated Activity of Entrectinib in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Entrectinib's performance against other Tropomyosin Receptor Kinase (TRK) inhibitors across various cancer cell lines. The information is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Entrectinib and its Alternatives

Entrectinib is an orally active, central nervous system (CNS) penetrant small molecule that acts as a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC), as well as ROS1 and ALK fusion proteins.[1][2] These fusion proteins are oncogenic drivers in a wide range of solid tumors and hematologic malignancies.[2][3] The approval of Entrectinib marked a significant advancement in tumor-agnostic therapies, targeting cancers based on their molecular profile rather than their tissue of origin.[1]

However, the emergence of acquired resistance to first-generation TRK inhibitors like Entrectinib and Larotrectinib has necessitated the development of next-generation inhibitors.[1] This guide compares Entrectinib with key alternatives:

  • Larotrectinib: A first-generation, highly selective TRK inhibitor.[1]

  • Selitrectinib (LOXO-195): A next-generation TRK inhibitor designed to overcome acquired resistance mutations.[4][5]

  • Repotrectinib (TPX-0005): A next-generation, macrocyclic TRK/ROS1/ALK inhibitor with potent activity against wild-type and mutated kinases, including those with solvent front mutations that confer resistance to earlier inhibitors.[6][7]

Comparative Activity of TRK Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of Entrectinib and its alternatives against various kinases and cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Biochemical Kinase Inhibition
InhibitorTarget KinaseIC50 (nM)Reference
Entrectinib TRKA1.7[8]
TRKB0.1[8]
TRKC0.1[8]
ROS10.2[8]
ALK1.6[8]
Larotrectinib TRKA5-11[1]
TRKB5-11[1]
TRKC5-11[1]
Selitrectinib TRKA0.6[4]
TRKC<2.5[4]
Repotrectinib TRKA0.83[9]
TRKB0.05[9]
TRKC0.1[9]
ROS10.07[9]
ALK (WT)1.01[9]
ALK (G1202R)1.26[7]
Table 2: Cellular Proliferation Inhibition in Engineered Cell Lines (Ba/F3)
Cell Line Fusion/MutationInhibitorIC50 (nM)Reference
LMNA-TRKA (WT) Entrectinib0.3 - 1.3[1]
Larotrectinib23.5 - 49.4[1]
Repotrectinib<0.2[1][6]
TRKA G595R (Solvent Front) EntrectinibResistant[6]
LarotrectinibResistant[6]
Repotrectinib0.4[6]
ETV6-TRKC (WT) Entrectinib0.3 - 1.3[1]
Larotrectinib23.5 - 49.4[1]
Repotrectinib<0.2[1][6]
ETV6-TRKC G623R (Solvent Front) EntrectinibResistant[6]
Larotrectinib6,940[10]
Selitrectinib27[10]
Repotrectinib0.2[6]
Table 3: Cellular Proliferation Inhibition in Cancer Cell Lines
Cell LineCancer TypeFusion/DriverInhibitorIC50 (nM)Reference
KM12 ColorectalTPM3-NTRK1Entrectinib-[2]
Repotrectinib0.2[6]
IMS-M2 AMLETV6-NTRK3Entrectinib0.47[3]
M0-91 AMLETV6-NTRK3Entrectinib0.65[3]
NCI-N87 GastricNTRK3 (mut), VEGFR2EntrectinibEffective[11]
AGS GastricNTRK1-3, VEGFR2EntrectinibEffective[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Entrectinib and a typical experimental workflow for evaluating its activity.

Signaling_Pathway TRK/ROS1/ALK Signaling Pathways and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling TRK TRKA/B/C RAS RAS TRK->RAS PI3K PI3K TRK->PI3K ROS1 ROS1 ROS1->RAS ROS1->PI3K ALK ALK ALK->RAS ALK->PI3K Entrectinib Entrectinib (1st Gen) Entrectinib->TRK Entrectinib->ROS1 Entrectinib->ALK Larotrectinib Larotrectinib (1st Gen) Larotrectinib->TRK NextGen Selitrectinib Repotrectinib (Next Gen) NextGen->TRK NextGen->ROS1 NextGen->ALK RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of TRK, ROS1, and ALK signaling pathways.

Experimental_Workflow Workflow for Assessing Kinase Inhibitor Activity cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis cluster_outcome 4. Outcome Cell_Culture Culture Cancer Cell Lines (e.g., KM12, Ba/F3-NTRK) Treatment Treat Cells with Inhibitors (24-72 hours) Cell_Culture->Treatment Drug_Prep Prepare Serial Dilutions of Inhibitors (Entrectinib, etc.) Drug_Prep->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Western Western Blot Analysis Treatment->Western IC50 Calculate IC50 Values (Dose-Response Curves) Viability->IC50 Phospho Analyze Phospho-protein Levels (p-TRK, p-ERK, p-AKT) Western->Phospho Comparison Compare Potency & Mechanism of Action IC50->Comparison Phospho->Comparison

Caption: General workflow for inhibitor activity assessment.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the cytotoxic effects of TRK inhibitors on cancer cell lines and to calculate IC50 values.

Materials:

  • Cancer cell lines with relevant NTRK/ROS1/ALK fusions

  • 96-well cell culture plates

  • Complete culture medium

  • TRK inhibitors (Entrectinib, Larotrectinib, etc.)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (e.g., at 37°C, 5% CO2).[12][13]

  • Drug Treatment: Prepare serial dilutions of the inhibitors in culture medium. Add 10 µL of each drug concentration to the respective wells. Include vehicle-only wells as a control.[12]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours) under standard culture conditions.[13]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[12][13]

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time may vary depending on the cell type and density.[12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., Prism).

Western Blot Analysis for Protein Phosphorylation

This protocol is used to confirm the mechanism of action by assessing the inhibition of downstream signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • TRK inhibitors

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[15]

  • Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the inhibitor for a specified time (e.g., 2 hours).[3] Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation. It is crucial to re-probe the blot with an antibody for the total protein to normalize the phosphorylation signal.[16]

Conclusion

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK fusion-positive cancers. However, preclinical data from various cell line models demonstrate that next-generation inhibitors, particularly Repotrectinib, exhibit superior potency against both wild-type fusions and, critically, against solvent front mutations that confer resistance to first-generation agents like Entrectinib and Larotrectinib.[6] The choice of inhibitor should be guided by the specific molecular profile of the tumor, including the presence of potential resistance mutations. The experimental protocols provided herein offer a standardized framework for the continued cross-validation and comparative analysis of these important targeted therapies.

References

Anizatrectinib vs. Selitrectinib: A Comparative Analysis of TRK Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two next-generation Tropomyosin Receptor Kinase (TRK) inhibitors: Anizatrectinib and Selitrectinib. This analysis is based on publicly available preclinical data and is intended to inform research and drug development efforts in the field of targeted cancer therapy.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. The development of TRK inhibitors has marked a significant advancement in precision oncology. This compound and Selitrectinib are both potent, next-generation TRK inhibitors designed to overcome resistance to first-generation agents. This guide offers a comparative overview of their in vitro potency.

Data Presentation

The following tables summarize the available biochemical and cellular potency data for this compound and Selitrectinib against TRK kinases. It is important to note that the data presented here are compiled from different sources and were not generated in head-to-head comparative studies. Therefore, direct cross-compound comparisons should be interpreted with caution.

Table 1: Biochemical Potency (IC50) of this compound and Selitrectinib against TRK Kinases

CompoundTRKA (nM)TRKB (nM)TRKC (nM)
This compound1.3[1][2]Not ReportedNot Reported
Selitrectinib0.6[3][4]1.9[4]<2.5[3][4]

Table 2: Cellular Potency (IC50) of Selitrectinib against TRK Fusion-Positive Cell Lines and Resistance Mutations

TargetCell Line / MutationSelitrectinib IC50 (nM)
TRK FusionKM12, CUTO-3, MO-91≤ 5[4][5]
TRKA G595R-2.0[4][6]
TRKC G623R-2.3[4][6]
TRKA G667C-9.8[4][6]
TRKC G696A-<2.5[4]

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values cited above are not publicly available in their entirety. However, based on standard practices in kinase inhibitor profiling, the following general methodologies are commonly employed.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase typically involve a radiometric or fluorescence-based method.

1. Radiometric Assay (e.g., 33P-ATP Filter Binding Assay):

  • Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-33P]ATP onto a substrate peptide by the kinase.

  • Procedure:

    • The TRK kinase enzyme, a specific substrate peptide, and a dilution series of the inhibitor (this compound or Selitrectinib) are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the mixture is transferred to a filter membrane that binds the phosphorylated substrate.

    • Unincorporated [γ-33P]ATP is washed away.

    • The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. Fluorescence-Based Assay (e.g., TR-FRET):

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation by detecting the proximity of two fluorescently labeled molecules.

  • Procedure:

    • A biotinylated substrate peptide and a lanthanide-labeled anti-phospho-substrate antibody are used.

    • The TRK kinase, substrate, ATP, and a dilution series of the inhibitor are incubated together.

    • After the kinase reaction, a europium-labeled streptavidin donor and an APC-labeled anti-phospho-substrate acceptor are added.

    • If the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

    • The FRET signal is measured using a plate reader. A decrease in the FRET signal corresponds to the inhibition of kinase activity.

    • IC50 values are determined from the dose-response curves.

Cellular Proliferation Assay (General Protocol)

Cellular assays assess the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on TRK signaling.

  • Principle: These assays measure cell viability or metabolic activity in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • TRK fusion-positive cancer cell lines (e.g., KM12) are seeded in multi-well plates.

    • The cells are treated with a serial dilution of the inhibitor (this compound or Selitrectinib).

    • Cells are incubated for a period of time (typically 72 hours).

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

    • IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway

This compound and Selitrectinib exert their therapeutic effect by inhibiting the TRK signaling pathway. Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth. This compound and Selitrectinib competitively bind to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds RAS RAS TRK Receptor->RAS PI3K PI3K TRK Receptor->PI3K PLCγ PLCγ TRK Receptor->PLCγ This compound / Selitrectinib This compound / Selitrectinib This compound / Selitrectinib->TRK Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR AKT->Transcription Factors IP3 + DAG IP3 + DAG PLCγ->IP3 + DAG PKC PKC IP3 + DAG->PKC PKC->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Caption: TRK signaling pathway and points of inhibition.

Conclusion

References

Anizatrectinib vs. Cabozantinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology. This guide provides a comprehensive comparison of two such agents, anizatrectinib and cabozantinib, focusing on their mechanisms of action, preclinical and clinical efficacy in various cancer models, and the experimental protocols used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven overview of these two compounds.

At a Glance: Key Differences and Target Profiles

This compound and cabozantinib, while both orally bioavailable TKIs, possess distinct target profiles that dictate their clinical utility.

This compound is a potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptors (TRKA, TRKB, TRKC), as well as ROS1 and Anaplastic Lymphoma Kinase (ALK). Its therapeutic rationale is based on targeting specific oncogenic fusions of the NTRK1/2/3, ROS1, or ALK genes, which are the primary drivers in certain cancers. A key characteristic of this compound is its ability to penetrate the central nervous system (CNS), making it a valuable agent for treating brain metastases.

Cabozantinib , in contrast, is a multi-targeted TKI with a broader spectrum of activity. Its primary targets include MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, AXL, FLT3, and KIT. This multi-pronged approach allows cabozantinib to simultaneously inhibit several key pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

The distinct targeting strategies of these two drugs are visualized in the signaling pathway diagrams below.

Signaling Pathways

anizatrectinib_pathway cluster_targets This compound Targets cluster_drug cluster_pathways Downstream Pathways cluster_outcomes Cellular Response TRK TRKA/B/C MAPK MAPK (RAS-RAF-MEK-ERK) TRK->MAPK PI3K PI3K/AKT/mTOR TRK->PI3K ROS1 ROS1 ROS1->MAPK ROS1->PI3K JAK_STAT JAK/STAT ROS1->JAK_STAT ALK ALK ALK->MAPK ALK->PI3K ALK->JAK_STAT This compound This compound This compound->TRK This compound->ROS1 This compound->ALK Proliferation Decreased Proliferation MAPK->Proliferation Survival Increased Apoptosis PI3K->Survival JAK_STAT->Proliferation

Figure 1: this compound Signaling Pathway.

cabozantinib_pathway cluster_targets Cabozantinib Targets cluster_drug cluster_pathways Downstream Pathways cluster_outcomes Cellular Response MET MET MAPK MAPK MET->MAPK PI3K PI3K/AKT MET->PI3K STAT3 STAT3 MET->STAT3 Metastasis Decreased Metastasis MET->Metastasis VEGFR2 VEGFR2 VEGFR2->MAPK VEGFR2->PI3K Angiogenesis Decreased Angiogenesis VEGFR2->Angiogenesis AXL AXL AXL->PI3K AXL->Metastasis RET RET RET->MAPK Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->AXL Cabozantinib->RET Proliferation Decreased Proliferation MAPK->Proliferation PI3K->Proliferation STAT3->Proliferation

Figure 2: Cabozantinib Signaling Pathway.

Comparative Efficacy Data

The following table summarizes preclinical and clinical data for this compound and cabozantinib across various cancer models.

Table 1: Comparative Efficacy of this compound and Cabozantinib

Cancer ModelThis compoundCabozantinib
NTRK Fusion-Positive Solid Tumors High Efficacy: ORR of 57% in a pooled analysis of three clinical trials.[1]Not a primary indication.
ROS1-Positive NSCLC High Efficacy: ORR of 78% in a pooled analysis.[1]Not a primary indication.
Renal Cell Carcinoma (RCC) Not a primary indication.High Efficacy: Approved for advanced RCC; demonstrated improved PFS and OS versus everolimus in the METEOR trial.
Hepatocellular Carcinoma (HCC) Not a primary indication.High Efficacy: Approved for patients previously treated with sorafenib.
Medullary Thyroid Cancer (MTC) Not a primary indication.High Efficacy: Approved for progressive, metastatic MTC.
Triple-Negative Breast Cancer (TNBC) Limited data available.Preclinical Efficacy: Inhibited tumor growth and metastasis in in vitro and in vivo models.[2][3]
Prostate Cancer Limited data available.Preclinical Efficacy: Demonstrated anti-tumor activity in patient-derived xenograft (PDX) models.[4]
Colorectal Cancer Limited data available.Preclinical Efficacy: Showed potent antitumor activity in a patient-derived tumor explant model.[5]

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Experimental Methodologies

The evaluation of TKIs like this compound and cabozantinib relies on a standardized set of preclinical and clinical experimental protocols.

Preclinical Evaluation Workflow

preclinical_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture Cancer Cell Lines (with/without target mutations) dose_response Dose-Response Treatment cell_culture->dose_response viability_assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) dose_response->viability_assay western_blot Western Blotting (Target Phosphorylation) dose_response->western_blot ic50 IC50 Determination viability_assay->ic50 xenograft Tumor Xenograft Models (Cell line or PDX) treatment Drug Administration xenograft->treatment tumor_growth Tumor Volume Measurement treatment->tumor_growth pharmacodynamics Pharmacodynamic Analysis (e.g., IHC of tumor tissue) treatment->pharmacodynamics efficacy Efficacy Assessment tumor_growth->efficacy pharmacodynamics->efficacy

Figure 3: Preclinical Evaluation Workflow.

Table 2: Key Experimental Protocols

Experimental ProtocolDescriptionKey Readouts
Cell Viability Assays Tumor cells are treated with a range of drug concentrations to determine the dose-dependent effect on cell proliferation and survival.IC50 (half-maximal inhibitory concentration)
Western Blotting Protein analysis to measure the levels of total and phosphorylated target kinases and downstream signaling molecules, confirming on-target drug activity.Reduction in phosphorylation of target proteins (e.g., p-MET, p-TRK).
In Vivo Xenograft Models Human tumor cells are implanted into immunocompromised mice to evaluate the anti-tumor efficacy of the drug in a living organism.Tumor growth inhibition (TGI), tumor volume reduction.
Patient-Derived Xenograft (PDX) Models Patient tumor tissue is directly implanted into mice, providing a more clinically relevant model that better recapitulates the heterogeneity of human cancers.TGI, response rates, biomarker analysis.
Immunohistochemistry (IHC) Staining of tumor tissue sections with antibodies to visualize the expression and localization of specific proteins, such as markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).Changes in protein expression and cellular processes within the tumor microenvironment.
Phase I/II/III Clinical Trials Human studies to evaluate the safety, dosage, and efficacy of the drug in cancer patients.Objective response rate (ORR), progression-free survival (PFS), overall survival (OS), safety and tolerability.

Conclusion for the Research Professional

The selection of this compound or cabozantinib for preclinical investigation or clinical development is fundamentally dependent on the underlying molecular drivers of the cancer of interest.

This compound represents a highly targeted therapeutic strategy for cancers with a confirmed NTRK, ROS1, or ALK fusion. Its significant CNS penetration addresses a critical unmet need in patients who have developed or are at high risk of brain metastases.

Cabozantinib offers a broader, multi-targeted approach suitable for cancers where pathways related to angiogenesis and metastasis, such as those mediated by MET and VEGFR2, are predominant. Its proven efficacy in challenging-to-treat cancers like renal cell and hepatocellular carcinoma underscores its clinical value.

For the drug development professional, this compound exemplifies the success of biomarker-driven, "tissue-agnostic" drug development. Cabozantinib, on the other hand, highlights the potential of inhibiting multiple oncogenic pathways simultaneously to achieve robust anti-tumor effects and overcome resistance. Future research may explore rational combinations of these or similar agents to further enhance therapeutic outcomes in diverse cancer settings.

References

A Comparative Guide to Biomarker Validation for Anizatrectinib in Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biomarker validation methods for Anizatrectinib, a novel Tropomyosin Receptor Kinase (TRK) inhibitor, benchmarked against established TRK inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental data, protocols, and pathway visualizations to support informed decision-making in clinical research.

Introduction to this compound and TRK Inhibition

This compound is a small molecule inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) currently in Phase II clinical trials. These kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial for neuronal development and function. In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partner genes. These resulting fusion proteins are constitutively active, driving oncogenic signaling pathways and leading to cell proliferation and tumor growth.[1][2] This phenomenon, known as "oncogene addiction," makes tumors highly sensitive to targeted inhibition of the aberrant kinase pathway.[2]

The primary biomarker for predicting response to TRK inhibitors, including this compound, is the presence of an NTRK gene fusion.[1][3] Accurate and reliable detection of these fusions in patient tumor samples is therefore critical for patient selection and successful clinical outcomes. This guide details the validation of these biomarkers and compares the methodologies used.

Comparative Efficacy of TRK Inhibitors

While specific clinical trial data for this compound is still emerging, a comparison with the approved first-generation TRK inhibitors, Larotrectinib and Entrectinib, provides a benchmark for expected efficacy in an NTRK fusion-positive patient population.

DrugTarget KinasesOverall Response Rate (ORR)Median Duration of Response (DoR)CNS Activity
This compound TRKA, TRKB, TRKCData not yet availableData not yet availablePreclinical evidence suggests CNS penetration
Larotrectinib TRKA, TRKB, TRKC75%[4]Not Reached (71% of responses maintained at 1 year)[4]Yes
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK57% - 61.2%[5][6]10.4 - 20.0 months[5]Yes[7]

Note: ORR and DoR can vary based on the specific clinical trial and patient population. The data presented for Larotrectinib and Entrectinib are from integrated analyses of multiple studies.[4][5][6]

Biomarker Detection Methodologies

Several methodologies are employed to detect NTRK gene fusions in patient samples, each with its own advantages and limitations.[8][9] The choice of assay often depends on the tumor type, available resources, and the clinical context.[3]

MethodologyPrincipleAdvantagesLimitations
Immunohistochemistry (IHC) Detects overexpression of TRK proteins.Widely available, rapid, and cost-effective screening tool.[10]Lacks specificity as it detects both wild-type and fusion proteins; requires confirmation by a molecular method.[10][11]
Fluorescence In Situ Hybridization (FISH) Uses fluorescent probes to detect chromosomal rearrangements (break-apart probes for NTRK1/2/3).Can confirm a structural variant involving the NTRK gene.[8]Does not identify the fusion partner or confirm the functional significance of the fusion. Requires three separate assays for each NTRK gene.[8][10]
Reverse Transcription PCR (RT-PCR) RNA-based method to detect specific NTRK fusion transcripts.Highly sensitive and specific for known fusion partners.[8]Cannot detect novel or unknown fusion partners.[8]
Next-Generation Sequencing (NGS) High-throughput sequencing of DNA or RNA to identify various genomic alterations, including fusions.Can detect both known and novel fusion partners and assess multiple targets simultaneously. RNA-based NGS is preferred.[10]Can be more costly and have a longer turnaround time. DNA-based NGS may have difficulty with large intronic regions in NTRK genes.[10]

Experimental Protocols

Detailed protocols are essential for the accurate and reproducible validation of NTRK fusions. The following are generalized protocols for the key methodologies.

Immunohistochemistry (IHC) Protocol for Pan-TRK Staining
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.

  • Primary Antibody Incubation: Slides are incubated with a pan-TRK primary antibody (e.g., clone EPR17341) at a predetermined optimal concentration and duration.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) chromogen solution.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, cleared, and coverslipped.

  • Interpretation: Staining intensity and the percentage of positive tumor cells are evaluated. A positive result typically requires confirmation by a molecular method.[10]

Fluorescence In Situ Hybridization (FISH) Protocol for NTRK Gene Rearrangements
  • Probe Selection: Use break-apart probes specific for the NTRK1, NTRK2, and NTRK3 genes.

  • Tissue Preparation: FFPE tissue sections (3-5 µm) are prepared as for IHC.

  • Pre-treatment: Slides are deparaffinized, rehydrated, and treated with a pre-treatment solution (e.g., sodium thiocyanate) and protease digestion to permeabilize the cells.

  • Denaturation: The probe and target DNA on the slide are co-denatured at a high temperature (e.g., 75°C).

  • Hybridization: The probe is allowed to hybridize to the target DNA overnight in a humidified chamber at a specific temperature (e.g., 37°C).

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

  • Counterstaining and Mounting: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and mounted with an anti-fade medium.

  • Analysis: Slides are visualized using a fluorescence microscope. A positive result is indicated by the separation of the 5' (green) and 3' (red) signals. The percentage of tumor cells with a break-apart signal is determined.[8]

RNA-Based Next-Generation Sequencing (NGS) Protocol for NTRK Fusion Detection
  • RNA Extraction: Total RNA is extracted from FFPE tumor tissue sections or fresh frozen tissue. RNA quality and quantity are assessed.

  • Library Preparation:

    • Ribosomal RNA (rRNA) is depleted from the total RNA.

    • The remaining RNA is fragmented and converted to cDNA.

    • Adapters containing unique molecular identifiers (UMIs) are ligated to the cDNA fragments.

    • The adapter-ligated cDNA is amplified by PCR to create the sequencing library.

  • Target Enrichment (for targeted panels): Hybridization capture-based methods are used to enrich for sequences of interest, including the NTRK genes.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Fusion detection algorithms are used to identify chimeric reads that span the breakpoints of gene fusions.

    • The fusion transcripts are annotated with the specific gene partners and exon breakpoints.

    • The results are filtered and prioritized based on read counts and other quality metrics.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the biological context and experimental processes, the following diagrams are provided.

Anizatrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein RAS RAS NTRK_Fusion->RAS Activates PI3K PI3K NTRK_Fusion->PI3K Activates This compound This compound This compound->NTRK_Fusion Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotes

This compound Signaling Pathway

Biomarker_Validation_Workflow cluster_screening Screening cluster_confirmation Confirmatory Testing Patient_Sample Patient Tumor Sample (FFPE or Fresh Frozen) IHC Pan-TRK IHC Patient_Sample->IHC FISH FISH (NTRK1/2/3 break-apart) Patient_Sample->FISH Direct Testing NGS RNA-based NGS Patient_Sample->NGS Direct Testing RT_PCR RT-PCR (for known fusions) Patient_Sample->RT_PCR Direct Testing IHC->NGS Positive or Equivocal Treatment_Decision TRK Inhibitor Treatment Decision FISH->Treatment_Decision NGS->Treatment_Decision RT_PCR->Treatment_Decision

Biomarker Validation Workflow

Conclusion

The validation of NTRK gene fusions as predictive biomarkers is paramount for the clinical development and application of TRK inhibitors like this compound. While IHC serves as a valuable screening tool, molecular methods such as FISH and, most comprehensively, RNA-based NGS are essential for definitive diagnosis.[3][10] As clinical data for this compound becomes available, a direct comparison of its efficacy in a biomarker-selected population against established TRK inhibitors will be crucial. The experimental protocols and workflows outlined in this guide provide a framework for the robust and reliable identification of patients likely to benefit from this targeted therapy.

References

Entrectinib vs. Standard-of-Care Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of entrectinib, a targeted tyrosine kinase inhibitor, against standard-of-care chemotherapy in the treatment of Neurotrophic Tyrosine Receptor Kinase (NTRK) fusion-positive solid tumors and ROS1-positive Non-Small Cell Lung Cancer (NSCLC). The information is compiled from integrated analyses of clinical trials and retrospective studies to offer a comprehensive overview for research and drug development professionals.

Executive Summary

Entrectinib has demonstrated significant and durable responses in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC, populations for whom traditional chemotherapy has shown limited efficacy. As a targeted therapy, entrectinib offers a more precise mechanism of action, leading to improved outcomes in molecularly selected patient populations. This guide presents the quantitative data, experimental methodologies, and underlying signaling pathways to facilitate a thorough understanding of entrectinib's performance relative to conventional chemotherapy.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy endpoints for entrectinib and standard-of-care chemotherapy in the respective patient populations.

Table 1: Efficacy in ROS1-Positive Non-Small Cell Lung Cancer
Efficacy EndpointEntrectinib (Integrated analysis of STARTRK-2, STARTRK-1, ALKA-372-001)Standard-of-Care Chemotherapy (Pemetrexed-based)
Overall Response Rate (ORR) 67.1% - 78%[1][2]40.8% - 57.9%[1][3][4]
Median Duration of Response (DoR) 15.7 - 24.6 months[1]Not consistently reported
Median Progression-Free Survival (PFS) 15.7 - 19.0 months[1]5.9 - 7.5 months[1][3][4]
Median Overall Survival (OS) Not Reached (at time of analysis)[1]Not consistently reported
Table 2: Efficacy in NTRK Fusion-Positive Solid Tumors
Efficacy EndpointEntrectinib (Integrated analysis of STARTRK-2, STARTRK-1, ALKA-372-001)Standard-of-Care Chemotherapy (e.g., Doxorubicin for Soft Tissue Sarcoma*)
Overall Response Rate (ORR) 56.3% - 63.5%[5][6]~18-19% (for second-line pembrolizumab in certain sarcomas, specific data for NTRK-fusion positive sarcomas treated with chemotherapy is limited)[7]
Median Duration of Response (DoR) 9.3 - 12.9 months[5][6]Not consistently reported for NTRK-fusion positive tumors
Median Progression-Free Survival (PFS) 10.1 - 11.2 months[5][6]Median OS of 10.2 months from advanced/metastatic diagnosis for NTRK+ cohort receiving non-TRKi standard of care[6]
Median Overall Survival (OS) 16.8 - 23.9 months[5][6]10.2 months (from advanced/metastatic diagnosis)[6]

*Note: Data for standard-of-care chemotherapy specifically in NTRK fusion-positive solid tumors is limited due to the rarity of this biomarker. The data presented for chemotherapy in this context is often from broader histologies (e.g., soft tissue sarcoma) and may not be specific to the NTRK fusion-positive subgroup. TRK inhibitors are now considered a standard of care for these tumors.

Signaling Pathways and Mechanism of Action

Entrectinib is a potent and selective tyrosine kinase inhibitor that targets the TRKA/B/C, ROS1, and ALK proteins. In cancers driven by NTRK or ROS1 gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival. Entrectinib functions by competitively inhibiting the ATP-binding sites of these kinases, thereby blocking downstream signaling.

Entrectinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK/ROS1/ALK TRK/ROS1/ALK Fusion Proteins Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) TRK/ROS1/ALK->Downstream_Signaling Activation Entrectinib Entrectinib Entrectinib->TRK/ROS1/ALK Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Figure 1: Entrectinib's mechanism of action.

Experimental Protocols

Entrectinib Clinical Trials (STARTRK-1, STARTRK-2, ALKA-372-001)

The efficacy of entrectinib was evaluated in an integrated analysis of three multicenter, open-label, single-arm clinical trials.

  • Patient Population: Adult patients with locally advanced or metastatic solid tumors harboring NTRK1/2/3 or ROS1 gene fusions. Patients with central nervous system (CNS) metastases were eligible.

  • Treatment: Entrectinib was administered orally at a dose of 600 mg once daily.

  • Endpoints: The primary endpoints were Overall Response Rate (ORR) and Duration of Response (DoR), as assessed by a Blinded Independent Central Review (BICR). Secondary endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).

  • Tumor Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Entrectinib_Trial_Workflow Patient_Screening Patient Screening (NTRK/ROS1 fusion-positive solid tumors) Enrollment Enrollment into STARTRK-1, STARTRK-2, or ALKA-372-001 Patient_Screening->Enrollment Treatment Entrectinib 600 mg Once Daily Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST v1.1) Treatment->Tumor_Assessment Tumor_Assessment->Treatment Continue treatment until progression Endpoint_Analysis Endpoint Analysis (ORR, DoR, PFS, OS) Tumor_Assessment->Endpoint_Analysis

Figure 2: Simplified workflow of the entrectinib clinical trials.
Standard-of-Care Chemotherapy

  • Patient Population: Patients with advanced or metastatic non-squamous NSCLC, with some studies focusing on ROS1-positive cohorts.

  • Treatment: Pemetrexed is typically administered at a dose of 500 mg/m² as an intravenous infusion over 10 minutes on day 1 of a 21-day cycle.[8] It is often given in combination with a platinum-based agent like cisplatin (75 mg/m²) or carboplatin (AUC 5-6).[8][9][10]

  • Endpoints: Primary endpoints in clinical studies typically include Progression-Free Survival (PFS) and Overall Response Rate (ORR).

  • Tumor Assessment: Tumor response is generally assessed using RECIST criteria.

  • Patient Population: Patients with advanced or metastatic soft tissue sarcoma.

  • Treatment: Doxorubicin is commonly administered as a single agent at a dose of 60-75 mg/m² intravenously every 21 days.[11][12][13] It can also be used in combination with other agents like dacarbazine.[14][15]

  • Endpoints: Key endpoints include ORR and PFS.

  • Tumor Assessment: Tumor response is evaluated using RECIST criteria.

Conclusion

For patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC, entrectinib demonstrates superior efficacy with higher overall response rates and longer progression-free survival compared to what has been historically observed with standard-of-care chemotherapy. The targeted nature of entrectinib, which directly inhibits the oncogenic drivers of these cancers, provides a significant clinical benefit over the non-specific cytotoxic mechanisms of traditional chemotherapy. The data presented in this guide supports the use of molecular testing to identify patients who may benefit from targeted therapies like entrectinib.

References

Repotrectinib Demonstrates Superior Potency Against Resistance Mutations Compared to Other Next-Generation TKIs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data highlights repotrectinib's robust efficacy in overcoming key resistance mutations in NTRK and ROS1 fusion-positive cancer models, outperforming other tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of repotrectinib with other relevant TKIs, supported by experimental data, protocols, and pathway visualizations to inform researchers and drug development professionals.

Note on Anizatrectinib: Extensive literature searches did not yield any information on a compound named "this compound." Therefore, this guide will compare repotrectinib with established first and second-generation TRK and ROS1 inhibitors for which preclinical data in resistance models are available.

Executive Summary

Repotrectinib, a next-generation tyrosine kinase inhibitor, shows significant promise in treating cancers driven by NTRK and ROS1 gene fusions, particularly those that have developed resistance to earlier-generation therapies.[1][2] Preclinical studies consistently demonstrate that repotrectinib's compact, macrocyclic structure allows it to evade the steric hindrance that renders other inhibitors ineffective against common solvent-front and gatekeeper mutations.[2][3] This results in superior potency and broader coverage of resistance mutations compared to first-generation inhibitors like larotrectinib and entrectinib, and even other next-generation inhibitors such as selitrectinib and lorlatinib.[2][4]

Comparative Efficacy in Models with Resistance Mutations

Repotrectinib has been extensively evaluated in engineered cell lines and patient-derived xenograft models harboring a variety of on-target resistance mutations. The data consistently shows its potent inhibitory activity.

Activity Against TRK Resistance Mutations

In preclinical models, repotrectinib was significantly more potent than other TRK inhibitors against a range of resistance mutations.[5][2] Repotrectinib's design allows it to bind to the ATP-binding site of the kinase, inhibiting phosphorylation and downstream signaling.[6] Its structure is less susceptible to the common resistance mutations that affect earlier drugs.[6][7]

Fusion/MutationRepotrectinib IC50 (nM)Selitrectinib (LOXO-195) IC50 (nM)Larotrectinib IC50 (nM)Entrectinib IC50 (nM)
TRKA
ETV6-TRKA (WT)<0.2---
LMNA-TRKA G595R (Solvent Front)----
LMNA-TRKA F589L (Gatekeeper)----
LMNA-TRKA G595R/F589L (Compound)ActiveInactiveInactiveInactive
TRKC
ETV6-TRKC (WT)<0.2---
ETV6-TRKC G623R (Solvent Front)2276,940-
ETV6-TRKC F617I (Gatekeeper)<0.2524,330-

Data compiled from multiple sources. "-" indicates data not available in the provided search results.

Activity Against ROS1 Resistance Mutations

Repotrectinib has also demonstrated potent activity against resistance mutations in ROS1 fusion-positive models, a common scenario in non-small cell lung cancer (NSCLC).[8] The most common resistance mutation to crizotinib is the ROS1 G2032R solvent-front mutation, against which repotrectinib is highly active.[9][10]

Fusion/MutationRepotrectinib IC50 (nM)Lorlatinib IC50 (nM)Cabozantinib IC50 (nM)
ROS1
ROS1 G2032R3.3160.711
ROS1 D2033N1.33.30.2

Data compiled from multiple sources.[4]

Signaling Pathways and Mechanisms of Action

NTRK and ROS1 fusions lead to constitutively active kinase signaling, driving cell proliferation and survival. Repotrectinib acts by blocking this aberrant signaling. Resistance mutations typically alter the kinase domain, preventing the inhibitor from binding effectively.

NTRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion NTRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Repotrectinib Repotrectinib Repotrectinib->TRK_Fusion Inhibits Resistance Resistance Mutations (e.g., G595R, F589L) Resistance->TRK_Fusion Alters binding site

Caption: Simplified NTRK signaling pathway and points of inhibition/resistance.

Experimental Protocols

The preclinical evaluation of repotrectinib and other TKIs typically involves a series of in vitro and in vivo experiments to determine their potency and efficacy.

Cell Viability Assays
  • Cell Lines: Ba/F3 cells, which are dependent on cytokine signaling for survival, are commonly used. These cells are engineered to express specific NTRK or ROS1 fusion proteins, including wild-type and mutant versions. This makes their survival dependent on the activity of the fusion protein.[5]

  • Method:

    • Engineered Ba/F3 cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the TKI (e.g., repotrectinib, selitrectinib).

    • After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as CellTiter-Glo®.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Experimental_Workflow start Start cell_culture Culture Ba/F3 cells expressing NTRK/ROS1 fusions (WT or mutant) start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Add serial dilutions of TKIs seeding->treatment incubation Incubate for 72 hours treatment->incubation assay Perform CellTiter-Glo® viability assay incubation->assay analysis Calculate IC50 values assay->analysis end End analysis->end

Caption: General workflow for in vitro cell viability assays.

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., nude mice) are used to host human tumor xenografts.

  • Method:

    • Human cancer cells expressing the target fusion protein or patient-derived tumor tissue is implanted subcutaneously into the mice.

    • Once tumors reach a certain volume, mice are randomized into treatment and control groups.

    • Treatment groups receive the TKI (e.g., repotrectinib) orally at a specified dose and schedule.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors may be harvested for further analysis (e.g., western blotting to confirm target inhibition).[5][2]

Conclusion

The available preclinical evidence strongly supports repotrectinib as a highly potent inhibitor of wild-type and mutant NTRK and ROS1 fusion proteins.[2][4] Its unique chemical structure allows it to overcome common resistance mechanisms that limit the efficacy of other TKIs.[3][6] These findings have been corroborated in clinical trials, where repotrectinib has demonstrated significant antitumor activity in patients with ROS1- or NTRK-rearranged tumors that harbor resistant solvent-front mutations.[5][4] The data presented in this guide underscores the potential of repotrectinib as a valuable therapeutic option for patients with TKI-naïve and, critically, TKI-resistant NTRK and ROS1 fusion-positive cancers.[2]

References

Safety Operating Guide

Proper Disposal of Anizatrectinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Anizatrectinib, a potent tyrosine kinase inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste from the point of generation through final disposal.

Understanding the Hazards

This compound requires careful handling due to its toxicological profile. The primary hazards are acute oral toxicity and significant aquatic toxicity[1]. Environmental release of this compound can cause long-term adverse effects in aquatic ecosystems[1]. As a kinase inhibitor, it is also prudent to handle it as a potentially cytotoxic agent.

Quantitative Data on this compound Disposal

ParameterGuidelineSource
Hazard Classification Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Primary Disposal Method High-temperature incinerationGeneral guidance for cytotoxic/hazardous pharmaceutical waste
Empty Container Disposal Triple-rinse with a suitable solvent; collect rinsate as hazardous wasteGeneral guidance for hazardous chemical containers

Experimental Protocol for this compound Waste Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a research laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure all personnel are equipped with the appropriate PPE as specified in the table above.

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols[1].

  • Ensure a safety shower and eyewash station are readily accessible[1].

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused experimental solutions, solvent rinses) in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing/reducing agents[1].

  • Sharps Waste:

    • Dispose of any sharps contaminated with this compound (e.g., needles, glass vials) in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste - Contains this compound."

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).

  • Keep waste containers securely closed except when adding waste.

  • Store the waste containers in a designated and secure satellite accumulation area away from general laboratory traffic and incompatible chemicals.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, followed by water).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, deface the original label on the container and dispose of it according to institutional guidelines for non-hazardous laboratory glass or plastic.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a certified environmental management vendor.

  • The approved disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. This method is effective for the complete destruction of potent pharmaceutical compounds.

  • Ensure all shipping and waste manifest documentation is completed in accordance with institutional and regulatory requirements.

This compound Disposal Workflow

Anizatrectinib_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_pickup Interim Storage & Pickup cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinsate) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, vials) sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Secure Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Certified Waste Vendor Pickup storage->pickup Scheduled Collection incineration High-Temperature Incineration pickup->incineration Transport to Approved Facility

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Anizatrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Anizatrectinib, a potent TrkA kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All handling of this compound, in solid or solution form, requires strict adherence to safety protocols to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from dust, aerosols, and splashes.
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and absorption.
Body Protection Impervious clothing, such as a lab coat.[1]Protects against contamination of personal clothing.
Respiratory Protection A suitable respirator should be used to avoid dust and aerosol formation.[1]Prevents inhalation of the compound, especially when handling the powder form.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C₂₉H₃₂FN₇O₂ChEMBL[2]
Molecular Weight 529.62 g/mol PubChem[3]
CAS Number 1824664-89-2PubChem[3]
Solubility Soluble in DMSO.[1]MedKoo Biosciences
Storage (Powder) -20°C for long term.[1]MedKoo Biosciences
Storage (in Solvent) -80°C.[1]DC Chemicals
pKa (Acidic) 13.02 (Predicted)ChEMBL[2]
pKa (Basic) 7.50 (Predicted)ChEMBL[2]
LogP 4.32 (Predicted)ChEMBL[2]

Detailed Experimental Protocol: Stock Solution Preparation and Use in a Cell-Based Assay

This protocol provides a general workflow for preparing a stock solution of this compound and using it in a typical in vitro cytotoxicity assay.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Biological Safety Cabinet (BSC) or chemical fume hood

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)

  • Plate reader

3.2. Procedure: Stock Solution Preparation (10 mM)

  • Pre-Handling: Don all required PPE (gloves, lab coat, safety goggles, and respirator). Perform all work in a BSC or chemical fume hood to avoid inhalation and contamination.[1]

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. Example: for 1 mL of a 10 mM stock, weigh 5.296 mg.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial. Example: for a 10 mM stock with 5.296 mg of this compound, add 1 mL of DMSO.

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -80°C for long-term stability.[1]

3.3. Procedure: Cell-Based Cytotoxicity Assay

  • Cell Seeding: Plate your chosen cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Preparation of Working Solutions: From your 10 mM stock solution, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Viability Assessment: Add the cytotoxicity reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the IC₅₀ value to determine the concentration of this compound that inhibits cell growth by 50%.

Operational and Disposal Plans

4.1. Accidental Release Measures

  • Spill: In case of a spill, ensure the area is well-ventilated.[1] Wearing full PPE, absorb the spill with an inert, liquid-binding material (e.g., diatomite).[1] Decontaminate the surface by scrubbing with alcohol.[1] Collect all contaminated materials in a sealed container for hazardous waste disposal.[1]

  • Personal Contact:

    • Eyes: Immediately flush with large amounts of water and seek medical attention.[1]

    • Skin: Rinse the affected area thoroughly with water and remove contaminated clothing.[1]

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[1]

4.2. Waste Disposal Plan All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep all this compound waste separate from other laboratory waste.[3] This includes:

    • Unused or expired this compound powder.

    • Stock solutions and working solutions.

    • Contaminated consumables (pipette tips, vials, plates, gloves, etc.).

  • Containment:

    • Solid Waste: Collect chemically contaminated solid waste (gloves, wipes, pipette tips) in a designated, clearly labeled, puncture-resistant container lined with a plastic bag.[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a carboy). Label it clearly as "Hazardous Waste: this compound".[1]

    • Sharps: Any contaminated needles or syringes should be placed in a designated sharps container labeled "Chemical Contaminated Sharps – DO NOT AUTOCLAVE".[4]

  • Storage: Store waste containers in a designated satellite accumulation area, away from drains and incompatible materials.[1][4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. All waste must be disposed of at an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in the regular trash.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.